2-amino-4-(trifluoromethyl)benzenesulfonic acid
Description
Properties
IUPAC Name |
2-amino-4-(trifluoromethyl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3S/c8-7(9,10)4-1-2-6(5(11)3-4)15(12,13)14/h1-3H,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIOGENQCVAALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164752 | |
| Record name | 3-Amino-alpha,alpha,alpha-trifluorotoluene-4-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1513-44-6 | |
| Record name | 2-Amino-4-(trifluoromethyl)benzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1513-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-alpha,alpha,alpha-trifluorotoluene-4-sulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001513446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1513-44-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Amino-alpha,alpha,alpha-trifluorotoluene-4-sulphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-α,α,α-trifluorotoluene-4-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-amino-4-(trifluoromethyl)benzenesulfonic acid
Introduction: The Strategic Importance of 2-amino-4-(trifluoromethyl)benzenesulfonic acid
This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring an amino group, a sulfonic acid moiety, and a trifluoromethyl group, makes it a versatile building block for a range of complex molecules.[1] The presence of the trifluoromethyl group is particularly noteworthy, as it can enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] This guide provides a detailed exploration of the synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles and practical considerations for its preparation.
Retrosynthetic Analysis: Devising a Synthetic Strategy
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. The primary disconnection strategies involve the sequential introduction of the three key functional groups: the amino, trifluoromethyl, and sulfonic acid moieties. The order of these introductions is critical to achieving a successful and efficient synthesis.
A common and effective strategy commences with a commercially available trifluoromethyl-substituted benzene derivative, followed by the introduction of the amino and sulfonic acid groups. 3-(Trifluoromethyl)aniline, also known as m-aminobenzotrifluoride, serves as an excellent starting material for this purpose.[2][3]
Synthetic Pathway from 3-(Trifluoromethyl)aniline
The most direct and widely employed route for the synthesis of this compound involves the sulfonation of 3-(trifluoromethyl)aniline. This electrophilic aromatic substitution reaction is governed by the directing effects of the amino and trifluoromethyl groups already present on the benzene ring.
Understanding the Directing Effects
The amino group (-NH₂) is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the trifluoromethyl group (-CF₃) is a strongly deactivating and meta-directing group due to its potent electron-withdrawing inductive effect.
In the case of 3-(trifluoromethyl)aniline, the incoming electrophile (the sulfonating agent) will be directed to the positions ortho and para to the strongly activating amino group. The positions ortho to the amino group are C2 and C6, while the position para is C4. The C4 position is also meta to the trifluoromethyl group, which is electronically favorable. The C2 position is ortho to both the amino and trifluoromethyl groups, and steric hindrance may play a role in substitution at this position. The C6 position is ortho to the amino group and meta to the trifluoromethyl group.
The sulfonation of 3-(trifluoromethyl)aniline is expected to yield a mixture of isomers, with the major product being the desired this compound, where sulfonation has occurred at the position para to the amino group.
Experimental Protocol: Sulfonation of 3-(Trifluoromethyl)aniline
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3-(Trifluoromethyl)aniline
-
Concentrated sulfuric acid (98%)
-
Fuming sulfuric acid (oleum, 20% SO₃)
-
Ice
-
Water (deionized)
-
Sodium chloride
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter flask
-
Beakers
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add a measured volume of concentrated sulfuric acid.
-
Cooling: Place the flask in an ice bath and allow the sulfuric acid to cool to 0-5 °C with gentle stirring.
-
Addition of Starting Material: Slowly add 3-(trifluoromethyl)aniline dropwise to the cold, stirred sulfuric acid. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.
-
Addition of Oleum: Once the addition of the aniline is complete, slowly add fuming sulfuric acid (oleum) to the reaction mixture via a dropping funnel. Continue to maintain the temperature below 10 °C.
-
Reaction: After the addition of oleum is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 90-100 °C and maintain this temperature for several hours with continuous stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Quenching: After the reaction is deemed complete, carefully and slowly pour the hot reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This will precipitate the product.
-
Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold water to remove any remaining acid. Subsequently, wash with a saturated sodium chloride solution to aid in the removal of water.
-
Drying: Dry the isolated solid in a vacuum oven at a moderate temperature to obtain the crude this compound.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain a product of higher purity.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Typical Value |
| Molar Ratio (Aniline:H₂SO₄:SO₃) | 1 : 3-5 : 1-1.5 |
| Reaction Temperature | 90-100 °C |
| Reaction Time | 4-8 hours |
| Crude Yield | 70-85% |
| Purity (after recrystallization) | >98% |
Alternative Synthetic Approaches
While the direct sulfonation of 3-(trifluoromethyl)aniline is a primary method, other synthetic strategies can be employed. One such alternative involves the nitration of trifluorotoluene, followed by reduction of the nitro group to an amine, and subsequent sulfonation.[1] This multi-step process offers the potential for greater control over isomer formation but at the cost of a longer synthetic sequence.
Diagram of the Alternative Synthetic Pathway:
Caption: An alternative multi-step synthesis of this compound.
Applications in Drug Development and Beyond
The title compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its structural motifs are found in molecules targeting a range of therapeutic areas. Beyond pharmaceuticals, it is also utilized in the development of agrochemicals, such as herbicides and pesticides, and as a component in the synthesis of specialty dyes and pigments.[1]
Conclusion
The synthesis of this compound is a well-established process, with the direct sulfonation of 3-(trifluoromethyl)aniline being the most efficient and commonly used method. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and appropriate work-up and purification procedures are essential for obtaining a high yield of the desired product with excellent purity. The versatility of this compound as a synthetic building block ensures its continued importance in the fields of medicinal chemistry and materials science.
References
-
PrepChem.com. Synthesis of 3-aminobenzotrifluoride. [Link]
Sources
physicochemical properties of 2-amino-4-(trifluoromethyl)benzenesulfonic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-(trifluoromethyl)benzenesulfonic Acid
Introduction: A Keystone Building Block in Modern Chemistry
This compound is a highly functionalized aromatic compound of significant interest to researchers and process chemists. Its unique molecular architecture, featuring a nucleophilic amino group, a strongly acidic sulfonic acid moiety, and an electron-withdrawing trifluoromethyl group, imparts a distinct electronic profile and versatile reactivity.[1] This trifecta of functional groups makes it an indispensable intermediate in a variety of advanced applications, from pharmaceuticals and agrochemicals to specialized dyes and pigments.[1]
The presence of the trifluoromethyl (-CF₃) group is particularly noteworthy. In the context of drug development, this moiety is a powerful tool for medicinal chemists. It can significantly enhance critical pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity to target proteins, ultimately improving the bioavailability and efficacy of active pharmaceutical ingredients (APIs).[1][2] Understanding the fundamental physicochemical properties of this compound is, therefore, paramount for its effective application and for the rational design of novel molecules. This guide provides a detailed examination of these core properties, the experimental rationale for their determination, and their direct implications for research and development.
Core Physicochemical Data at a Glance
A summary of the essential is presented below, providing a quick reference for researchers.
| Property | Value | Source |
| CAS Number | 1513-44-6 | [3] |
| Molecular Formula | C₇H₆F₃NO₃S | [3] |
| Molecular Weight | 241.19 g/mol | [1][3] |
| Melting Point | 333-334 °C (decomposes) | [3] |
| Density | 1.629 g/cm³ | [3] |
| Acidity (pKa) | ~1.5 (Estimated) | [1] |
| Lipophilicity (XLogP3) | 3.196 | [3] |
Detailed Analysis of Physicochemical Characteristics
Molecular Structure and Identity
The foundation of the compound's properties lies in its structure. It is systematically named this compound according to IUPAC nomenclature.[1]
Caption: 2D structure of this compound.
The molecule's reactivity is governed by the interplay between the electron-donating amino group and the powerfully electron-withdrawing trifluoromethyl and sulfonic acid groups. This electronic push-pull system influences its role in chemical transformations.
Acidity (pKa)
The sulfonic acid group (-SO₃H) is inherently a strong acid. Its acidity is further amplified by the inductive electron-withdrawing effect of the trifluoromethyl group on the benzene ring. This effect stabilizes the resulting sulfonate conjugate base, shifting the equilibrium towards dissociation.
Causality: The -CF₃ group enhances the acidity of the sulfonic acid to a greater extent than a simple benzenesulfonic acid (pKa ≈ -2.8 to -6.5).[1][4][5] This increased acidity makes the compound an effective proton source in acid-catalyzed reactions, with studies on similar structures suggesting a pKa value around 1.5, significantly improving protonation efficiency in reactions like biofuel synthesis.[1]
Experimental Protocol: Potentiometric Titration for pKa Determination
A self-validating system for pKa measurement involves titration with a standardized base while monitoring the pH.
-
Preparation: A precise weight of this compound is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Calibration: A pH meter is calibrated using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acidic solution in small, precise increments using a burette.
-
Data Logging: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. The first derivative of the curve can be used to accurately locate the equivalence point.
Solubility Profile
The solubility of this compound is a balance of competing structural features. The ionic sulfonic acid and polar amino groups promote solubility in polar solvents, whereas the trifluoromethyl group and the benzene ring are lipophilic, reducing aqueous solubility.[1] Generally, it is soluble in water and alcohols but insoluble in nonpolar organic solvents like diethyl ether.[5]
Experimental Workflow: Shake-Flask Method for Solubility Determination
The shake-flask method is a standard protocol for determining the solubility of a compound, providing a trustworthy measure of its saturation point in a given solvent.
Caption: Experimental workflow for solubility determination via the shake-flask method.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution reaches saturation, a prerequisite for accurate solubility measurement.
-
Constant Temperature Agitation: Guarantees that the system reaches thermodynamic equilibrium, preventing supersaturation or under-saturation.
-
Clear Supernatant: Filtration or centrifugation is critical to ensure that only the dissolved solute is measured, avoiding artificially high readings from suspended particles.
Lipophilicity (LogP)
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design. It describes a compound's preference for a lipid (nonpolar) environment versus an aqueous (polar) one and is a key predictor of membrane permeability and bioavailability.[2] The trifluoromethyl group is a well-known lipophilicity enhancer.[1][2] The computed XLogP3 value for this compound is 3.196, indicating a significant degree of lipophilicity.[3]
This property is crucial for its application in pharmaceuticals, as enhanced lipophilicity allows the molecule to more effectively cross biological membranes and reach its target site of action.[1]
Applications Driven by Physicochemical Properties
The distinct properties of this compound make it a valuable precursor in several industries.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a critical intermediate for constructing complex molecules.[1] The sulfonic acid group can be readily converted into a sulfonamide, a privileged functional group in many drugs.[1] The trifluoromethyl group enhances the biological activity and metabolic stability of the final product, a strategy successfully employed in the synthesis of novel anticancer agents and potent herbicides.[1]
-
Azo Dyes and Pigments: In the dye industry, it is used as a key building block for azo dyes. The functional groups contribute to enhanced color fastness, solubility, and unique chromatic properties of the final pigments.[1]
-
Analytical Chemistry: The compound can be used as a reagent for the detection and quantification of various substances, including metal ions, with which it can form stable complexes.[1]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed molecule whose physicochemical properties are finely tuned by its unique combination of functional groups. Its strong acidity, balanced solubility, and significant lipophilicity—driven largely by the trifluoromethyl group—make it a versatile and powerful tool for researchers in drug discovery, materials science, and agrochemical development. A thorough understanding of these core properties, grounded in robust experimental validation, is essential for unlocking its full potential in creating next-generation functional molecules.
References
- This compound | 1513-44-6 | Benchchem. (n.d.).
- Benzenesulfonic acid,2-amino-4-(trifluoromethyl) - Echemi. (n.d.).
- pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca - OWL. (n.d.).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.).
- Benzenesulfonic acid - Wikipedia. (n.d.).
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2-amino-4-(trifluoromethyl)benzenesulfonic acid CAS number 1513-44-6
An In-Depth Technical Guide to 2-amino-4-(trifluoromethyl)benzenesulfonic Acid (CAS 1513-44-6): A Keystone Building Block in Modern Chemistry
Introduction
This compound, registered under CAS number 1513-44-6, is a highly functionalized aromatic compound of significant interest to the scientific community. Its unique molecular architecture, featuring an amine, a sulfonic acid, and a trifluoromethyl group, makes it a versatile and valuable building block in various fields, most notably in pharmaceutical and agrochemical research.[1] The interplay between the electron-donating amino group and the two powerful electron-withdrawing groups (trifluoromethyl and sulfonic acid) creates a distinct electronic profile that dictates its reactivity and utility.[1]
The trifluoromethyl (-CF3) group, in particular, is a privileged moiety in medicinal chemistry.[2][3] Its incorporation into drug candidates is a well-established strategy for enhancing crucial properties such as metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[1][4] This is achieved by blocking metabolic hotspots, deactivating aromatic rings to reduce metabolism, and improving membrane permeability.[2][5]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's properties, synthesis, reactivity, and applications, with a focus on the causal relationships behind its chemical behavior and the practical insights required for its effective use in a laboratory setting.
Part 1: Physicochemical Properties and Spectroscopic Profile
The intrinsic properties of this compound are fundamental to understanding its behavior in chemical reactions and biological systems.
Key Properties Summary
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1513-44-6 | [6] |
| Molecular Formula | C₇H₆F₃NO₃S | [6] |
| Molecular Weight | 241.19 g/mol | [6] |
| Synonyms | 3-Amino-alpha,alpha,alpha-trifluorotoluene-4-sulphonic acid | [6][7] |
| SMILES | O=S(C1=CC=C(C(F)(F)F)C=C1N)(O)=O | [6] |
| InChI Key | LHIOGENQCVAALC-UHFFFAOYSA-N | [1] |
The Decisive Role of the Trifluoromethyl Group
The -CF3 group is the compound's most defining feature from a medicinal chemistry perspective. Unlike a simple methyl group, its properties are transformative:
-
Electronic Effect : The high electronegativity of the three fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent. This significantly lowers the basicity of the adjacent amino group and influences the acidity of the sulfonic acid moiety.[2][5]
-
Lipophilicity : The -CF3 group substantially increases the lipophilicity of the molecule. This enhancement can improve a drug candidate's ability to cross biological membranes, which is a critical factor for absorption and distribution in the body.[1][4]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing hydrogen atoms with fluorine, especially in the form of a -CF3 group, can protect an aromatic ring or an adjacent functional group from oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2][4]
-
Binding Interactions : The -CF3 group can participate in favorable electrostatic and hydrogen bonding interactions with biological targets, potentially enhancing the binding affinity and efficacy of a drug candidate.[2]
Spectroscopic Characterization Protocol
Accurate characterization is essential for verifying the identity and purity of the compound. The following methodologies are standard for this purpose.
Objective : To confirm the chemical structure of this compound.
Methodologies :
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Analysis should reveal distinct signals in the aromatic region corresponding to the protons on the benzene ring. The integration and splitting patterns will confirm their relative positions.
-
¹³C NMR : Will show characteristic peaks for the aromatic carbons, with the carbon attached to the -CF3 group exhibiting a distinct quartet due to C-F coupling.
-
¹⁹F NMR : This is a crucial technique for fluorinated compounds. A sharp singlet is expected, confirming the presence and chemical environment of the -CF3 group.[1][8]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy :
-
The spectrum should display strong S=O stretching vibrations, typically found near 1180 cm⁻¹ and 1120 cm⁻¹, which are characteristic of the sulfonic acid group.[1] N-H stretching bands for the primary amine will also be present.
-
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) :
-
This technique is used to assess purity and confirm the molecular weight. A reverse-phase C18 column is typically effective.[1] The mass spectrum should show a prominent peak corresponding to the molecular ion [M-H]⁻ or [M+H]⁺.
-
Part 2: Synthesis and Reactivity
General Synthesis Workflow
A common and logical synthetic route to this compound starts from the commercially available 4-(trifluoromethyl)aniline or a related precursor. A generalized, industrially relevant approach involves direct sulfonation.
Caption: Key reaction pathways of the title compound.
-
Sulfonamide Formation : This is arguably its most important reaction in drug discovery. The sulfonic acid can be converted to a sulfonyl chloride (e.g., using thionyl chloride or PCl₅), which is then reacted with a primary or secondary amine to form a sulfonamide linkage, a common pharmacophore in many drugs. [1]2. Diazotization : The primary amino group can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and HCl) at low temperatures. This diazonium intermediate is highly versatile and can be used to synthesize azo dyes or be replaced by various other functional groups via Sandmeyer-type reactions. [1]3. Other Reactions : The compound can also undergo oxidation or reduction, modifying the existing functional groups to create further derivatives. [1]
Part 3: Core Applications in Research and Development
Pharmaceutical Intermediates
The primary application of this compound is as a critical intermediate in the synthesis of pharmaceuticals. [1]Its structure is a precursor to molecules that are designed to inhibit specific enzymes or modulate receptors.
Case Study: Synthesis of Celecoxib Analogs
Celecoxib (Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. [5][9]Its structure features a trifluoromethyl group and a sulfonamide moiety. Many research programs have focused on synthesizing analogs of celecoxib to improve its efficacy, selectivity, or pharmacokinetic profile, or to develop dual-inhibitors targeting other enzymes like 5-lipoxygenase (5-LOX). [10][11][12] Trifluoromethylated aniline sulfonamides, directly derivable from the title compound, are essential starting materials for constructing the pyrazole core of these analogs. [9][13]
Caption: Generalized workflow for synthesizing Celecoxib analogs.
Other Industrial Applications
-
Agrochemicals : The structural motifs present in this compound are utilized in the development of modern herbicides and pesticides, where features like metabolic stability and target affinity are equally crucial. [1]* Dyes and Pigments : As an intermediate for azo dyes, it contributes to creating products with enhanced color fastness, solubility, and unique chromatic properties. [1]* Analytical Chemistry : It can be employed as a reagent for the detection and quantification of various substances. [1]
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is paramount for ensuring safety.
| Hazard Information | Precautionary Measures |
| Classification | Likely classified as corrosive and an eye/skin irritant based on the properties of sulfonic acids. [14][15] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield. [14] |
| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Do not breathe dust. Wash hands thoroughly after handling. [14] |
| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [15] |
| First Aid (Skin) | IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water/shower. [14] |
| Storage | Store locked up in a cool, dry place. Keep container tightly sealed. Recommended storage temperature is 2-8°C. [6] |
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. The precise arrangement of its three functional groups provides a robust platform for synthesizing complex molecules with tailored properties. Its significance is most profound in medicinal chemistry, where the trifluoromethyl group imparts advantageous characteristics that are highly sought after in modern drug discovery. [16]For researchers and developers, a thorough understanding of this compound's synthesis, reactivity, and application is essential for leveraging its full potential to create novel pharmaceuticals, advanced materials, and effective agrochemicals.
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- Wikipedia. Trifluoromethyl group.
- Tocris Bioscience. The Role of Trifluoromethyl Groups in Modern Drug Design.
- Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- PubMed. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity.
- MDPI. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.
- ACS Publications. Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity.
- Sigma-Aldrich. This compound AldrichCPR.
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- ChemScene. 1513-44-6 | 2-Amino-4-(trifluoromethyl)benzene-1-sulfonic acid.
- BLD Pharm. 1513-44-6|this compound.
- ResearchGate. Synthesis of Celecoxib and Structural Analogs- A Review.
- Fisher Scientific. SAFETY DATA SHEET.
- BLD Pharm. 109787-11-3|4-(Trifluoromethyl)benzenesulfonic acid.
- Supporting Information.
- Chemisphere UK. SAFETY DATA SHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking.
- MDPI. Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages.
- Drugfuture.com. This compound.
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An In-Depth Technical Guide to the Molecular Structure of 2-Amino-4-(trifluoromethyl)benzenesulfonic Acid
This guide provides a comprehensive examination of the molecular structure, properties, and strategic importance of 2-amino-4-(trifluoromethyl)benzenesulfonic acid. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced interplay of its functional groups, which dictates its reactivity, physicochemical characteristics, and utility as a premier building block in modern chemical synthesis. We will explore its structural features through spectroscopic and computational lenses, providing both theoretical grounding and practical, field-proven insights.
Core Molecular Architecture and Physicochemical Identity
This compound is a polysubstituted aromatic compound whose value is derived from the precise arrangement of its three functional groups on a benzene scaffold. The electronic and steric properties of these groups create a unique molecular profile, making it a highly sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced dyes.[1]
The fundamental identity of this molecule is summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1513-44-6 | [1] |
| Molecular Formula | C₇H₆F₃NO₃S | [1] |
| Molecular Weight | 241.19 g/mol | [1] |
| SMILES | O=S(O)(c1cc(c(N)cc1)C(F)(F)F)=O | N/A |
| Predicted XLogP3-AA | ~1.8 | [2] (Value for analogous 2-hydroxy derivative) |
| Hydrogen Bond Donors | 2 | [2] (Value for analogous 2-hydroxy derivative) |
| Hydrogen Bond Acceptors | 7 | [2] (Value for analogous 2-hydroxy derivative) |
The core structure features a fascinating electronic push-pull system. The amino (-NH₂) group at the C2 position is a potent electron-donating group (EDG) through resonance, activating the ring towards electrophilic substitution. Conversely, the trifluoromethyl (-CF₃) group at C4 and the sulfonic acid (-SO₃H) group at C1 are strong electron-withdrawing groups (EWGs) through inductive effects. This electronic dichotomy is central to the molecule's reactivity and its function in more complex molecular designs. The -CF₃ group, in particular, is a cornerstone of modern drug design, valued for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1]
Caption: 2D structure of this compound.
Synthesis and Chemical Reactivity
The synthesis of this molecule requires a strategic approach to control the regioselectivity of the functional group introductions. A plausible and common industrial pathway involves the sulfonation of a pre-functionalized aniline derivative.
Caption: A representative synthetic workflow for the target molecule.
Exemplary Synthesis Protocol
This protocol is a representative methodology based on established chemical principles for the sulfonation of activated aromatic systems.[3][4][5]
Objective: To synthesize this compound from 3-(trifluoromethyl)aniline.
Pillar of Trustworthiness: This protocol incorporates a protection/deprotection strategy. The initial acetylation of the highly activating amino group prevents unwanted side reactions and moderates its directing effect, ensuring the sulfonation occurs at the desired C6 position (ortho to the amino group and para to the trifluoromethyl group), which becomes the C2 position in the final product nomenclature.
Methodology:
-
Step 1: Protection of the Amino Group
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 16.1 g (0.1 mol) of 3-(trifluoromethyl)aniline in 50 mL of dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 10.2 mL (0.11 mol) of acetic anhydride dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Quench the reaction by slowly adding 50 mL of water. Separate the organic layer, wash with 5% sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield N-(3-(trifluoromethyl)phenyl)acetamide.
-
-
Step 2: Electrophilic Aromatic Sulfonation
-
Causality: The acetamido group is an ortho-, para-director. The trifluoromethyl group is a meta-director. The sterically accessible and electronically activated position for sulfonation is para to the acetamido group.
-
Carefully place 20.5 g (0.1 mol) of the dried N-(3-(trifluoromethyl)phenyl)acetamide from Step 1 into a 100 mL flask.
-
In a fume hood, cautiously add 30 mL of 20% fuming sulfuric acid (oleum) to the flask while cooling in an ice-salt bath.
-
Once the addition is complete, fit the flask with a calcium chloride drying tube and heat the mixture in an oil bath at 100-110 °C for 3-4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
-
Step 3: Hydrolysis (Deprotection) and Isolation
-
Very carefully and slowly, pour the cooled reaction mixture from Step 2 onto 200 g of crushed ice in a large beaker with constant stirring.
-
The product, this compound, will precipitate as it is sparingly soluble in acidic cold water.
-
To complete the hydrolysis of the acetamido group, boil the aqueous suspension for 30 minutes.
-
Cool the mixture in an ice bath to induce complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of ice-cold water.
-
Recrystallize the crude product from hot water to obtain purified this compound as a crystalline solid.
-
Spectroscopic and Structural Characterization
Predicted Spectroscopic Data
| Technique | Region/Shift (Predicted) | Assignment and Rationale |
| ¹H NMR | δ 6.8-7.8 ppm | Three signals are expected in the aromatic region. The proton ortho to the -NH₂ group (C3-H) will be most upfield. The proton between the -CF₃ and -SO₃H groups (C5-H) and the proton ortho to the -SO₃H (C6-H) will be further downfield due to the strong withdrawing effects.[6][7][8][9] |
| ¹³C NMR | δ 115-150 ppm | Expect 7 distinct signals. The carbon attached to the -CF₃ group (C4) will appear as a quartet due to C-F coupling. The carbon bearing the -CF₃ group itself will be significantly deshielded. Carbons attached to the -NH₂ (C2) and -SO₃H (C1) groups will also be clearly identifiable.[10][11][12] |
| ¹⁹F NMR | δ ~ -60 to -63 ppm | A single, sharp singlet is characteristic for an aromatic -CF₃ group, referenced against CFCl₃. The precise shift is sensitive to the electronic environment and solvent.[13][14][15][16][17][18][19] |
| IR Spec. | 3300-3500 cm⁻¹ (N-H stretch) | Broad, medium intensity peaks typical for a primary amine. |
| 1340-1370 cm⁻¹ (S=O asym. stretch) | A very strong and characteristic absorption for the sulfonyl group.[20][21][22][23][24] | |
| 1140-1180 cm⁻¹ (S=O sym. stretch) | Another very strong and characteristic absorption for the sulfonyl group.[20][21][22][23][24] | |
| 1000-1050 cm⁻¹ (S-O stretch) | A strong absorption associated with the sulfonic acid moiety.[20][21][22][23][24] |
Computational Structural Analysis
To gain deeper insight into the molecule's electronic structure and reactivity, in-silico analysis using quantum chemical calculations is indispensable. Density Functional Theory (DFT) is the workhorse method for such investigations, providing a robust balance between computational cost and accuracy.[25]
Standard Computational Workflow Protocol
Objective: To calculate the ground-state optimized geometry, vibrational frequencies, and electronic properties (e.g., electrostatic potential map, frontier molecular orbitals) of the molecule.
Trustworthiness: This workflow represents a standard, validated procedure in computational chemistry.[26][27][28] It includes geometry optimization to find the lowest energy conformer, followed by a frequency calculation to confirm it is a true minimum (no imaginary frequencies) and to derive thermodynamic data.
Caption: A standard workflow for DFT-based molecular property calculation.
Methodology:
-
Input Generation: Generate an initial 3D structure from the molecule's SMILES string using a builder like Avogadro or Open Babel.
-
Geometry Optimization: Perform a full geometry optimization using a DFT functional and basis set, such as B3LYP/6-31G(d), in a quantum chemistry software package (e.g., Gaussian, ORCA). This step finds the most stable 3D arrangement of the atoms.
-
Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. A successful optimization is confirmed by the absence of imaginary frequencies. This step also provides zero-point vibrational energy and other thermodynamic properties.[25]
-
Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to determine electronic properties.
-
Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals likely sites for nucleophilic and electrophilic attack, respectively. The HOMO-LUMO energy gap is an indicator of chemical stability.[29]
-
Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution across the molecule. The electron-rich regions (negative potential), such as around the amino group, are susceptible to electrophilic attack, while electron-poor regions (positive potential), near the sulfonic acid and trifluoromethyl groups, are sites for nucleophilic interaction.
-
Strategic Importance in Drug Discovery
The title compound is more than an intermediate; it is a strategic scaffold that imparts advantageous properties to active pharmaceutical ingredients (APIs). The inclusion of the trifluoromethyl group is a well-established strategy in medicinal chemistry to modulate a candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the -CF₃ group is resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile group (like a methyl group) with a -CF₃ group can significantly increase a drug's half-life.
-
Increased Lipophilicity: The -CF₃ group increases the molecule's lipophilicity (LogP), which can improve its ability to cross biological membranes and reach its target.[1]
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -CF₃ group can influence the pKa of nearby functional groups, such as the amino group, affecting its ionization state at physiological pH and its ability to form key interactions with protein targets.
-
Bioisosteric Replacement: The -CF₃ group can act as a bioisostere for other groups, potentially improving efficacy or reducing off-target effects while maintaining a similar size and shape.
Its structure is particularly suited for the synthesis of sulfonamide-based drugs, a class of compounds with a vast range of biological activities, including antibacterial agents, diuretics, and inhibitors of enzymes like carbonic anhydrase.[1]
References
A consolidated list of authoritative sources cited within this guide.
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Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules - RSC Publishing. (2022-03-05). Available from: [Link]
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Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π* excited states of benzene and its derivatives† - arXiv. (2023-12-27). Available from: [Link]
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19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. Available from: [Link]
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Mild Sulfonylation of Anilines - ChemistryViews. (2017-11-17). Available from: [Link]
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RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID - Canadian Science Publishing. Available from: [Link]
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Analysis of Small Organic Molecules with Quantum Chemistry. Available from: [Link]
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for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. Available from: [Link]
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1,3-Bis(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available from: [Link]
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06 TO SYNTHESIS SULPHANILIC ACID FROM ANILNE (SULPHONATION REACTION) REQUIREMENTS: 1. ANILINE 10 ml 2. CONCENTRATED SULPH - Gyan Sanchay. Available from: [Link]
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Reactions of Aniline - Chemistry Steps. Available from: [Link]
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Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules - Publications. Available from: [Link]
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Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene and its derivatives - RSC Publishing. (2024-12-03). Available from: [Link]
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19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides | Request PDF - ResearchGate. (2025-08-05). Available from: [Link]
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Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3+ - Supporting Information. Available from: [Link]
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A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available from: [Link]
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Solid state 19F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents - PubMed. Available from: [Link]
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SOLUTION: Sulphonation of aniline preparation of sulfanilic acid - Studypool. Available from: [Link]
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Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Available from: [Link]
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Table of Characteristic IR Absorptions. Available from: [Link]
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Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight - PubMed. (2020-01-14). Available from: [Link]
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4-Amino-3-(trifluoromethyl)benzenesulfonic acid | C7H6F3NO3S | CID 459402 - PubChem. Available from: [Link]
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2-Hydroxy-4-(trifluoromethyl)benzenesulfonic acid | C7H5F3O4S | CID 422687 - PubChem. Available from: [Link]
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Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages - MDPI. Available from: [Link]
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solubility of 2-amino-4-(trifluoromethyl)benzenesulfonic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-amino-4-(trifluoromethyl)benzenesulfonic Acid
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (TFBS), a critical building block in the pharmaceutical and dye industries.[1] Due to its complex zwitterionic nature, arising from the presence of both a primary amine and a sulfonic acid group, TFBS presents unique solubility challenges. This document elucidates the theoretical principles governing its solubility, including the application of Hansen Solubility Parameters (HSP), and provides detailed, field-proven experimental protocols for both determining its solubility and overcoming common dissolution issues. By integrating theoretical understanding with practical, step-by-step methodologies, this guide serves as an essential resource for scientists working with this versatile compound.
Introduction: The Compound and Its Significance
This compound (CAS No. 1513-44-6) is an aromatic sulfonic acid derivative of significant interest in advanced chemical synthesis.[1] Its structure is unique, featuring a strongly electron-withdrawing trifluoromethyl group (-CF3) and an electron-donating amino group (-NH2) on the benzenesulfonic acid backbone. This distinct electronic profile makes it a valuable intermediate.[1]
In the pharmaceutical sector, the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The sulfonic acid moiety can be converted into sulfonamides, a common pharmacophore in numerous therapeutic agents.[1] In the dye industry, it is a precursor for azo dyes, contributing to improved color fastness and novel chromatic properties.[1]
A thorough understanding of the solubility of TFBS in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. Its solubility directly impacts reaction kinetics, yield, and the feasibility of downstream processing. This guide addresses this critical need by providing both a theoretical framework and practical, actionable protocols.
Compound Properties
A clear identification of the compound's physical and chemical properties is the foundation for any solubility study.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1513-44-6 | [2][3][4] |
| Molecular Formula | C7H6F3NO3S | [2][3][4] |
| Molecular Weight | 241.19 g/mol | [2][3] |
| Melting Point | 333-334 °C (decomposes) | [2] |
| Appearance | Solid (form may vary) | [5] |
Theoretical Framework for Solubility
The solubility behavior of TFBS is governed by its molecular structure, which allows for complex intermolecular interactions.
The Zwitterionic Challenge and Polarity
The fundamental principle of "like dissolves like" dictates that polar solutes dissolve in polar solvents, and non-polar solutes in non-polar solvents.[6][7] TFBS contains a highly acidic sulfonic acid group (-SO3H) and a basic amino group (-NH2). In its solid state and in neutral solutions, the compound exists as a zwitterion, or inner salt.
The strong ionic interactions and extensive hydrogen bonding between these zwitterionic molecules create a stable crystal lattice. Overcoming this lattice energy requires solvents capable of strong, specific interactions. Consequently, the solubility of TFBS in non-polar or weakly polar organic solvents is expected to be very low.[8] The presence of the amino group can, however, improve solubility in polar aprotic solvents.[1]
Hansen Solubility Parameters (HSP)
To move beyond qualitative descriptions like "polar," we can use Hansen Solubility Parameters (HSP), which deconstruct solubility into three components.[9][10]
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent is likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP coordinates of a solvent and a solute in "Hansen space" predicts compatibility.[9]
For TFBS, we can predict the contributions of its functional groups:
-
-SO3H group: Contributes very high δP and δH values.
-
-NH2 group: Contributes significantly to δH and δP.
-
-CF3 and Benzene Ring: Contribute primarily to δD.
This profile suggests that good solvents for TFBS will need to have substantial polar and hydrogen-bonding character to match its high δP and δH parameters.
Caption: Conceptual diagram of Hansen Solubility Space.
Predicted Solubility Profile
While specific quantitative data requires experimental determination, a qualitative solubility profile can be predicted based on the theoretical principles discussed.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Very Low / Insoluble | Cannot overcome the high lattice energy of the zwitterion.[7] |
| Polar Aprotic | DMF, DMSO, NMP | Moderate to High | High polarity and hydrogen bond accepting ability can solvate the zwitterion. The amino group enhances this solubility.[1] |
| Polar Protic | Water, Methanol, Ethanol | Moderate | Can form strong hydrogen bonds, but the bulky, somewhat lipophilic trifluoromethyl group may limit high solubility.[1] |
| Ethers | Diethyl Ether, THF | Low | Insufficient polarity and H-bonding capacity to dissolve the ionic solid.[11] |
| Chlorinated | Dichloromethane (DCM) | Very Low / Insoluble | Low polarity is insufficient for dissolution of the zwitterionic form.[8] |
Experimental Determination of Solubility
Accurate solubility data is obtained through rigorous experimental work. The following protocols provide standardized methods for this determination.
Critical Safety Precautions
Benzenesulfonic acid derivatives are often corrosive and can cause severe skin and eye irritation or burns.[12] Always consult the Safety Data Sheet (SDS) before handling.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5][13]
-
Spills: Have appropriate spill cleanup materials ready.
Protocol 1: Qualitative Solubility Assessment
This rapid test provides a preliminary classification of solubility in various solvents.[11]
Methodology:
-
Preparation: Dispense ~25 mg of TFBS into a series of clean, dry test tubes or small vials.
-
Solvent Addition: To each tube, add 0.75 mL of a selected solvent in 0.25 mL portions.
-
Agitation: After each addition, cap the tube and shake vigorously for 30-60 seconds.
-
Observation: Visually inspect for complete dissolution. If the solid dissolves completely, the compound is classified as "soluble." If it remains undissolved, it is "insoluble." Partial dissolution should be noted.
-
Testing Hierarchy: A systematic approach using solvents of varying polarity (e.g., water, 5% HCl, 5% NaOH, hexane, ethanol, acetone) can provide insights into the compound's acidic/basic nature and polarity.[14]
Protocol 2: Quantitative Determination (Shake-Flask Method)
The shake-flask method is a widely recognized standard for determining equilibrium solubility.[6]
Methodology:
-
Supersaturation: Add an excess amount of TFBS to a known volume of the chosen solvent in a sealed flask or vial. The excess solid ensures that equilibrium is reached with a saturated solution.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) using a shaker bath for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Alternatively, use centrifugation to separate the undissolved solid from the saturated supernatant.
-
Sampling: Carefully extract a known volume of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the original solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.
Caption: Workflow for the quantitative shake-flask method.
Overcoming Solubility Challenges: In-Situ Salt Formation
A key challenge for researchers is the poor solubility of TFBS in common organic reaction solvents like DCM or THF.[8] This is a direct result of its zwitterionic character. A highly effective, field-proven strategy is to disrupt the zwitterionic interactions by forming an ammonium sulfonate salt in situ.[8]
This is achieved by adding a stoichiometric amount of a non-nucleophilic organic base, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The base deprotonates the sulfonic acid, and the resulting organic ammonium cation forms an ion pair with the sulfonate anion. This bulky ion pair has significantly weaker crystal lattice forces and is much more soluble in organic solvents.[8]
Protocol 3: Solubilization via In-Situ Salt Formation
This protocol describes how to achieve a homogeneous solution of TFBS in a non-polar aprotic solvent.[8]
Objective: To dissolve TFBS in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) for use in a subsequent chemical reaction.
Materials:
-
This compound (TFBS)
-
Anhydrous organic solvent (e.g., DCM, THF)
-
Organic base (e.g., Triethylamine (TEA) or DBU)
-
Stirring apparatus (magnetic stirrer)
-
Inert atmosphere setup (e.g., Nitrogen or Argon), if required for the reaction
Methodology:
-
Setup: To a dry reaction flask under an inert atmosphere (if necessary), add the solid TFBS.
-
Suspension: Add the desired volume of anhydrous organic solvent to create a suspension.
-
Stirring: Begin vigorous stirring.
-
Base Addition: Slowly add one molar equivalent of the organic base (e.g., triethylamine) dropwise to the suspension.
-
Dissolution: Continue stirring at room temperature. The solid should gradually dissolve as the salt is formed, resulting in a clear, homogeneous solution. This may take several minutes to an hour. Sonication can be used to accelerate the process.[8]
-
Readiness: Once a clear solution is obtained, the solubilized TFBS salt is ready for the subsequent reaction step.
Conclusion
The solubility of this compound is a complex interplay of its functional groups. Its zwitterionic nature dominates its behavior, leading to low solubility in non-polar solvents but moderate to high solubility in polar aprotic solvents like DMSO. For practical applications in organic synthesis where non-polar solvents are often required, the challenge of its low solubility can be effectively overcome by in-situ salt formation with an organic base. By applying the theoretical understanding and experimental protocols outlined in this guide, researchers can effectively manage and utilize this important chemical intermediate in a variety of applications.
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A Spectroscopic Guide to the Characterization of 2-amino-4-(trifluoromethyl)benzenesulfonic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the spectroscopic techniques used to characterize 2-amino-4-(trifluoromethyl)benzenesulfonic acid (CAS No. 1513-44-6). As a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized azo dyes, unambiguous structural confirmation and purity assessment are paramount.[1] This document offers field-proven insights into the interpretation of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Detailed experimental protocols are provided to serve as a self-validating framework for researchers and quality control professionals.
Introduction: The Molecule and Its Significance
This compound is an aromatic sulfonic acid derivative whose value lies in its unique trifunctional structure. The benzene core is substituted with an electron-donating amino group (-NH₂) and two powerful electron-withdrawing groups: a trifluoromethyl (-CF₃) and a sulfonic acid (-SO₃H).[1] This electronic arrangement dictates its reactivity, making it a versatile building block. The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and bioavailability.[1] Therefore, a robust and reliable analytical methodology is essential to ensure the identity and quality of this compound before its use in further synthetic applications. This guide elucidates the characteristic spectroscopic fingerprint of this molecule.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the carbon-hydrogen framework and confirms the presence and environment of the fluorine atoms.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The amino (-NH₂) protons typically appear as a broad singlet due to quadrupole broadening and chemical exchange, while the acidic proton of the sulfonic acid group is often not observed or exchanges with residual water in the solvent.
-
Causality of Chemical Shifts: The positions of the aromatic protons are dictated by the electronic effects of the substituents. The -NH₂ group is electron-donating, shielding nearby protons and shifting them upfield (to a lower ppm value). Conversely, the -SO₃H and -CF₃ groups are strongly electron-withdrawing, deshielding adjacent protons and shifting them downfield (to a higher ppm value). This interplay creates a predictable pattern of chemical shifts and coupling constants (J-values) that is diagnostic for the 1,2,4-substitution pattern.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom. Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons, plus one for the trifluoromethyl carbon.
-
Expert Insight: A key feature to look for is the signal for the trifluoromethyl carbon. It will appear as a quartet due to coupling with the three directly attached fluorine atoms (¹JCF), a large coupling constant typically in the range of 270-275 Hz.[2] The carbon directly bonded to the sulfonic acid group (C-S) and the amino group (C-N) will also have characteristic chemical shifts.
¹⁹F NMR Spectroscopy
For a fluorinated compound, ¹⁹F NMR is an indispensable tool. It is a highly sensitive technique with a wide chemical shift range, making it excellent for both identification and quantification.[3]
-
Expected Spectrum: The spectrum for this compound is expected to be simple, showing a single, sharp resonance (a singlet) corresponding to the three magnetically equivalent fluorine atoms of the -CF₃ group.[1][4] The chemical shift of this singlet is highly indicative of the electronic environment on the aromatic ring.
| Table 1: Summary of Expected NMR Spectral Data | |
| Nucleus | Expected Chemical Shift (ppm) |
| ¹H | ~6.5 - 8.0 ppm |
| Broad singlet | |
| ¹³C | ~100 - 150 ppm |
| ~120 - 130 ppm | |
| ¹⁹F | ~ -60 to -65 ppm |
Experimental Protocol: NMR Analysis
Figure 2: Workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.
-
Interpretation of Key Vibrations: The IR spectrum of this compound is dominated by strong absorptions from the sulfonic acid and trifluoromethyl groups. The amino group also provides characteristic N-H stretching bands.
-
Sulfonic Acid (-SO₃H): The most prominent features are the strong, sharp asymmetric and symmetric stretching vibrations of the S=O bonds, typically found near 1180 cm⁻¹ and 1120 cm⁻¹.[1] A very broad O-H stretch from the acidic proton is also expected, spanning a wide range from 2500-3300 cm⁻¹.
-
Amino (-NH₂): Look for a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.
-
Trifluoromethyl (-CF₃): This group gives rise to very strong C-F stretching absorptions, usually in the 1100-1300 cm⁻¹ range. These bands often overlap with the powerful S=O stretches, resulting in a complex, intense absorption pattern in this region.
-
Aromatic Ring: Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹, while C=C ring stretches are visible in the 1450-1600 cm⁻¹ region.
-
| Table 2: Characteristic IR Absorption Bands | | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | | Sulfonic Acid (-SO₃H) | O-H Stretch | 2500 - 3300 (very broad) | | | S=O Asymmetric Stretch | ~1180 - 1250 (strong) | | | S=O Symmetric Stretch | ~1120 - 1150 (strong) | | Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1300 (very strong) | | Aromatic Ring | C=C Stretch | 1450 - 1600 (medium) |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly to prepare for the next sample.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule.
-
Molecular Ion and Ionization Mode: The molecular weight of this compound is 241.19 g/mol .[1] Given the presence of both an acidic (sulfonic acid) and a basic (amino) site, it can be analyzed in either positive or negative ion mode.
-
Negative Ion Mode (ESI-): This is often the preferred mode for sulfonic acids. Deprotonation of the highly acidic sulfonic acid group will readily form the [M-H]⁻ ion at m/z 240.19.[1]
-
Positive Ion Mode (ESI+): Protonation of the amino group will form the [M+H]⁺ ion at m/z 242.19.
-
-
Trustworthiness through Fragmentation: The fragmentation pattern provides a self-validating confirmation of the structure. In tandem MS (MS/MS) experiments, the molecular ion is isolated and fragmented by collision-induced dissociation (CID).
-
Key Fragmentation Pathway: A hallmark fragmentation for aromatic sulfonic acids is the neutral loss of sulfur trioxide (SO₃, 80 Da) or sulfur dioxide (SO₂, 64 Da).[5] For the [M-H]⁻ ion at m/z 240.19, the loss of SO₃ would lead to a fragment ion at m/z 160.19, corresponding to the deprotonated 3-(trifluoromethyl)aniline. This is a highly diagnostic fragmentation.
-
Figure 3: Primary fragmentation pathway in negative ion ESI-MS/MS.
Experimental Protocol: HPLC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or without acid (for negative mode).
-
Chromatography (Optional but Recommended): Use a reverse-phase C18 column to separate the analyte from impurities before it enters the mass spectrometer.[1] This confirms the purity and retention time of the compound.
-
Ionization: Infuse the sample solution into the ESI source. Set the source parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for the target molecular ion.
-
Full Scan MS: Acquire a full scan spectrum to identify the [M-H]⁻ or [M+H]⁺ ion and confirm the molecular weight.
-
Tandem MS (MS/MS): Perform a product ion scan by selecting the molecular ion as the precursor. Fragment it in the collision cell and scan for the resulting product ions to confirm the expected fragmentation pattern (e.g., loss of SO₃).
Conclusion
The spectroscopic characterization of this compound is a clear and unambiguous process when leveraging the complementary strengths of NMR, IR, and Mass Spectrometry. ¹⁹F NMR confirms the presence of the trifluoromethyl group with a characteristic singlet. ¹H and ¹³C NMR elucidate the substitution pattern on the aromatic ring. IR spectroscopy provides a rapid check for the key sulfonic acid, amino, and trifluoromethyl functional groups. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight, while MS/MS fragmentation patterns provide definitive structural proof. Together, these techniques form a robust analytical workflow for the comprehensive validation of this important chemical intermediate.
References
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The Royal Society of Chemistry. Supporting Information for a chemical publication. 2016. Available from: [Link].
-
The Royal Society of Chemistry. Supporting Information for a chemical publication. Available from: [Link].
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Beilstein Journal of Organic Chemistry. Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Available from: [Link].
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Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). Available from: [Link].
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National Center for Biotechnology Information (PMC). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link].
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The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for a chemical publication. Available from: [Link].
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Human Metabolome Database. Showing metabocard for Benzenesulfonic acid (HMDB0248986). Available from: [Link].
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University of Ottawa. 19Flourine NMR. Available from: [Link].
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Wikipedia. Benzenesulfonic acid. Available from: [Link].
-
MDPI. Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. Available from: [Link].
-
Wiley Online Library. MS 2 spectra (A) and proposed fragmentation pathways (B) of compound 30. Available from: [Link].
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Wiley Online Library. Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Available from: [Link].
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PubChem. Benzenesulfonic Acid | C6H6O3S | CID 7371. Available from: [Link].
-
163.com. This compound. Available from: [Link].
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PubChem. 4-Amino-3-(trifluoromethyl)benzenesulfonic acid | C7H6F3NO3S | CID 459402. Available from: [Link].
-
PubMed. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Available from: [Link].
-
ResearchGate. Aromatic sulphonation III: Sulphonation of benzenesulphonic acid and m‐toluenesulphonic acid in fuming sulphuric acid. Available from: [Link].
-
SciELO. Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. Available from: [Link].
-
PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available from: [Link].
-
ResearchGate. Molecular docking evaluation and spectroscopic study of 2-amino-1,4-benzenedisulfonic acid using the IEFPCM model, electronic properties of different solvents. Available from: [Link].
-
NIST WebBook. Benzenesulfonic acid, 4-methyl-. Available from: [Link].
-
University of California, Irvine. Mass Spectrometry: Fragmentation. Available from: [Link].
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An In-Depth Technical Guide to the Thermal Stability and Degradation of 2-Amino-4-(trifluoromethyl)benzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 2-amino-4-(trifluoromethyl)benzenesulfonic acid, a key intermediate in the synthesis of pharmaceuticals and specialized dyes. This document synthesizes theoretical principles with practical, field-proven insights to offer a thorough understanding of the compound's behavior under thermal stress. We will delve into its intrinsic stability, predictable degradation pathways, and the analytical methodologies essential for its characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective handling, process optimization, and safety assessment of this versatile chemical building block.
Introduction: The Molecular Architecture and Significance of this compound
This compound is a unique aromatic sulfonic acid derivative whose utility is derived from its distinct molecular structure. The presence of an electron-donating amino group (-NH₂) and a potent electron-withdrawing trifluoromethyl group (-CF₃) on the benzenesulfonic acid backbone creates a unique electronic profile that dictates its reactivity and applications.[1] This compound serves as a critical intermediate in the synthesis of specialized azo dyes, where it enhances properties such as color fastness and solubility.[1] In the pharmaceutical realm, the trifluoromethyl group is of particular interest as it can improve metabolic stability, lipophilicity, and bioavailability in drug candidates.[1] The sulfonic acid moiety can be readily converted into sulfonamides, a common pharmacophore in a diverse range of therapeutic agents.[1]
Understanding the thermal stability of this compound is paramount for its safe handling, storage, and application in chemical synthesis, which often involves elevated temperatures. This guide will provide a detailed examination of its thermal properties and degradation mechanisms.
Thermal Stability Profile
The thermal stability of this compound is influenced by the interplay of its constituent functional groups. While specific comprehensive thermal analysis data for this exact compound is not widely published, we can infer its stability based on related structures and general chemical principles.
One available source indicates that the compound exhibits decomposition at temperatures above 60°C or in strongly acidic environments.[1] For optimal stability, storage at 4°C under an inert atmosphere, such as nitrogen, is recommended.[1]
To provide a more quantitative understanding, a detailed thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be required. The following table outlines the expected key thermal events and their significance, based on the analysis of structurally similar compounds.
| Thermal Event | Expected Temperature Range (°C) | Analytical Technique | Interpretation and Significance |
| Desolvation/Dehydration | 50 - 120 | TGA/DSC | Loss of residual solvent or adsorbed water. An endothermic event in DSC. |
| Melting Point | >300 (with decomposition for similar aminobenzenesulfonic acids) | DSC | A sharp endothermic peak indicating a phase transition from solid to liquid. For many aminobenzenesulfonic acids, melting is accompanied or preceded by decomposition. |
| Onset of Decomposition | > 60 (as per available data) | TGA | The temperature at which significant mass loss begins. This is a critical parameter for defining the upper limit of thermal stability for processing and storage. |
| Major Decomposition Steps | 200 - 500+ | TGA/DTG | One or more distinct steps of mass loss corresponding to the cleavage of specific chemical bonds and the release of volatile degradation products. The derivative of the TGA curve (DTG) will show the temperatures of the maximum rates of decomposition. |
| Final Residue | > 600 | TGA | The amount of non-volatile material remaining at the end of the analysis, which could include inorganic components or a stable carbonaceous residue. |
Predicted Degradation Pathways and Products
The thermal degradation of this compound is anticipated to proceed through a complex series of reactions involving its three primary functional moieties: the sulfonic acid group, the amino group, and the trifluoromethyl group.
Desulfonation
The C-S bond in aromatic sulfonic acids is susceptible to cleavage at elevated temperatures, leading to the evolution of sulfur oxides (SO₂ and SO₃). This desulfonation process is a common initial step in the thermal decomposition of benzenesulfonic acid derivatives.
Deamination and Decarboxylation Analogous Reactions
While not containing a carboxyl group, the sulfonic acid group can undergo analogous elimination. For amino acids, deamination (loss of -NH₂) and decarboxylation (loss of -COOH) are primary thermal degradation pathways. It is plausible that this compound could undergo deamination to yield 4-(trifluoromethyl)benzenesulfonic acid, or a more complex series of reactions involving both the amino and sulfonic acid groups.
Role of the Trifluoromethyl Group
The trifluoromethyl group is generally considered to be highly stable due to the strength of the C-F bonds. However, under pyrolytic conditions, fragmentation of the -CF₃ group can occur, potentially leading to the formation of volatile fluorine-containing compounds. The strong electron-withdrawing nature of the -CF₃ group also influences the stability of the aromatic ring and the other substituents.
Predicted Degradation Products
Based on studies of similar compounds, the following are potential degradation products:
-
Sulfur Oxides (SO₂, SO₃): From the decomposition of the sulfonic acid group.
-
Aniline and Substituted Anilines: Pyrolysis of sulfonated aromatic amines often yields aniline as a major product.[2] In this case, 3-(trifluoromethyl)aniline would be a likely product.
-
Fluorinated Aromatic Fragments: Cleavage of the C-S bond could lead to the formation of trifluoromethylbenzene and related compounds.
-
Water (H₂O) and Ammonia (NH₃): From reactions involving the amino and sulfonic acid groups.
-
Hydrogen Fluoride (HF): Although the C-F bond is strong, at high temperatures, HF elimination is a possible degradation pathway for fluorinated organic compounds.
The following diagram illustrates the potential initial fragmentation points of the molecule under thermal stress.
Caption: Potential initial bond cleavage sites in this compound during thermal degradation.
Experimental Protocols for Thermal Analysis
To obtain definitive data on the thermal stability and degradation of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. For the identification of degradation products, coupling TGA with Mass Spectrometry (TGA-MS) or using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is highly effective.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Ensure the sample is homogenous. Given the potential for hygroscopicity in sulfonic acids, handle the sample in a low-humidity environment (e.g., a glove box) if possible.
-
Instrument Setup:
-
Place a clean, empty alumina or platinum crucible onto the TGA balance and tare it.
-
Accurately weigh 5-10 mg of the sample into the crucible.
-
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (e.g., the temperature at which 5% weight loss occurs).
-
Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates for each step.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine melting point, heat of fusion, and other thermal transitions.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a temperature above the expected decomposition range (e.g., 400°C) at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).
-
Determine the onset temperature, peak temperature, and enthalpy of any observed transitions.
-
The following diagram illustrates the typical workflow for a comprehensive thermal analysis of the compound.
Caption: Workflow for the comprehensive thermal analysis of this compound.
Conclusion and Recommendations
This compound is a valuable chemical intermediate with a thermal stability profile that requires careful consideration during its use and storage. The presence of the amino, sulfonic acid, and trifluoromethyl groups creates a complex molecule with multiple potential degradation pathways, including desulfonation, deamination, and fragmentation of the aromatic ring.
Key Recommendations for Researchers and Professionals:
-
Storage: To ensure the integrity of the compound, it is recommended to store it at refrigerated temperatures (4°C) under an inert atmosphere.[1]
-
Processing: Avoid prolonged exposure to temperatures above 60°C and strongly acidic conditions to prevent premature degradation.[1]
-
Characterization: For any application involving heating, it is crucial to perform a thorough thermal analysis (TGA and DSC) to determine the precise decomposition temperature and any hazardous exothermic events.
-
Safety: Be aware that the thermal decomposition of this compound may release toxic and corrosive gases, including sulfur oxides and potentially hydrogen fluoride. All thermal experiments should be conducted in a well-ventilated area with appropriate personal protective equipment.
Further research employing techniques such as TGA-MS and Py-GC-MS would provide a more definitive identification of the degradation products, leading to a more complete understanding of the decomposition mechanisms. This knowledge is essential for developing safer and more efficient synthetic processes and for ensuring the stability and purity of the final products.
References
-
On the sulfonation of fluorinated aromatic polymers: Synthesis, characterization and effect of fluorinated side groups on sulfonation degree. (URL: [Link])
-
Thermal Studies on Some Substituted Aminobenzoic Acids. (URL: [Link])
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Pyrolysis in biotechnology. (URL: [Link])
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4-Amino-3-(trifluoromethyl)benzenesulfonic acid | C7H6F3NO3S | CID 459402 - PubChem. (URL: [Link])
-
Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry - PubMed. (URL: [Link])
-
Thermal properties of sulfonic acid group functionalized Br??nsted acidic ionic liquids. (URL: [Link])
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Conceptual approach to thermal analysis and its main applications - Redalyc. (URL: [Link])
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Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (URL: [Link])
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2.8: Thermal Analysis - Chemistry LibreTexts. (URL: [Link])
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Metanilic acid - Wikipedia. (URL: [Link])
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Analysis of pyrolysis products of poly(vinylidene fluoride-co-hexafluoropropylene) by pyrolysis-gas chromatography/mass spectrometry - ResearchGate. (URL: [Link])
-
Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols | Request PDF. (URL: [Link])
-
Thermal Analysis for Lipid Decomposition by DSC and TGA | Request PDF. (URL: [Link])
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. (URL: [Link])
-
Analytical Pyrolysis of Soluble Bio-Tar from Steam Pretreatment of Bamboo by Using TG–FTIR and Py–GC/MS - MDPI. (URL: [Link])
-
2-Hydroxy-4-(trifluoromethyl)benzenesulfonic acid | C7H5F3O4S | CID 422687 - PubChem. (URL: [Link])
-
Aromatic monomers with pendant fluoroalkylsulfonate and sulfonimide groups | Request PDF. (URL: [Link])
-
(PDF) AROMATIC SULFONIC ACIDS AS REAGENTS FOR AMINO ACIDS - ResearchGate. (URL: [Link])
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A Technical Guide to the Synthesis of 2-amino-4-(trifluoromethyl)benzenesulfonic Acid: Starting Materials and Strategic Approaches
An In-depth Technical Guide:
This guide provides an in-depth analysis of the synthetic pathways leading to 2-amino-4-(trifluoromethyl)benzenesulfonic acid, a critical intermediate in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1] Its unique structure, featuring an amino group, a sulfonic acid moiety, and a trifluoromethyl group, imparts valuable properties such as enhanced metabolic stability and binding affinity in drug candidates.[1] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed examination of viable starting materials and the strategic rationale behind different synthetic routes.
Retrosynthetic Analysis: Identifying Key Precursors
A logical approach to synthesizing a complex molecule begins with retrosynthesis—a method of deconstructing the target molecule to identify potential starting materials. For this compound, two primary disconnections present the most viable pathways:
-
C-N Bond Formation: This approach involves the reduction of a nitro group precursor, suggesting that 2-nitro-4-(trifluoromethyl)benzenesulfonic acid is a key intermediate.
-
C-S Bond Formation: This strategy focuses on the direct sulfonation of an aniline derivative, pointing to 3-aminobenzotrifluoride as the principal starting material.
These two pathways represent the most common and industrially relevant methods for synthesizing substituted aromatic sulfonic acids.
Caption: Retrosynthetic analysis of the target molecule.
Route 1: Multi-step Synthesis via Nitration, Substitution, and Reduction
This pathway offers a highly controlled, regioselective approach starting from a readily available halogenated aromatic compound. It is particularly advantageous for large-scale production where control over each step is critical to ensure high purity of the final product.
Core Starting Material: p-Chlorobenzotrifluoride
This route involves a three-step sequence:
-
Nitration of p-chlorobenzotrifluoride.
-
Nucleophilic Aromatic Substitution (SNAr) to introduce the sulfonate group.
-
Reduction of the nitro group to the target amine.
Caption: Workflow for the synthesis via a nitro-chloro intermediate.
Step 2.1: Synthesis of 4-Chloro-3-nitrobenzotrifluoride
The nitration of p-chlorobenzotrifluoride is a critical first step. Traditional methods often employ a hazardous mixture of nitric and sulfuric acids. A cleaner, more modern approach utilizes ammonium nitrate with an ionic liquid, which acts as both a solvent and a catalyst, offering high yields and simpler workup procedures.[2][3]
-
Materials: p-Chlorobenzotrifluoride, ammonium nitrate, ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate).
-
Procedure:
-
To a round-bottom flask, add p-chlorobenzotrifluoride (1.0 eq), ammonium nitrate (2.0 eq), and the ionic liquid (0.5 eq).[3]
-
Heat the mixture to 70°C and stir vigorously for 8-10 hours.[3]
-
After cooling, the reaction mixture will separate into two phases. The upper layer contains the crude product.
-
Separate the upper layer, wash with water, and dry under vacuum to yield the purified 4-chloro-3-nitrobenzotrifluoride.[3][4]
-
-
Causality: The ionic liquid facilitates the generation of the nitronium ion (NO₂⁺) from ammonium nitrate under milder conditions than concentrated acids, while its immiscibility with the product simplifies separation. This method avoids the corrosive and environmentally challenging disposal of mixed acids.[2]
Step 2.2: Synthesis of 2-Nitro-4-(trifluoromethyl)benzenesulfonic Acid
This step involves a nucleophilic aromatic substitution reaction where the chloride is displaced by a sulfite group. The presence of two strong electron-withdrawing groups (nitro and trifluoromethyl) ortho and para to the chlorine atom highly activates the ring for this type of substitution.
-
Materials: 4-Chloro-3-nitrobenzotrifluoride, sodium sulfite (Na₂SO₃), water, and a phase-transfer catalyst (optional).
-
Procedure:
-
Prepare an aqueous solution of sodium sulfite (1.2 eq).
-
Add 4-chloro-3-nitrobenzotrifluoride (1.0 eq) to the solution.
-
Heat the biphasic mixture to reflux (approx. 100-110°C) with vigorous stirring for 12-24 hours. A phase-transfer catalyst can accelerate the reaction.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and acidify with concentrated HCl. The product, 2-nitro-4-(trifluoromethyl)benzenesulfonic acid, will precipitate and can be isolated by filtration.
-
Step 2.3: Reduction to this compound
The final step is the reduction of the nitro group. Several methods are effective for this transformation, with catalytic hydrogenation being one of the cleanest and most efficient.
-
Materials: 2-Nitro-4-(trifluoromethyl)benzenesulfonic acid, methanol or ethanol, palladium on carbon (Pd/C, 5-10 mol%), hydrogen gas.
-
Procedure:
-
Dissolve the nitro-sulfonic acid (1.0 eq) in methanol in a hydrogenation vessel.
-
Add the Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction at room temperature until hydrogen uptake ceases (usually 4-8 hours).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through Celite to remove the catalyst.
-
Evaporate the solvent to obtain the final product, this compound.
-
-
Alternative Reducing Agents: For labs not equipped for catalytic hydrogenation, chemical reduction using reagents like tin(II) chloride (SnCl₂) in HCl or granular tin in HCl are effective alternatives.[5] However, these methods often require more complex workups to remove metal salt byproducts.
| Parameter | Step 2.1: Nitration | Step 2.2: Sulfonation | Step 2.3: Reduction |
| Starting Material | p-Chlorobenzotrifluoride | 4-Chloro-3-nitrobenzotrifluoride | 2-Nitro-4-(trifluoromethyl)benzenesulfonic Acid |
| Key Reagents | NH₄NO₃, Ionic Liquid | Na₂SO₃, H₂O | H₂, Pd/C |
| Typical Yield | ~85%[3] | >90% (reported for similar SNAr) | >95% |
| Key Advantage | High regioselectivity, "green" alternative | High activation from EWGs | Clean reaction, high yield |
Route 2: Direct Sulfonation of 3-Aminobenzotrifluoride
This approach is more direct, involving a single primary transformation. It leverages the principles of electrophilic aromatic substitution on a substituted aniline.
Core Starting Material: 3-Aminobenzotrifluoride (m-Trifluoromethylaniline)
This compound is a widely used intermediate in the pharmaceutical and agrochemical industries.[6] The synthesis of the target molecule is achieved by direct sulfonation, typically using fuming sulfuric acid (oleum).
Caption: Workflow for the direct sulfonation of 3-aminobenzotrifluoride.
-
Materials: 3-Aminobenzotrifluoride, fuming sulfuric acid (oleum, 20-30% SO₃).
-
Procedure:
-
Carefully add 3-aminobenzotrifluoride (1.0 eq) portion-wise to fuming sulfuric acid (3-4 eq) at 0-5°C with stirring. This is a highly exothermic reaction.
-
Once the addition is complete, slowly heat the mixture to 100-120°C and maintain this temperature for 4-6 hours (the "baking" process).
-
Monitor the reaction by taking aliquots, quenching them in water, and analyzing by HPLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The product will precipitate as a solid. Isolate by filtration, wash with cold water, and dry.
-
-
Causality and Regioselectivity: The outcome of this reaction is governed by the directing effects of the substituents.
-
The amino (-NH₂) group is a powerful ortho-, para-director.
-
The trifluoromethyl (-CF₃) group is a meta-director.
-
Under the strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director. However, the reaction is reversible, and at higher temperatures, the thermodynamically more stable product is favored. The sulfonic acid group is sterically bulky. The final product, this compound, is formed because the sulfonation occurs ortho to the powerful activating amino group and meta to the deactivating trifluoromethyl group, representing a synergistic directing effect that leads to a single major product.
-
| Parameter | Direct Sulfonation |
| Starting Material | 3-Aminobenzotrifluoride |
| Key Reagents | Fuming Sulfuric Acid (Oleum) |
| Typical Yield | 70-85% |
| Key Advantage | Fewer steps, atom-economical |
References
- Google Patents. (2013). CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis. Retrieved from [Link]
-
ChemBK. (n.d.). 4-Chloro-3-nitrobenzotrifluoride. Retrieved from [Link]
-
ResearchGate. (2014). How do you selectively reduce the nitro group?. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-aminobenzotrifluoride. Retrieved from [Link]
- Google Patents. (1980). US4217304A - Continuous reduction process.
Sources
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- 3. 4-Chloro-3-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. chempoint.com [chempoint.com]
Methodological & Application
Introduction: The Strategic Role of Fluorinated Intermediates in Modern Dye Chemistry
An In-Depth Guide to the Synthesis of High-Performance Azo Dyes Using 2-amino-4-(trifluoromethyl)benzenesulfonic acid
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of the dyes used across the textile, printing, and materials science industries.[1] Their prominence stems from their straightforward and cost-effective synthesis, which primarily involves a two-step diazotization and coupling reaction sequence.[1][2] At the heart of this process is the transformation of a primary aromatic amine, the diazo component, into a highly reactive diazonium salt, which then couples with an electron-rich nucleophile to form the characteristic azo chromophore (-N=N-).[3]
This guide focuses on a specialized diazo component, This compound , a molecule engineered to produce high-performance azo dyes. The strategic incorporation of two key functional groups—the trifluoromethyl (-CF3) group and the sulfonic acid (-SO3H) group—imparts unique and highly desirable properties to the final dye molecule.
-
The Trifluoromethyl (-CF3) Group: As a potent electron-withdrawing group, the -CF3 moiety significantly influences the electronic properties of the dye. This often leads to enhanced lightfastness, thermal stability, and can improve properties like water repellency when applied to fabrics.[4] The fluorine atoms provide a high degree of protection to the molecular structure, contributing to its robustness.[4]
-
The Sulfonic Acid (-SO3H) Group: This group is a powerful water-solubilizing agent. Its presence is critical for creating acid dyes, which are anionic dyes applied from acidic aqueous baths. These dyes are particularly effective for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon, forming strong ionic bonds with the fiber's amino groups.
By leveraging this compound, researchers and chemists can synthesize a range of vibrant, durable, and functional azo dyes tailored for demanding applications. This document provides the core chemical principles, detailed experimental protocols, and the scientific rationale behind the synthesis.
Core Chemical Principles: The Diazotization-Coupling Sequence
The synthesis of an azo dye from this compound follows a well-established two-stage pathway. Understanding the causality behind the conditions for each stage is critical for a successful and reproducible synthesis.
Stage 1: Diazotization
Diazotization is the conversion of the primary amino group (-NH2) on the aromatic ring into a diazonium salt (-N₂⁺). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).
Causality Behind Experimental Choices:
-
Low Temperature (0–5 °C): This is the most critical parameter. Aromatic diazonium salts are thermally unstable.[1] Above 5 °C, they readily decompose, losing N₂ gas and forming undesirable phenolic byproducts, which reduces the yield and purity of the final dye. The use of an ice-water bath is mandatory.
-
Strong Acidic Medium: A mineral acid (e.g., HCl) serves two purposes. First, it reacts with sodium nitrite to generate the nitrous acid required for the reaction. Second, it maintains a low pH, preventing the newly formed diazonium salt from prematurely coupling with unreacted amine and suppressing the formation of non-reactive diazotate species.
The overall workflow for the synthesis process is depicted below.
Caption: Experimental workflow for azo dye synthesis.
Stage 2: Azo Coupling
The azo coupling reaction is an electrophilic aromatic substitution. The diazonium ion (Ar-N₂⁺), a weak electrophile, attacks the electron-rich ring of a coupling component.
Causality Behind Experimental Choices:
-
Nature of the Coupling Component: The choice of coupler determines the final color and properties of the dye. Common couplers include phenols (e.g., 2-naphthol) and aromatic amines (e.g., aniline derivatives). They must contain strong activating groups (like -OH or -NH₂) to make the aromatic ring sufficiently electron-rich to react with the diazonium salt.
-
pH Control: The pH of the coupling medium is crucial as it dictates the reactivity of both species.
-
For Phenolic Couplers (e.g., 2-Naphthol): The reaction is carried out under alkaline conditions (pH 8-10). The base deprotonates the phenol to form a highly reactive phenoxide ion (-O⁻), which strongly activates the aromatic ring for electrophilic attack.[5]
-
For Aromatic Amine Couplers: The reaction is typically run in a weakly acidic medium (pH 4-6). This prevents the amine coupler from being fully protonated and deactivated while ensuring the diazonium salt remains in its active form.[6]
-
The chemical transformation is illustrated in the diagram below.
Caption: Chemical reaction pathway for azo dye synthesis.
Experimental Protocol: Synthesis of a Monoazo Acid Dye
This protocol details the synthesis of a representative red acid dye using this compound as the diazo component and 2-naphthol as the coupling component.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform all steps in a well-ventilated fume hood.
-
Diazonium salts can be explosive when isolated and dry; always keep them in solution.[1]
-
Handle all acids and bases with care.
Part A: Diazotization of this compound
| Parameter | Value / Reagent | Rationale / Notes |
| Starting Amine | 2.57 g (0.01 mol) of this compound | The diazo component. |
| Acid | 2.5 mL concentrated HCl in 25 mL deionized water | To form nitrous acid and maintain an acidic medium. |
| Nitrite Source | 0.70 g (0.01 mol) Sodium Nitrite (NaNO₂) in 5 mL deionized water | The diazotizing agent. Prepare this solution fresh. |
| Temperature | 0–5 °C | Critical for diazonium salt stability.[7] |
| Monitoring | Starch-iodide paper | A blue-black color indicates excess nitrous acid, confirming the reaction is complete.[5] |
Procedure:
-
In a 100 mL beaker, create a slurry of 2.57 g of this compound in 25 mL of deionized water.
-
Slowly add 2.5 mL of concentrated hydrochloric acid while stirring. The amine may not fully dissolve.
-
Place the beaker in an ice-water bath and cool the mixture to below 5 °C with continuous stirring.
-
Once the temperature is stable, add the freshly prepared sodium nitrite solution dropwise over 10-15 minutes. Use a pipette to ensure slow addition, keeping the temperature from rising above 5 °C.
-
After the addition is complete, continue stirring in the ice bath for an additional 20 minutes.
-
Check for completion by touching a drop of the reaction mixture to starch-iodide paper. A persistent blue-black color indicates a slight excess of nitrous acid and that the diazotization is complete.
-
The resulting clear or slightly yellow solution is the diazonium salt. Proceed immediately to the next step without isolating the salt.
Part B: Azo Coupling with 2-Naphthol
| Parameter | Value / Reagent | Rationale / Notes |
| Coupling Component | 1.44 g (0.01 mol) of 2-Naphthol | An electron-rich coupler that will be attacked by the diazonium salt. |
| Base | 0.8 g (0.02 mol) Sodium Hydroxide (NaOH) in 30 mL deionized water | To dissolve the 2-naphthol and form the highly reactive sodium naphthoxide.[5] |
| Temperature | 0–5 °C | To control the exothermic coupling reaction and prevent diazonium salt decomposition. |
| pH | ~9-10 (Alkaline) | Optimal for activating the phenolic coupling component. |
Procedure:
-
In a separate 250 mL beaker, dissolve 1.44 g of 2-naphthol in the sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cool this coupling solution to below 5 °C in an ice-water bath.
-
With vigorous stirring, slowly add the diazonium salt solution (from Part A) to the cold 2-naphthol solution over 20-30 minutes.
-
A brightly colored precipitate (typically deep red or orange) should form almost immediately.
-
After the addition is complete, continue to stir the mixture in the ice bath for another 30-60 minutes to ensure the coupling reaction goes to completion.
Part C: Isolation and Purification
-
Isolate the solid dye product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water to remove any unreacted starting materials and inorganic salts.
-
(Optional) For further purification and to facilitate filtration, the dye can be "salted out" by washing with a cold 10% sodium chloride solution.
-
Press the filter cake as dry as possible on the funnel.
-
Transfer the solid dye to a watch glass and dry in an oven at 60-70 °C until a constant weight is achieved.
-
The final product is a finely powdered acid dye, ready for characterization and application studies.
Applications and Further Analysis
The synthesized azo dye is an anionic acid dye, primarily suited for dyeing protein and polyamide fibers. Its performance can be evaluated by applying it to fabrics like wool or nylon-6,6 using standard dyeing methods and assessing properties such as:
-
Colorfastness to Light: Resistance to fading upon exposure to light.
-
Colorfastness to Washing: Resistance of the dye to be removed during washing.
-
Exhaustion and Fixation: The efficiency of dye uptake by the fiber from the dyebath.
Characterization: The structure and purity of the synthesized dye can be confirmed using a suite of analytical techniques:
-
UV-Visible Spectroscopy: To determine the wavelength of maximum absorption (λmax), which corresponds to the perceived color.
-
FT-IR Spectroscopy: To identify key functional groups, such as the azo linkage (-N=N-), sulfonic acid group (S=O), and C-F bonds.[4]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To provide detailed structural elucidation of the final molecule.[8][9]
The strategic use of this compound provides a reliable pathway to high-value azo dyes with enhanced stability and specific functionalities, making it a cornerstone intermediate for advanced colorant design.
References
-
Asian Publication Corporation. (n.d.). Synthesis and Application of Monoazo Acid Dyes Containing Trifluoromethyl Group and Their Methyl Analogous on Polyamides. Retrieved from [Link]
-
Matsui, M., et al. (n.d.). Synthesis of perfluoroalkylated azo dyes and their application to guest-host liquid crystal display. Taylor & Francis Online. Retrieved from [Link]
-
University of the West Indies. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
-
Garg, A., et al. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini Reviews in Medicinal Chemistry, 21(9), 1071-1084. Retrieved from [Link]
-
Khan, I., & Yousuf, I. (2020). Biomedical Applications of Aromatic Azo Compounds. Current Organic Synthesis, 17(7), 526-538. Retrieved from [Link]
-
Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. Retrieved from [Link]
-
Molecules. (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. MDPI. Retrieved from [Link]
-
Iijima, T., et al. (1996). Thermodynamic study of the aggregation of azo dyes containing two trifluoromethyl groups in aqueous solutions. Journal of the Chemical Society, Faraday Transactions, 92(3), 435-439. Retrieved from [Link]
- Google Patents. (n.d.). US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids.
-
El-Mekkawy, A. I., et al. (2021). Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6-diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT. Current Organic Synthesis, 18(5), 506-516. Retrieved from [Link]
-
Gîrbea, G. C., et al. (2022). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. Materials, 15(22), 8148. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis azo dye compounds. Retrieved from [Link]
-
Materials Advances. (n.d.). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Azo Dyes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). US5424403A - Preparation of aminoazo dyes.
-
Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Retrieved from [Link]
-
Digital Commons @ NJIT. (1953). I. Certain azo dyes derived from 2-amino phenol-4-sulfonic acid; II. A. Retrieved from [Link]
-
ACS Publications. (2019). Diazotization of S-Sulfonyl-cysteines. The Journal of Organic Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Retrieved from [Link]
Sources
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids - Google Patents [patents.google.com]
- 7. plantarchives.org [plantarchives.org]
- 8. Thermodynamic study of the aggregation of azo dyes containing two trifluoromethyl groups in aqueous solutions - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6- diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-Amino-4-(trifluoromethyl)benzenesulfonic Acid in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-amino-4-(trifluoromethyl)benzenesulfonic acid as a critical pharmaceutical intermediate. We will delve into its unique chemical characteristics, providing a foundation for its application in complex organic synthesis. The core of this guide is a detailed, field-proven protocol for the synthesis of a model sulfonamide, a prevalent pharmacophore in modern medicine. This is supplemented by in-depth safety protocols, characterization techniques, and troubleshooting advice to ensure reliable and reproducible outcomes in a laboratory setting.
Introduction: The Strategic Advantage of a Trifunctional Building Block
This compound (CAS No: 1513-44-6) is an aromatic sulfonic acid derivative that has emerged as a high-value building block in advanced pharmaceutical synthesis.[1] Its utility stems from a unique trifunctional architecture: an electron-donating amino group, a strongly electron-withdrawing trifluoromethyl group, and a versatile sulfonic acid moiety, all positioned on a benzene ring.[1] This distinct electronic and structural profile governs its reactivity and makes it an indispensable precursor for a wide range of therapeutic agents.
The primary contributions of its functional groups are:
-
Trifluoromethyl Group (-CF₃): This group is a cornerstone of modern medicinal chemistry. Its incorporation into drug candidates often enhances metabolic stability, increases lipophilicity (improving membrane permeability), and can improve binding affinity to target proteins.[1][2]
-
Amino Group (-NH₂): This nucleophilic group serves as a key handle for a variety of chemical transformations. It can be readily diazotized for Sandmeyer-type reactions or functionalized to introduce diverse substituents, enabling the exploration of structure-activity relationships (SAR).
-
Sulfonic Acid Group (-SO₃H): This functional group is the precursor to the sulfonamide linkage (-SO₂NR₂), a privileged scaffold found in numerous FDA-approved drugs, including diuretics, antibiotics, and anticancer agents.[1]
This guide will focus on a prototypic application: the conversion of this compound into a novel sulfonamide derivative, illustrating a common workflow in drug discovery.
Compound Properties and Critical Safety Protocols
Before commencing any experimental work, a thorough understanding of the compound's properties and adherence to strict safety protocols is mandatory.
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 1513-44-6 | [3][4] |
| Molecular Formula | C₇H₆F₃NO₃S | [4][5] |
| Molecular Weight | 241.19 g/mol | [4][6] |
| Melting Point | 333-334 °C (decomposes) | [4] |
| Appearance | Solid | N/A |
| Density | 1.629 g/cm³ | [4] |
Hazard Identification and Safety
This compound and its derivatives are potent chemical agents that require careful handling in a controlled laboratory environment.
Hazard Statements:
-
May be harmful if swallowed, in contact with skin, or if inhaled.[4]
Mandatory Safety Precautions:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or fumes.[7][10] Ensure that an emergency eyewash station and safety shower are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[7][8][9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and change them immediately if contamination occurs.[7][8]
-
Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[7]
-
Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[7]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][10] Store in a locked cabinet or facility.[7][8][10]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations at an approved waste disposal plant.[7][8]
Emergency First-Aid Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9][11]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention.[7][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][11]
Safety Workflow Diagram
Caption: Standard safety workflow for handling hazardous chemical intermediates.
Protocol: Synthesis of a Novel Sulfonamide Derivative
This section details a representative multi-step protocol for converting this compound into a model sulfonamide. This workflow is designed to be illustrative of the key transformations involved.
Synthetic Workflow Overview
The overall strategy involves two main stages:
-
Activation of the Sulfonic Acid: Conversion of the sulfonic acid group into a more reactive sulfonyl chloride.
-
Amide Bond Formation: Coupling of the sulfonyl chloride with a primary or secondary amine to form the target sulfonamide.
A critical consideration is the reactivity of the amino group. In many cases, it may act as a competing nucleophile. While in this specific protocol we proceed without a protecting group strategy for simplicity, researchers should be aware that N-protection (e.g., with Boc or Ac groups) may be necessary depending on the chosen amine and reaction conditions to prevent self-condensation or other side reactions.
Experimental Protocol
Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)benzene-1-sulfonyl chloride
-
Rationale: The sulfonic acid is not sufficiently electrophilic to react directly with amines. Conversion to the corresponding sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) creates a highly reactive electrophile for the subsequent step. The use of a catalytic amount of DMF facilitates the reaction by forming the Vilsmeier reagent in situ, which is the active chlorinating species.
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Add thionyl chloride (SOCl₂, 5.0 eq) as the solvent and reagent.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is fully consumed.
-
Allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure. Caution: Thionyl chloride is corrosive and reacts violently with water. The distillation apparatus must be dry and vented to a scrubber.
-
The crude 2-amino-4-(trifluoromethyl)benzene-1-sulfonyl chloride is obtained as a solid or oil and is typically used in the next step without further purification due to its moisture sensitivity.
-
Step 2: Synthesis of the N-Alkyl/Aryl-2-amino-4-(trifluoromethyl)benzenesulfonamide
-
Rationale: This is a classic nucleophilic acyl substitution reaction. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. A non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Procedure:
-
Dissolve the crude sulfonyl chloride from Step 1 in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like pyridine or triethylamine (1.5 eq) in the same anhydrous solvent.
-
Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: a. Quench the reaction by adding 1M HCl (aq) and transfer the mixture to a separatory funnel. b. Extract the aqueous layer with the organic solvent (e.g., DCM) three times. c. Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide.
-
Synthetic Pathway Diagram
Caption: General synthetic workflow for sulfonamide synthesis.
Characterization and Quality Control
Confirming the identity and purity of the synthesized product is a critical final step.
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the R-groups from the amine. A characteristic downfield shift of the aromatic protons adjacent to the newly formed sulfonamide group. Disappearance of the broad sulfonic acid proton signal. |
| ¹³C NMR | Appearance of signals for the carbons of the new R-groups. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group, confirming its integrity throughout the synthesis. |
| FT-IR | Appearance of characteristic S=O stretching bands for the sulfonamide group (approx. 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹). Presence of N-H stretching for secondary sulfonamides (approx. 3300 cm⁻¹). |
| HRMS (ESI) | Observation of the [M+H]⁺ or [M-H]⁻ ion corresponding to the exact mass of the target sulfonamide, confirming its molecular formula. |
| Purity (HPLC) | A single major peak indicating high purity (>95%) after chromatography. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield in Step 1 | Incomplete reaction; degradation of starting material. | Ensure all glassware is rigorously dried. Use fresh, high-quality thionyl chloride. Increase reaction time or temperature if necessary. |
| Low Yield in Step 2 | Deactivated or impure sulfonyl chloride intermediate; steric hindrance from the chosen amine. | Use the crude sulfonyl chloride immediately after preparation. For sterically hindered amines, consider using a stronger, non-nucleophilic base (e.g., DBU) or higher reaction temperatures. |
| Multiple Products/ Impurities | Self-condensation of the starting material; side reactions with the amino group. | Consider an N-protection strategy (e.g., acetylation) before Step 1, followed by a deprotection step after Step 2. Optimize purification with a different solvent system for column chromatography. |
| Difficulty in Purification | Product co-elutes with starting materials or byproducts. | Modify the eluent polarity for column chromatography. Consider an alternative purification method such as recrystallization or preparative HPLC if necessary. |
Conclusion
This compound stands as a powerful and versatile intermediate in the pharmaceutical industry. Its unique combination of reactive sites allows for the efficient construction of complex molecules, particularly those containing the vital sulfonamide pharmacophore. The trifluoromethyl group further provides a strategic tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] By following robust and well-understood protocols, such as the one detailed in this guide, and adhering to stringent safety standards, researchers can effectively harness the potential of this building block to accelerate the discovery and development of novel therapeutics.
References
- This compound | 1513-44-6 | Benchchem. (URL: )
- SAFETY D
- SAFETY D
- SAFETY DATA SHEET - BLD Pharm
- 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride - Synquest Labs. (URL: )
- SAFETY D
- 2-AMINO-4-(TRIFLUOROMETHYL)
- 1513-44-6|this compound|BLD Pharm. (URL: )
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])
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4-Amino-3-(trifluoromethyl)benzenesulfonic acid | C7H6F3NO3S | CID 459402 - PubChem. (URL: [Link])
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- 11. synquestlabs.com [synquestlabs.com]
Application Note: Chromatographic Analysis of 2-amino-4-(trifluoromethyl)benzenesulfonic Acid via Pre-column Derivatization
Abstract
This application note provides a comprehensive guide to the derivatization of 2-amino-4-(trifluoromethyl)benzenesulfonic acid for enhanced detection and separation in high-performance liquid chromatography (HPLC). The unique chemical structure of this compound, possessing both a primary aromatic amine and a strongly acidic sulfonic acid group, presents challenges for direct chromatographic analysis, often resulting in poor peak shape and retention.[1] Pre-column derivatization strategies targeting the primary amine functionality are detailed, offering robust and reliable methods for researchers, scientists, and drug development professionals. This guide explains the underlying chemical principles, provides step-by-step protocols, and presents data to support the selection of an appropriate derivatization strategy.
Introduction: The Rationale for Derivatization
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] Its unique electronic properties, conferred by the electron-donating amino group and the strongly electron-withdrawing trifluoromethyl and sulfonic acid groups, make it a versatile building block.[2] Accurate quantification and purity assessment of this compound are critical for quality control and process optimization.
However, the inherent polarity and zwitterionic nature of this compound make it challenging to analyze directly by reversed-phase HPLC, the workhorse of many analytical laboratories. The sulfonic acid group is highly polar and acidic, while the amino group is basic. This can lead to:
-
Poor retention on non-polar stationary phases.
-
Tailing peaks due to interactions with residual silanols on silica-based columns.
-
Low sensitivity with common UV detectors, as the native chromophore may not provide a sufficient response for trace-level analysis.
Chemical derivatization addresses these challenges by modifying the analyte's structure to improve its chromatographic behavior and detectability.[3] By reacting the primary amino group with a suitable reagent, we can introduce a non-polar, UV-active, or fluorescent tag, thereby enhancing retention, improving peak shape, and significantly increasing sensitivity.[3][4]
This application note will focus on two primary pre-column derivatization approaches for this compound:
-
UV-Vis Derivatization: Utilizing a reagent that introduces a strong chromophore, enabling sensitive detection with a standard UV-Vis detector.
-
Fluorescence Derivatization: Employing a fluorogenic reagent to label the analyte, offering exceptional sensitivity and selectivity for trace analysis.
Derivatization Strategies: Targeting the Amino Group
The primary amino group of this compound is a readily accessible target for derivatization. A variety of reagents are available that react specifically with primary amines under mild conditions.
UV-Vis Derivatization with 4-Chloro-3,5-dinitrobenzotrifluoride (CNBF)
4-Chloro-3,5-dinitrobenzotrifluoride (CNBF) is a suitable reagent for the derivatization of primary and secondary amines, forming stable N-substituted-2,6-dinitro-4-(trifluoromethyl)aniline derivatives with strong UV absorption.[5] The reaction proceeds via nucleophilic aromatic substitution, where the amino group of the analyte displaces the chlorine atom on the CNBF molecule.
The resulting derivative exhibits significantly increased hydrophobicity, leading to better retention on reversed-phase columns. The dinitrophenyl moiety provides a strong chromophore, allowing for sensitive detection in the UV region (typically around 260 nm).[5]
Fluorescence Derivatization with Dansyl Chloride
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic and widely used fluorescent labeling reagent for primary and secondary amines.[6] It reacts with the amino group to form a highly fluorescent and stable sulfonamide derivative.[3][6]
The key advantages of using dansyl chloride include:
-
High Sensitivity: The dansyl group is intensely fluorescent, enabling detection at picomole levels.[3]
-
Stable Derivatives: The resulting dansyl-amides are chemically robust, allowing for reliable quantification.[3]
-
Improved Chromatography: The non-polar nature of the dansyl group enhances retention in reversed-phase HPLC.
The derivatization reaction is typically carried out in an alkaline medium to deprotonate the amino group, facilitating its nucleophilic attack on the sulfonyl chloride.
Experimental Protocols
General Considerations
-
Reagent Quality: Use high-purity reagents and solvents to minimize interferences.
-
Safety Precautions: Derivatization reagents can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction Optimization: The reaction conditions provided are a starting point. For optimal results, it may be necessary to optimize parameters such as reagent concentration, pH, temperature, and reaction time for your specific application.
Protocol 1: UV-Vis Derivatization with CNBF
This protocol is adapted from a method for the determination of amino acids.[5]
Reagents and Materials:
-
This compound standard
-
4-Chloro-3,5-dinitrobenzotrifluoride (CNBF)
-
Borate Buffer (0.1 M, pH 9.0)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with UV-Vis detector
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in deionized water. Prepare working standards by diluting the stock solution with deionized water.
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 100 µL of the standard solution.
-
Add 200 µL of 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of a 70 mmol/L solution of CNBF in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
-
Reaction Incubation: Place the sealed tube in a heating block or water bath at 60°C for 30 minutes.
-
Quenching and Dilution: After incubation, cool the mixture to room temperature. Add 500 µL of the initial mobile phase to the tube and vortex to mix.
-
Analysis: Inject an appropriate volume (e.g., 10-20 µL) onto the HPLC system.
Workflow for UV-Vis Derivatization with CNBF
Caption: Workflow for CNBF Derivatization.
Protocol 2: Fluorescence Derivatization with Dansyl Chloride
This protocol is based on general procedures for dansylation of amines.[3][6]
Reagents and Materials:
-
This compound standard
-
Dansyl Chloride
-
Acetone (HPLC grade)
-
Sodium Bicarbonate Buffer (0.1 M, pH 10.0)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Vortex mixer
-
HPLC system with Fluorescence detector
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in deionized water. Prepare working standards by diluting the stock solution with deionized water.
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 100 µL of the standard solution.
-
Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 10.0).
-
Add 200 µL of a 5 mg/mL solution of Dansyl Chloride in acetone.
-
Vortex the mixture for 30 seconds.
-
-
Reaction Incubation: Allow the reaction to proceed in the dark at room temperature for 1 hour.
-
Quenching and Dilution: After incubation, add 500 µL of the initial mobile phase to the tube and vortex to mix. The addition of a small amount of a primary amine solution (e.g., proline) can be used to quench the excess dansyl chloride if necessary.
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) onto the HPLC system.
Workflow for Fluorescence Derivatization with Dansyl Chloride
Caption: Workflow for Dansyl Chloride Derivatization.
Chromatographic Conditions and Expected Results
The following tables provide starting chromatographic conditions for the analysis of the derivatized this compound. Optimization of the gradient and other parameters may be required to achieve the desired separation.
HPLC Conditions for CNBF Derivatives
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, linear gradient to 70% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 20 µL |
HPLC Conditions for Dansyl Chloride Derivatives
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 40% B, linear gradient to 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | Fluorescence (Excitation: 340 nm, Emission: 525 nm) |
| Injection Volume | 10 µL |
Expected Performance Characteristics
| Derivatization Method | Expected Retention | Peak Shape | Sensitivity | Selectivity |
| CNBF (UV-Vis) | Good | Symmetrical | Moderate to High | Good |
| Dansyl Chloride (Fluorescence) | Excellent | Symmetrical | Very High | Excellent |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or low derivatization yield | Incorrect pH of the reaction buffer. | Verify and adjust the pH of the buffer. |
| Degradation of the derivatizing reagent. | Prepare fresh reagent solutions. | |
| Insufficient reaction time or temperature. | Optimize reaction conditions. | |
| Multiple peaks for the derivative | Side reactions. | Optimize reaction conditions to minimize side products. |
| Incomplete reaction. | Increase reaction time, temperature, or reagent concentration. | |
| Interfering peaks | Excess derivatizing reagent or byproducts. | Optimize the quenching step or adjust the chromatographic gradient to separate interferences. |
| Contaminants in the sample or reagents. | Use high-purity solvents and reagents. Perform a blank run. |
Conclusion
Pre-column derivatization is a powerful technique for overcoming the challenges associated with the chromatographic analysis of this compound. By targeting the primary amino group with reagents such as CNBF for UV-Vis detection or dansyl chloride for fluorescence detection, significant improvements in retention, peak shape, and sensitivity can be achieved. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and reliable analytical methods for this important compound in research and industrial settings.
References
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. (n.d.). Retrieved from [Link]
- High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. (2019). In Methods in Molecular Biology (Vol. 2030, pp. 253–261).
-
High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed. (n.d.). Retrieved from [Link]
-
Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry - ACS Publications. (n.d.). Retrieved from [Link]
-
Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC. (n.d.). Retrieved from [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - NIH. (n.d.). Retrieved from [Link]
-
Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition - ACS Publications. (n.d.). Retrieved from [Link]
-
Full article: Enhancing the Determination of Sulfonic Acids using Anion‐Exchange Chromatography with Post‐Column Derivatization and Spectrometric Detection - Taylor & Francis Online. (n.d.). Retrieved from [Link]
-
Enhancing the Determination of Sulfonic Acids using Anion‐Exchange Chromatography with Post‐Column Derivatization and Spectrometric Detection - ResearchGate. (n.d.). Retrieved from [Link]
-
Derivatization - Chemistry LibreTexts. (n.d.). Retrieved from [Link]
-
Use of 2,6-dinitro-4-trifluoromethylbenzenesulfonic Acid as a Novel Derivatizing Reagent for the Analysis of Catecholamines, Histamines and Related Amines by Gas Chromatography With Electron-Capture Detection - PubMed. (n.d.). Retrieved from [Link]
-
Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Fluorescent and affinity-based tools to detect cysteine sulfenic acid formation in proteins - PMC - NIH. (n.d.). Retrieved from [Link]
-
HPLC Methods for analysis of Benzenesulfonic acid - HELIX Chromatography. (n.d.). Retrieved from [Link]
-
Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk - NIH. (n.d.). Retrieved from [Link]
-
Fluorescent tagging of physiologically important carboxylic acids, including fatty acids, for their detection in liquid chromatography | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization | LabRulez LCMS. (n.d.). Retrieved from [Link]
-
Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages - MDPI. (n.d.). Retrieved from [Link]
-
An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an - Academic Journals. (n.d.). Retrieved from [Link]
-
Separation of Benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of Novel Sulfonamides from 2-amino-4-(trifluoromethyl)benzenesulfonic Acid
Introduction: The Strategic Importance of Trifluoromethylated Sulfonamides in Modern Drug Discovery
The incorporation of the sulfonamide moiety has been a cornerstone of medicinal chemistry for decades, leading to the development of a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Concurrently, the strategic introduction of a trifluoromethyl (-CF3) group has become an indispensable tool in drug design.[2] The unique electronic properties of the -CF3 group, such as its high electronegativity and strong electron-withdrawing nature, can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[3][4] The combination of these two pharmacologically significant functional groups, the sulfonamide and the trifluoromethyl group, within a single molecular scaffold presents a compelling strategy for the discovery of novel drug candidates with enhanced therapeutic profiles.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel sulfonamides derived from 2-amino-4-(trifluoromethyl)benzenesulfonic acid. We will delve into the rationale behind the chosen synthetic strategy, provide detailed, step-by-step protocols, and discuss methods for the purification and characterization of the final products.
The starting material, this compound, offers a unique scaffold with three key functional groups: a primary amine, a sulfonic acid, and a trifluoromethyl group on an aromatic ring. The presence of the nucleophilic amino group and the sulfonic acid on the same molecule necessitates a carefully planned synthetic route to avoid unwanted side reactions, such as intermolecular polymerization. Our proposed strategy involves a three-step process:
-
Protection of the amino group: To prevent its interference in subsequent steps, the primary amine is first protected, for example, as an acetamide.
-
Conversion of the sulfonic acid to a sulfonyl chloride: The protected intermediate is then converted to the more reactive sulfonyl chloride, a key precursor for sulfonamide synthesis.
-
Formation of the sulfonamide and deprotection: The sulfonyl chloride is reacted with a diverse range of primary or secondary amines to generate the desired sulfonamide library. A final deprotection step can be performed if the free amino group is desired in the final product.
This approach allows for a modular synthesis, enabling the creation of a library of novel sulfonamides by varying the amine component in the final step.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for the synthesis of novel sulfonamides from this compound.
Caption: Proposed synthetic workflow for novel sulfonamides.
Experimental Protocols
PART 1: Protection of the Amino Group
Rationale: The primary amino group in the starting material is nucleophilic and can react with the sulfonyl chloride intermediate that will be formed in the next step. To prevent this, the amino group is protected as an acetamide. This is a common and generally robust protecting group that can be removed under acidic or basic conditions if necessary.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 35112-27-7 | 257.20 | 10 mmol |
| Acetic anhydride | 108-24-7 | 102.09 | 25 mmol |
| Pyridine | 110-86-1 | 79.10 | 50 mmol |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | As needed |
| Saturated sodium bicarbonate (NaHCO3) solution | 144-55-8 | 84.01 | As needed |
| Anhydrous magnesium sulfate (MgSO4) | 7487-88-9 | 120.37 | As needed |
Procedure:
-
Suspend this compound (10 mmol) in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine (50 mmol) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (25 mmol) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding 50 mL of 1 M HCl.
-
Separate the organic layer and wash it sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO3 solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-2-amino-4-(trifluoromethyl)benzenesulfonic acid.
-
The crude product can be purified by recrystallization if necessary.
PART 2: Synthesis of the Sulfonyl Chloride Intermediate
Rationale: The sulfonic acid group is relatively unreactive. To facilitate the formation of the sulfonamide, it must first be converted to a more reactive sulfonyl chloride. Several reagents can achieve this transformation. We present a modern and efficient method using 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), which offers mild, solvent-free conditions.[3][4]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| N-Acetyl-2-amino-4-(trifluoromethyl)benzenesulfonic acid | N/A | 299.23 | 5 mmol |
| TAPC (1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride) | 13545-93-0 | 347.66 | 1.5 mmol |
| Potassium chloride (KCl) | 7447-40-7 | 74.55 | 1 mmol (20 mol%) |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | 50 mL |
| Water (H2O) | 7732-18-5 | 18.02 | As needed |
| Anhydrous magnesium sulfate (MgSO4) | 7487-88-9 | 120.37 | As needed |
Procedure:
-
In a mortar, combine N-acetyl-2-amino-4-(trifluoromethyl)benzenesulfonic acid (5 mmol) and TAPC (1.5 mmol).
-
Grind the mixture with a pestle for approximately 1 minute.
-
Add potassium chloride (1 mmol) and a single drop of water to the mixture and continue grinding for another 1-2 minutes.[4]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 5-10 minutes.
-
Upon completion, add 20 mL of water to the reaction mixture.
-
Extract the product with ethyl acetate (4 x 15 mL).
-
Combine the organic extracts and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure to yield the N-acetyl-2-amino-4-(trifluoromethyl)benzenesulfonyl chloride. This intermediate is often used immediately in the next step without further purification.
PART 3: Synthesis of Novel Sulfonamides
Rationale: The final step involves the reaction of the in situ generated sulfonyl chloride with a diverse range of primary or secondary amines to create a library of novel sulfonamides. This is a classic nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.[5]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| N-Acetyl-2-amino-4-(trifluoromethyl)benzenesulfonyl chloride | N/A | 317.68 | 5 mmol |
| Selected primary or secondary amine (R1R2NH) | Varies | Varies | 6 mmol |
| Triethylamine (TEA) or Pyridine | Varies | Varies | 10 mmol |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Varies | Varies | 50 mL |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | As needed |
| Saturated sodium bicarbonate (NaHCO3) solution | 144-55-8 | 84.01 | As needed |
| Anhydrous magnesium sulfate (MgSO4) | 7487-88-9 | 120.37 | As needed |
Procedure:
-
Dissolve the crude N-acetyl-2-amino-4-(trifluoromethyl)benzenesulfonyl chloride (5 mmol) in 50 mL of DCM or THF in a 100 mL round-bottom flask.
-
Add the selected primary or secondary amine (6 mmol) and triethylamine (10 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the mixture with 30 mL of 1 M HCl, followed by 30 mL of saturated NaHCO3 solution, and finally with 30 mL of brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure, protected novel sulfonamide.
PART 4 (Optional): Deprotection of the Amino Group
Rationale: If the final compound requires a free primary amino group, the acetyl protecting group can be removed by acid or base hydrolysis.
Procedure (Acidic Hydrolysis):
-
Dissolve the protected sulfonamide (1 mmol) in a mixture of ethanol (10 mL) and concentrated HCl (5 mL).
-
Reflux the mixture for 4-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and neutralize with a saturated solution of NaHCO3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the final sulfonamide as needed.
Characterization and Data Analysis
The synthesized novel sulfonamides should be thoroughly characterized to confirm their structure and purity.
Table of Expected Spectroscopic Data:
| Technique | Expected Observations for Trifluoromethylated Sulfonamides |
| ¹H NMR | Aromatic protons will appear in the range of δ 7.0-8.5 ppm. The NH proton of the sulfonamide group typically appears as a broad singlet between δ 8.0-11.0 ppm.[6] Signals corresponding to the specific amine (R1R2) used will also be present. |
| ¹³C NMR | Aromatic carbons will be observed in the region of δ 120-150 ppm. The carbon of the trifluoromethyl group will show a characteristic quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet corresponding to the -CF3 group is expected. The chemical shift will be sensitive to the electronic environment.[7] |
| FT-IR | Characteristic stretching vibrations for the S=O bonds of the sulfonamide group will be observed around 1350-1300 cm⁻¹ (asymmetric) and 1160-1130 cm⁻¹ (symmetric). An N-H stretching band will be present around 3300-3200 cm⁻¹ for secondary sulfonamides.[6] |
| Mass Spectrometry | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the synthesized compound should be observed. |
Purity Assessment:
The purity of the final compounds should be determined using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is generally required for biological screening.
Troubleshooting and Key Considerations
-
Incomplete reaction: If the reactions do not go to completion, consider increasing the reaction time, temperature, or the equivalents of reagents.
-
Low yields: Purification losses can be significant. Optimize purification methods (e.g., solvent system for chromatography, recrystallization solvent).
-
Hydrolysis of sulfonyl chloride: The sulfonyl chloride intermediate is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents. It is best to use the sulfonyl chloride immediately after its formation.
-
Amine reactivity: The reactivity of the amine in the final step will vary. Less nucleophilic amines may require longer reaction times or heating.
Conclusion
The synthetic strategy outlined in this application note provides a robust and versatile method for the synthesis of novel sulfonamides from this compound. By employing a protection-activation-coupling approach, researchers can efficiently generate a diverse library of compounds for biological evaluation. The strategic incorporation of the trifluoromethyl group is anticipated to impart favorable pharmacokinetic and pharmacodynamic properties to the resulting sulfonamide derivatives, making this a promising avenue for the discovery of new therapeutic agents.
References
-
Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. J. Org. Chem., 75(18), 6208–6213. URL: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5963, Trifluoromethyl group. Retrieved from [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. URL: [Link]
- U.S. Food and Drug Administration. (n.d.). FDA-Approved Drugs Containing Trifluoromethyl Group.
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). Bioinorganic Chemistry and Applications. URL: [Link]
-
Design and Synthesis of Sulfonamides Derivatives: A Review. (2023). World News of Natural Sciences, 49, 1-20. URL: [Link]
- Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. (2022). BioScientific Review.
-
Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (2022). RSC Medicinal Chemistry. URL: [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2023). Journal of Chemical Reviews. URL: [Link]
-
Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (2019). Angewandte Chemie International Edition. URL: [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of The Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (2019). Journal of Medicinal Chemistry. URL: [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Journal of Medicinal Chemistry. URL: [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). PubMed Central. URL: [Link]
-
Trifluoromethylated Aryl Sulfonamides as Novel CETP Inhibitors: Synthesis, Induced Fit Docking, Pharmacophore Mapping and Subsequent In vitro Validation. (2023). Medicinal Chemistry. URL: [Link]
- Process to prepare sulfonamides. (2003). Google Patents.
-
Sulfonamide synthesis by aminosulfonylation. (n.d.). Organic Chemistry Portal. URL: [Link]
-
Synthesis of sulfonamides 1–20. (n.d.). ResearchGate. URL: [Link]
-
Synthesis of benzene-sulfonamide. (n.d.). PrepChem.com. URL: [Link]
-
Synthesis of (a) 3-[N-(4-Fluoro-2-trifluoromethylphenyl)sulfamoyl]-benzenesulfonic acid chloride. (n.d.). PrepChem.com. URL: [Link]
- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017). Google Patents.
-
Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. (2023). The Journal of Organic Chemistry. URL: [Link]
-
Synthesis of sulfonamides by S-N coupling. (n.d.). Organic Chemistry Portal. URL: [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. (2020). Organic & Biomolecular Chemistry. URL: [Link]
-
Sulfonamide (medicine). (n.d.). Wikipedia. URL: [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (2021). The Royal Society of Chemistry. URL: [Link]
-
Series of 19 F NMR spectra recorded during the process of warming a... (n.d.). ResearchGate. URL: [Link]
-
Azo dye reaction: 2-aminobenzenesulfonic acid + ... (2022). Chegg.com. URL: [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2014). Journal of Biomolecular NMR. URL: [Link]
-
COOH activation in presence of sulfonic acids. (2022). Reddit. URL: [Link]
-
CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye. (n.d.). Course Hero. URL: [Link]
- Process for the preparation of substituted benzene sulfonyl chlorides. (2021). Google Patents.
-
10.3: The Sulfonic Acid Group and Its Derivatives. (2020). Chemistry LibreTexts. URL: [Link]
-
Benzenesulfonyl chloride. (n.d.). Organic Syntheses. URL: [Link]
-
A Rational Design of Chiral Iron(III) Complexes for Photocatalytic Asymmetric Radical Cation (4 + 2) Cycloadditions and the Total Synthesis of (+)-Heitziamide A. (2023). Journal of the American Chemical Society. URL: [Link]
Sources
- 1. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 2. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 3. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Amino-4-(trifluoromethyl)benzenesulfonic Acid as a Versatile Building Block for Functional Materials
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 2-amino-4-(trifluoromethyl)benzenesulfonic acid. We delve into its unique chemical architecture and explore its utility as a pivotal precursor in the synthesis of high-performance functional materials. Detailed, field-proven protocols for the synthesis of azo dyes and sulfonamide-based compounds are presented, supported by mechanistic insights and workflow visualizations. The inherent properties conferred by its distinct functional groups—amino, sulfonic acid, and trifluoromethyl—are examined to explain its value in creating materials with enhanced stability, solubility, and bioactivity.
Introduction: The Architectural Advantage of this compound
This compound is a highly functionalized aromatic compound whose value lies in the strategic placement of three key chemical moieties on a benzene ring. The interplay between the electron-donating amino group (-NH₂) and the strongly electron-withdrawing trifluoromethyl (-CF₃) and sulfonic acid (-SO₃H) groups creates a distinct electronic profile that governs its reactivity and the properties of its derivatives[1].
-
Amino Group (-NH₂): Serves as a primary reactive site, most notably for diazotization reactions, which are fundamental to the creation of azo dyes. It also acts as a nucleophile and a handle for further derivatization.
-
Sulfonic Acid Group (-SO₃H): Imparts significant water solubility to the parent molecule and its derivatives, a critical feature for applications in aqueous media, such as textile dyeing or biological assays. This group can be readily converted into sulfonamides, a cornerstone pharmacophore in medicinal chemistry[1].
-
Trifluoromethyl Group (-CF₃): This powerful electron-withdrawing group significantly impacts the molecule's properties. In drug development, the -CF₃ group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins, thereby increasing bioavailability and efficacy[1]. In materials science, it contributes to thermal stability and can fine-tune the electronic properties of a compound.
This unique combination makes this compound an indispensable building block for researchers aiming to develop advanced functional materials, from vibrant, durable pigments to next-generation pharmaceutical agents[1].
Physicochemical Properties & Data
A clear understanding of the fundamental properties of a building block is essential for experimental design. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1513-44-6 | BLD Pharm[2][3] |
| Molecular Formula | C₇H₆F₃NO₃S | PubChem[4] |
| Molecular Weight | 241.19 g/mol | PubChem[1][4] |
| Appearance | Off-white to light brown solid (typical) | Generic |
| Solubility | Soluble in polar aprotic solvents; forms salts in aqueous media | Benchchem[1] |
Core Application: Synthesis of High-Performance Azo Dyes
Expert Insight: The primary industrial application of aromatic amines like this compound is in the synthesis of azo dyes. The presence of both the sulfonic acid and trifluoromethyl groups is particularly advantageous, contributing to enhanced color fastness, improved solubility, and novel chromatic properties in the final pigment[1]. The protocol below outlines a representative synthesis.
Logical Workflow for Azo Dye Synthesis
The process is a classic two-step electrophilic aromatic substitution pathway: (1) formation of a highly reactive diazonium salt from the primary amine, followed by (2) coupling with an electron-rich aromatic compound.
Caption: General workflow for the synthesis of an azo dye from ATFBS.
Protocol 3.1: Synthesis of a Monoazo Dye
Objective: To synthesize a water-soluble red azo dye using this compound and 2-naphthol.
Materials:
-
This compound (1.0 eq)
-
Sodium nitrite (NaNO₂) (1.05 eq)
-
Concentrated Hydrochloric Acid (HCl) (~3 eq)
-
2-Naphthol (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Ice, deionized water
-
Sodium chloride (NaCl) for salting out
Procedure:
-
Diazotization (Formation of the Diazonium Salt):
-
In a 250 mL beaker, suspend 2.41 g (10 mmol, 1.0 eq) of this compound in 50 mL of deionized water.
-
Add 2.5 mL (~30 mmol, 3.0 eq) of concentrated HCl. Stir the mixture and cool to 0-5°C in an ice-water bath. The sulfonic acid may not fully dissolve, forming a fine slurry. This is acceptable.
-
Causality: The low temperature is critical. Diazonium salts are unstable and can decompose to release N₂ gas at higher temperatures, drastically reducing yield. The excess acid ensures the complete formation of nitrous acid (HNO₂) from NaNO₂ and prevents unwanted side reactions.
-
In a separate flask, dissolve 0.73 g (10.5 mmol, 1.05 eq) of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold sulfonic acid slurry over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture in the ice bath for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is often indicated by a slight color change and the dissolution of the initial solid.
-
-
Azo Coupling (Formation of the Dye):
-
In a separate 500 mL beaker, dissolve 1.44 g (10 mmol, 1.0 eq) of 2-naphthol in 50 mL of a 1 M NaOH aqueous solution. Cool this solution to ~5°C in an ice bath.
-
Causality: The coupling component must be in an alkaline solution. The hydroxide deprotonates the naphthol's hydroxyl group, forming the highly electron-rich naphthoxide ion, which is much more reactive towards the electrophilic diazonium salt.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold 2-naphthol solution with vigorous stirring.
-
A deep red precipitate should form immediately. The coupling reaction is typically very fast.
-
Continue stirring the mixture in the ice bath for 1 hour to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
"Salt out" the dye by adding solid NaCl to the reaction mixture until the solution is saturated. This reduces the solubility of the dye salt, causing it to precipitate more fully.
-
Isolate the solid dye by vacuum filtration, washing the filter cake with a cold, saturated NaCl solution to remove unreacted starting materials.
-
Dry the product in a vacuum oven at 60°C.
-
Self-Validation: The successful synthesis is confirmed by the formation of a deeply colored product. Purity can be assessed by techniques like TLC or HPLC, and the structure confirmed by ¹H NMR and mass spectrometry.
Pharmaceutical & Agrochemical Applications: Sulfonamide Synthesis
Expert Insight: The sulfonamide functional group is a privileged scaffold in medicinal chemistry. Converting the sulfonic acid of our building block to a sulfonamide allows for the creation of vast libraries of compounds for screening. The trifluoromethyl group is a key asset here, often improving the pharmacokinetic profile of the final molecule[1]. This same principle applies to the development of targeted herbicides and pesticides in agrochemical research[1].
Logical Workflow for Sulfonamide Synthesis
This is a two-step process involving the activation of the sulfonic acid to a more reactive sulfonyl chloride, followed by nucleophilic attack by an amine.
Caption: General workflow for the synthesis of sulfonamides from ATFBS.
Protocol 4.1: Synthesis of a Sulfonamide Derivative
Objective: To convert this compound into a representative sulfonamide via a sulfonyl chloride intermediate.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (excess, ~5 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Benzylamine (1.1 eq)
-
Pyridine or Triethylamine (base, ~2 eq)
-
Dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
Formation of the Sulfonyl Chloride:
-
Safety Note: This step should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gas.
-
To a round-bottom flask charged with 2.41 g (10 mmol, 1.0 eq) of this compound, add 7.0 mL (~95 mmol, excess) of thionyl chloride.
-
Add 2-3 drops of DMF as a catalyst.
-
Causality: The Vilsmeier-Haack type intermediate formed from SOCl₂ and DMF is the active catalytic species that facilitates the conversion of the sulfonic acid to the sulfonyl chloride. The unprotected amino group may also react, so for specific targets, protection (e.g., as an acetamide) may be required prior to this step.
-
Heat the mixture to reflux (approx. 76°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The crude 2-amino-4-(trifluoromethyl)benzene-1-sulfonyl chloride is obtained and should be used immediately in the next step due to its moisture sensitivity.
-
-
Formation of the Sulfonamide:
-
Dissolve the crude sulfonyl chloride from Step 1 in 50 mL of anhydrous DCM.
-
In a separate flask, dissolve 1.2 mL (11 mmol, 1.1 eq) of benzylamine and 2.8 mL (20 mmol, 2.0 eq) of triethylamine in 20 mL of anhydrous DCM.
-
Cool the sulfonyl chloride solution in an ice bath and add the benzylamine/triethylamine solution dropwise with stirring.
-
Causality: The reaction is run at low temperature to control its exothermicity. One equivalent of base is required to neutralize the HCl byproduct of the reaction, while an excess helps drive the reaction to completion.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC/LC-MS indicates the consumption of the sulfonyl chloride.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization or column chromatography to yield the pure sulfonamide product.
-
Potential Applications in Agrochemicals
The structural features of this building block are valuable for developing targeted herbicides and pesticides[1].
| Herbicide Class (Hypothetical) | Target Weeds | Postulated Mechanism of Action |
| Sulfonylurea Analogs | Broadleaf Weeds | Inhibition of amino acid synthesis (e.g., acetolactate synthase)[1] |
| Metabolic Pathway Disruptors | Grasses | Disruption of key metabolic pathways specific to the target organism[1] |
References
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH. Source: National Institutes of Health. URL: [Link]
-
4-Amino-3-(trifluoromethyl)benzenesulfonic acid | C7H6F3NO3S | CID 459402 - PubChem. Source: PubChem, National Institutes of Health. URL: [Link]
Sources
Application Notes and Protocols for Reactions Involving 2-amino-4-(trifluoromethyl)benzenesulfonic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the experimental conditions for chemical transformations involving 2-amino-4-(trifluoromethyl)benzenesulfonic acid. This versatile building block is of significant interest in medicinal chemistry due to the unique properties conferred by its trifluoromethyl, amino, and sulfonic acid functional groups. These application notes offer in-depth protocols, mechanistic insights, and practical advice for key reactions, including sulfonamide synthesis, diazotization, and cross-coupling reactions. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and success.
Introduction: The Strategic Value of this compound in Synthesis
This compound is a trifunctional aromatic compound featuring a nucleophilic amino group, an acidic sulfonic acid moiety, and an electron-withdrawing trifluoromethyl group. This combination of functionalities makes it a highly valuable starting material in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]
-
The trifluoromethyl (-CF₃) group is a well-known bioisostere for other chemical groups and is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity by modulating the electronic properties of the parent molecule.[1]
-
The amino (-NH₂) group serves as a key handle for a wide range of transformations, most notably diazotization reactions for the introduction of diverse substituents and acylation or sulfonylation reactions to build more complex amide and sulfonamide structures.
-
The sulfonic acid (-SO₃H) group can be converted into sulfonamides, sulfonyl halides, and sulfonate esters, providing a gateway to a large family of compounds with significant biological activity.[2]
The strategic placement of these groups on the benzene ring allows for regioselective modifications, making this compound a powerful tool for generating molecular diversity.
Figure 1: Key synthetic pathways originating from this compound.
Safety and Handling
This compound and its derivatives should be handled with care in a well-ventilated laboratory or fume hood.[3][4][5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][4]
-
Handling: Avoid creating dust. This compound is known to cause skin and serious eye irritation.[3] In case of contact, rinse the affected area immediately with copious amounts of water.[4][5] Avoid inhalation of dust or fumes.[3][4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[3][4]
Experimental Protocols
Protocol 1: Synthesis of N-Aryl/Alkyl Sulfonamides
The conversion of the sulfonic acid group to a sulfonamide is a cornerstone transformation. This typically proceeds via an initial conversion to a more reactive sulfonyl chloride intermediate, which is then reacted with a primary or secondary amine.
Rationale: Sulfonic acids are generally unreactive towards direct amidation. Conversion to the sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) creates a highly electrophilic sulfur center that readily reacts with nucleophilic amines. The choice of base in the subsequent amination step is critical to neutralize the HCl generated during the reaction, driving it to completion.
Figure 2: Workflow for the two-step synthesis of sulfonamides.
Step-by-Step Protocol:
Part A: Synthesis of 2-amino-4-(trifluoromethyl)benzenesulfonyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Carefully add thionyl chloride (SOCl₂) (3.0-5.0 eq) portion-wise at room temperature in a fume hood. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (approx. 76 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to observe the formation of the methyl sulfonate ester.
-
After completion, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.
-
The resulting crude sulfonyl chloride is often used directly in the next step without further purification.
Part B: Reaction with Amine to Form Sulfonamide
-
Dissolve the crude 2-amino-4-(trifluoromethyl)benzenesulfonyl chloride from Part A in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in the same solvent.
-
Add the amine/base solution dropwise to the cooled sulfonyl chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
Upon completion, quench the reaction with dilute aqueous HCl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Efficiently converts sulfonic acid to sulfonyl chloride. |
| Catalyst (Part A) | DMF (catalytic) | Accelerates the formation of the sulfonyl chloride. |
| Solvent (Part B) | DCM, THF (anhydrous) | Inert solvent that solubilizes reactants without participating. |
| Base (Part B) | Pyridine, Triethylamine | Scavenges HCl produced, preventing protonation of the amine. |
| Temperature | 0 °C to Room Temp | Controls the initial exothermic reaction and allows it to proceed to completion. |
| Typical Yield | 60-90% | Varies depending on the amine used. |
Protocol 2: Diazotization and Sandmeyer Reaction
The aromatic amino group is readily converted into a diazonium salt, a highly versatile intermediate. This salt can then be displaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. This protocol details the formation of the diazonium salt and its subsequent conversion to a chloro-derivative as an example.
Rationale: The reaction of an aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures produces a diazonium salt (-N₂⁺).[6] This group is an excellent leaving group (N₂) and the resulting aryl cation is highly reactive. The low temperature (0-5 °C) is crucial to prevent the premature decomposition of the unstable diazonium salt.[7] In the Sandmeyer reaction, a copper(I) salt acts as a catalyst to facilitate the replacement of the diazonium group with a halide or cyanide.
Step-by-Step Protocol:
-
Suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (HCl) (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous mechanical stirring.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. The solid will gradually dissolve as the diazonium salt forms.
-
Stir the resulting solution for an additional 20-30 minutes at 0-5 °C. The completion of diazotization can be checked by placing a drop of the reaction mixture on starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.[6]
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer, dry over anhydrous Na₂SO₄, and concentrate. Purify the product (2-chloro-4-(trifluoromethyl)benzenesulfonic acid) by appropriate methods such as recrystallization.
| Parameter | Reagent/Condition | Rationale |
| Diazotizing Agent | NaNO₂ in aq. HCl | Generates nitrous acid in situ for the reaction. |
| Temperature | 0-5 °C | Stabilizes the highly reactive diazonium salt intermediate.[7] |
| Sandmeyer Catalyst | Copper(I) Chloride (CuCl) | Facilitates the substitution of the diazonium group with chloride. |
| Quenching | Heating to 50-60 °C | Ensures the complete decomposition of any remaining diazonium salt. |
| Typical Yield | 70-85% | Generally good yields for Sandmeyer reactions. |
Application Note 3: Cross-Coupling Reactions
While direct cross-coupling on the C-H bonds of this compound is challenging, the molecule can be readily adapted for powerful C-C bond-forming reactions like Suzuki-Miyaura coupling. This requires prior modification, typically by introducing a halide (e.g., Br or I) onto the aromatic ring, a strategy supported by the literature for related compounds.[1]
Rationale: Palladium-catalyzed cross-coupling reactions require an electrophilic partner, typically an aryl halide or triflate. By first halogenating the ring—a reaction that can be directed by the existing substituents—the molecule is primed for coupling with a boronic acid or ester nucleophile in the presence of a palladium catalyst and a base.
Hypothetical Protocol: Suzuki-Miyaura Coupling of a Brominated Derivative
This protocol assumes the prior synthesis of 2-amino-5-bromo-4-(trifluoromethyl)benzenesulfonic acid.
-
In a Schlenk flask, combine the brominated starting material (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., Toluene/Ethanol/Water or Dioxane/Water).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
| Parameter | Reagent/Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or other Pd(0)/Pd(II) catalysts | The active species that facilitates the catalytic cycle.[1] |
| Base | Na₂CO₃, K₃PO₄ | Activates the boronic acid and facilitates the transmetalation step. |
| Solvent | Toluene/Water, Dioxane/Water | Biphasic system required to dissolve both organic and inorganic reagents. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidative degradation. |
| Temperature | 80-100 °C | Provides the necessary activation energy for the catalytic cycle.[1] |
Characterization of Products
Confirmation of product identity and purity is essential. A combination of spectroscopic and chromatographic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the overall structure and connectivity. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming successful transformation.
-
Chromatography (TLC, HPLC, LC-MS): Used to assess the purity of the product and to monitor the progress of the reaction.
References
-
MP Biomedicals. (2022). Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). Process to prepare sulfonamides.
-
Siddiqui, A. A., & Mishra, R. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2014, 1-7. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ACS Publications. (2019). Diazotization of S-Sulfonyl-cysteines. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. mpbio.com [mpbio.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Precise Quantification of 2-Amino-4-(trifluoromethyl)benzenesulfonic Acid
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
2-Amino-4-(trifluoromethyl)benzenesulfonic acid is an important aromatic sulfonic acid derivative. Its unique structure, featuring both an electron-donating amino group and a strongly electron-withdrawing trifluoromethyl group, makes it a valuable intermediate in the synthesis of various chemical entities, including pharmaceuticals and azo dyes.[1] Notably, this compound and its isomers can be process-related impurities in the synthesis of active pharmaceutical ingredients (APIs) like Celecoxib, a selective COX-2 inhibitor.[2][3][4][5]
Given the stringent regulatory requirements for pharmaceutical purity set by bodies like the International Council for Harmonisation (ICH), the accurate and precise quantification of such impurities is not merely an analytical task but a critical component of ensuring drug safety and efficacy.[5] This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the quantification of this compound, designed for researchers, quality control analysts, and drug development professionals.
Physicochemical Profile of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method. The presence of a strongly acidic sulfonic acid group and a basic amino group, along with the hydrophobic trifluoromethyl group, dictates its behavior in a chromatographic system.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 1513-44-6 | [1][6][7] |
| Molecular Formula | C₇H₆F₃NO₃S | [7][8] |
| Molecular Weight | 241.19 g/mol | [8] |
| Chemical Structure | PubChem |
Principle of the Analytical Method: Reversed-Phase HPLC with UV Detection
The selected method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is ubiquitous in pharmaceutical analysis due to its high resolving power, sensitivity, and robustness.
-
Causality Behind Method Selection:
-
Reversed-Phase Chromatography: A non-polar stationary phase (C18) is chosen to effectively retain the aromatic benzene ring and the trifluoromethyl group of the analyte through hydrophobic interactions.
-
Acidified Mobile Phase: The mobile phase is acidified (e.g., with formic or phosphoric acid). This is a critical choice. The low pH suppresses the ionization of the sulfonic acid group (-SO₃H). An un-ionized analyte is less polar and interacts more consistently with the C18 stationary phase, resulting in better retention and, crucially, a sharp, symmetrical peak shape.[9] Without pH control, broad, tailing peaks would compromise resolution and quantification accuracy.
-
UV Detection: The aromatic ring of the analyte contains a chromophore that absorbs UV light. This allows for sensitive and specific detection at a wavelength of maximum absorbance, ensuring a linear response across a wide concentration range.
-
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with built-in checks and best practices to ensure data integrity.
Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A robust C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Water, HPLC grade or purified to 18.2 MΩ·cm.
-
Formic Acid (HCOOH), analytical grade or higher.
-
Reference Standard: this compound, certified purity.
-
Chromatographic Conditions
These conditions serve as a robust starting point and may be optimized for specific HPLC systems.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for retaining aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for peak shape control. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5-70% B; 15-17 min: 70% B; 17.1-20 min: 5% B | Gradient ensures elution of the analyte with good resolution from potential impurities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Enhances reproducibility of retention times. |
| Detection Wavelength | 245 nm (or λmax determined by DAD) | Provides high sensitivity for the analyte. |
| Injection Volume | 10 µL | A standard volume to balance sensitivity and peak shape. |
Preparation of Solutions
Expertise Insight: All solutions should be prepared fresh daily and sonicated or degassed before use to prevent air bubbles in the pump system. Use volumetric flasks and calibrated pipettes for accuracy.
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it quantitatively to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). Mix thoroughly.
-
-
Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL):
-
Perform serial dilutions from the Stock Standard Solution using the diluent to prepare a series of at least five calibration standards covering the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh a sample containing the analyte (e.g., 100 mg of an API).
-
Transfer to a suitable volumetric flask (e.g., 100 mL).
-
Add approximately 70% of the flask volume with the diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection. This step is critical to remove particulates that could damage the column.
-
Analytical Workflow Diagram
The following diagram outlines the logical flow from sample receipt to the final quantitative result.
Caption: Workflow for the quantification of this compound.
Method Validation: A Trustworthy and Self-Validating System
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines. This process provides documented evidence that the protocol is accurate, precise, and reliable.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is from the analyte only, without interference from the matrix or other impurities. | Peak purity analysis (using DAD) should pass. No interfering peaks at the analyte's retention time in blank/placebo injections. |
| Linearity | To demonstrate a direct proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |
| Accuracy (% Recovery) | To measure the closeness of the experimental value to the true value. | 98.0% to 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision (RSD%) | To assess the degree of scatter between a series of measurements. | Repeatability: RSD ≤ 1.0% for six replicate injections. Intermediate Precision: RSD ≤ 2.0% when results from different days/analysts/instruments are compared. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate, column temp). | The effect on results should be minimal, with system suitability parameters remaining within limits. |
Method Validation Logic Diagram
This diagram illustrates the hierarchical and interconnected nature of the validation process.
Caption: Logical relationships in the HPLC method validation process.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound using RP-HPLC with UV detection. By explaining the causality behind key experimental choices, from mobile phase pH control to the logic of method validation, this guide is intended to empower researchers and quality control professionals to implement a reliable, accurate, and robust analytical method. Adherence to this protocol will ensure data of the highest integrity, suitable for regulatory submission and for maintaining the quality and safety of pharmaceutical products.
References
- Reddy, K. V., et al. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1047-1061.
- BenchChem. (n.d.). This compound.
- SynThink Research Chemicals. (n.d.). Celecoxib EP Impurities & USP Related Compounds.
- Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
- Rao, D. N., et al. (2005). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 27-38.
- Satyanarayana, P., & Kumar, K. R. (2008). Synthesis and Spectral Characterization of Impurities of a COX-2 Selective Drug, Celecoxib. E-Journal of Chemistry, 5(3), 515-524.
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemistry of Celecoxib: Understanding Key Intermediates and Their Roles.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- BLD Pharm. (n.d.). 1513-44-6|this compound.
- Drugfuture. (n.d.). This compound. FDA Global Substance Registration System.
- PubChem. (n.d.). 4-Amino-3-(trifluoromethyl)benzenesulfonic acid. National Center for Biotechnology Information.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
- SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]- on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 2-amino-3,5-dichloro-4-methyl- on Newcrom R1 HPLC column.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor [pubmed.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1513-44-6|this compound|BLD Pharm [bldpharm.com]
- 7. This compound [drugfuture.com]
- 8. 4-Amino-3-(trifluoromethyl)benzenesulfonic acid | C7H6F3NO3S | CID 459402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
Application Notes and Protocols: The Pivotal Role of the Trifluoromethyl Group in Modulating Bioactivity of Drug Derivatives
Introduction: The Strategic Incorporation of the Trifluoromethyl Group in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their therapeutic potential. Among the arsenal of chemical motifs employed by drug designers, the trifluoromethyl (CF3) group stands out for its profound and often beneficial impact on the biological and physicochemical properties of a molecule.[1][2][3] Its incorporation in place of a methyl group or a hydrogen atom can dramatically alter a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability, collectively influencing its pharmacokinetic and pharmacodynamic profile.[4][5] This guide provides an in-depth exploration of the multifaceted roles of the trifluoromethyl group in drug design, supplemented with detailed experimental protocols for evaluating its effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the trifluoromethyl group in their therapeutic design endeavors.
Unveiling the Physicochemical Advantages of the Trifluoromethyl Group
The trifluoromethyl group's unique attributes stem from the strong electron-withdrawing nature of the three fluorine atoms and the high bond energy of the carbon-fluorine (C-F) bond.[6] These fundamental characteristics give rise to a cascade of effects that can be strategically harnessed in drug design.
Enhanced Metabolic Stability: A Shield Against Biotransformation
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[7] The CF3 group serves as a robust metabolic shield. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage.[6] By replacing a metabolically labile methyl group or hydrogen atom at a known or suspected site of metabolism, the CF3 group can effectively block this pathway, a strategy often referred to as "metabolic switching."[7] This can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[3][8]
A compelling example is seen in the development of picornavirus inhibitors. A methyl-substituted compound was found to be extensively metabolized into eight different products in a monkey liver microsomal assay. In stark contrast, the trifluoromethyl-substituted analog not only prevented hydroxylation at its position of attachment but also conferred a broader protective effect, resulting in the formation of only two minor metabolites.[9]
Modulating Lipophilicity: A Key to Membrane Permeability
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11] The trifluoromethyl group is considerably more lipophilic than a methyl group.[12] This increased lipophilicity can enhance a drug's ability to traverse biological membranes, including the intestinal wall and the blood-brain barrier.[2] For instance, the antidepressant fluoxetine (Prozac) owes its efficacy in part to the enhanced brain penetration conferred by its trifluoromethyl group.[4]
However, the impact of trifluoromethylation on lipophilicity is context-dependent. Studies on aliphatic alcohols have shown that the lipophilicity enhancement is most pronounced when the CF3 group is in the alpha-position, with the effect diminishing at more distant positions.[13][14]
Fine-Tuning Acidity and Basicity (pKa): Influencing Ionization and Solubility
The potent electron-withdrawing nature of the trifluoromethyl group can significantly influence the pKa of nearby acidic or basic functional groups.[15] This modulation of a molecule's ionization state is crucial for optimizing its solubility, receptor binding, and overall pharmacokinetic properties.[10]
Enhancing Binding Affinity: A Steric and Electronic Dance
The trifluoromethyl group can also play a direct role in enhancing the binding affinity of a drug for its biological target.[4][6] Its steric bulk, which is larger than a methyl group, can promote favorable hydrophobic interactions within a binding pocket.[6] Furthermore, its strong electron-withdrawing properties can influence the electronic environment of the molecule, potentially leading to more favorable electrostatic interactions with the target protein.[6] In some instances, the CF3 group can act as a bioisostere for other groups, such as a chlorine atom or even a nitro group, offering improved potency and metabolic stability.[4][13][16][17][18]
Table 1: Comparative Physicochemical Properties of Methyl (CH₃) vs. Trifluoromethyl (CF₃) Groups
| Property | Methyl Group (CH₃) | Trifluoromethyl Group (CF₃) | Implication in Drug Design |
| Van der Waals Radius | ~2.0 Å | ~2.7 Å | Increased steric bulk can enhance binding interactions. |
| Electronegativity | Less electronegative | Highly electronegative | Modulates pKa of nearby groups and influences electronic interactions.[15] |
| Lipophilicity (Hansch π value) | +0.56 | +0.88 | Generally increases lipophilicity, aiding membrane permeability.[12] |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | Blocks metabolic hotspots, increasing drug half-life.[6][7] |
| Bioisosteric Replacement | Can be replaced by CF₃ | Can replace Cl, NO₂ | Offers a strategy to improve potency and metabolic stability.[4][13][16][17][18] |
Experimental Protocols for Evaluating the Impact of Trifluoromethylation
To empirically assess the effects of incorporating a trifluoromethyl group, a suite of in vitro assays is indispensable. The following sections provide detailed, step-by-step protocols for key experiments.
Assessing Metabolic Stability: The In Vitro Microsomal Stability Assay
This assay determines the rate at which a compound is metabolized by liver microsomes, which are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 superfamily.[7]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its trifluoromethylated analog.
Materials and Equipment:
-
Liver microsomes (human, rat, or other species of interest)
-
Test compounds (parent and CF₃-analog) and positive control (e.g., testosterone, verapamil)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18]
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Ice-cold stopping solution (e.g., acetonitrile with an internal standard)
-
Centrifuge
-
LC-MS/MS system for analysis
Protocol:
-
Reagent Preparation:
-
Prepare working solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO, acetonitrile). The final organic solvent concentration in the incubation should be low (e.g., ≤1%).[19]
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[20]
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution.[18][20]
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[7]
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation) .
-
Sources
- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 12. grokipedia.com [grokipedia.com]
- 13. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 15. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 16. grad.hcmut.edu.vn [grad.hcmut.edu.vn]
- 17. researchgate.net [researchgate.net]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. researchgate.net [researchgate.net]
- 20. creative-bioarray.com [creative-bioarray.com]
Application Note & Protocol: A Scalable, High-Yield Synthesis of 2-Amino-4-(trifluoromethyl)benzenesulfonic Acid
Abstract & Introduction
2-Amino-4-(trifluoromethyl)benzenesulfonic acid is a pivotal intermediate in the chemical industry, valued for its unique molecular architecture that features an electron-donating amino group and a potent electron-withdrawing trifluoromethyl group. This substitution pattern makes it a versatile building block in the synthesis of a wide array of high-value downstream products. Its primary applications are found in the manufacturing of specialized azo dyes, advanced pharmaceutical ingredients (APIs), particularly in the development of novel anticancer agents, and certain agrochemicals.[1] The trifluoromethyl moiety often enhances the lipophilicity and metabolic stability of the final drug molecule, improving its pharmacokinetic profile.[1]
This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound. The procedure is designed for scalability, safety, and high purity, moving beyond theoretical steps to explain the causality behind the chosen conditions and providing a self-validating system for process control.
Synthesis Pathway: Mechanistic Rationale
The selected synthesis route is the direct sulfonation of 4-(trifluoromethyl)aniline. This pathway is the most direct and atom-economical approach for industrial-scale production.
Core Reaction: Electrophilic Aromatic Substitution (Sulfonation)
The reaction proceeds via the attack of an electrophile (SO₃, generated in situ from concentrated sulfuric acid) on the electron-rich benzene ring of 4-(trifluoromethyl)aniline.
-
Directing Effects: The regioselectivity of the sulfonation is dictated by the two substituents on the benzene ring:
-
Amino Group (-NH₂): A powerful activating, ortho-, para- directing group.
-
Trifluoromethyl Group (-CF₃): A strong deactivating, meta- directing group.
-
The activating effect of the amino group dominates, directing the incoming electrophile to the positions ortho to it. Since the para position is already occupied by the -CF₃ group, sulfonation occurs exclusively at the C2 position, leading to the desired product. In the strongly acidic medium, the aniline is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-director. However, a small equilibrium concentration of the free aniline is sufficiently reactive to drive the reaction to the desired ortho-sulfonated product.
Caption: Overall synthesis scheme for this compound.
Detailed Large-Scale Synthesis Protocol
This protocol is optimized for a 1 kg scale synthesis. Adjustments to reagent quantities and equipment should be made for different batch sizes, maintaining the specified molar ratios.
Materials and Equipment
| Reagent / Material | Grade | CAS No. | Quantity | Molar Eq. |
| 4-(Trifluoromethyl)aniline | ≥99% | 455-14-1 | 1.00 kg | 1.0 |
| Sulfuric Acid (98%) | Reagent | 7664-93-9 | ~1.8 L (3.31 kg) | ~5.5 |
| Deionized Water | N/A | 7732-18-5 | As needed | N/A |
| Ice | N/A | N/A | ~15 kg | N/A |
| Equipment | Specification |
| Reaction Vessel | 10 L glass-lined reactor with bottom discharge |
| Stirring | Overhead mechanical stirrer with anchor agitator |
| Temperature Control | Jacketed heating/cooling system |
| Addition Funnel | 2 L pressure-equalizing dropping funnel |
| Filtration | Büchner funnel (30 cm diameter) or Nutsche filter |
| Drying | Vacuum oven |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis process.
Step-by-Step Procedure
-
Reactor Preparation: Ensure the 10 L reaction vessel is clean and dry. Assemble the overhead stirrer, temperature probe, and addition funnel. Purge the reactor with dry nitrogen gas.
-
Charging Reactant: Charge the reactor with 4-(trifluoromethyl)aniline (1.00 kg, 6.21 mol).
-
Initial Cooling: Begin agitation at 100-150 RPM and cool the reactor jacket to bring the internal temperature of the aniline to 5-10°C.
-
Sulfonating Agent Addition: Slowly add concentrated sulfuric acid (98%, ~1.8 L) via the addition funnel over a period of 2-3 hours. This step is highly exothermic. The addition rate must be carefully controlled to maintain the internal temperature below 30°C.
-
Reaction Heating: Once the addition is complete, switch the jacket to heating mode. Gradually raise the temperature of the reaction mixture to 110-120°C.
-
Reaction Monitoring: Maintain the temperature at 110-120°C for 8-12 hours. The reaction progress can be monitored by taking small aliquots and analyzing them via HPLC to check for the disappearance of the starting material.
-
Cooling: After the reaction is complete, turn off the heating and allow the viscous reaction mixture to cool to room temperature (20-25°C).
-
Work-up and Precipitation (Quenching): In a separate, larger vessel (e.g., 50 L), prepare a slurry of ice and deionized water (~15 kg ice in 15 L water). While vigorously stirring the ice-water slurry, slowly and carefully pour the reaction mixture into it. A thick, off-white precipitate will form.
-
Isolation and Washing: Isolate the solid product by filtration using a Büchner funnel or Nutsche filter. Wash the filter cake thoroughly with several portions of cold deionized water (3 x 2 L) until the filtrate is neutral (pH ~6-7). This removes residual sulfuric acid.
-
Purification: Transfer the wet filter cake to a clean reaction vessel. Add deionized water (approx. 8-10 L per kg of crude product) and heat to 90-95°C with stirring until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then cool further to 0-5°C to induce crystallization.
-
Final Filtration and Drying: Filter the purified crystals and wash with a small amount of ice-cold water. Dry the product in a vacuum oven at 70-80°C until a constant weight is achieved.
Expected Results
-
Product: this compound
-
Appearance: White to off-white crystalline solid
-
Yield: 1.25 - 1.35 kg (83-90% theoretical yield)
-
Purity: ≥99% (by HPLC)
-
Melting Point: 333-334 °C (decomposes)[2]
Process Safety and Justification
Trustworthiness through Self-Validating Systems: This protocol incorporates critical control points to ensure safety and reproducibility.
-
Exotherm Control: The slow addition of sulfuric acid at a low temperature is the most critical safety step. The large excess of H₂SO₄ acts as both a reagent and a solvent, helping to manage the heat generated. A failure to control this exotherm can lead to a runaway reaction and degradation of the product.
-
Quenching Procedure: Pouring the acid mixture into water is the standard and safest method. Never add water to the concentrated acid mixture , as this can cause violent boiling and splashing of corrosive material.
-
Material Selection: Glass-lined reactors are essential for handling hot, concentrated sulfuric acid due to its highly corrosive nature.
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including:
-
Acid-resistant lab coat and apron
-
Chemical splash goggles and a full-face shield
-
Heavy-duty acid-resistant gloves (e.g., butyl rubber)
-
Work should be conducted in a well-ventilated area or fume hood.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1513-44-6 | [2][3] |
| Molecular Formula | C₇H₆F₃NO₃S | [2] |
| Molecular Weight | 241.19 g/mol | [2] |
| Melting Point | 333-334 °C (dec.) | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in hot water |
References
-
LookChem. Syntheses of Sulfonated Derivatives of 2-Fluluoroaniline. Available at: [Link] (Note: This reference describes related sulfonation chemistry, providing foundational support for the protocol.)
-
PubMed Central (PMC). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available at: [Link] (Note: This reference provides context on the synthesis and application of related sulfonamide structures.)
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethyl)benzenesulfonic Acid
Welcome to the technical support guide for the synthesis of 2-amino-4-(trifluoromethyl)benzenesulfonic acid. This molecule is a crucial building block in the development of advanced pharmaceuticals and agrochemicals, valued for the unique electronic properties conferred by its trifluoromethyl and sulfonic acid moieties.[1] However, its synthesis can be challenging due to the competing directing effects of the activating amino group and the deactivating trifluoromethyl group, coupled with the harsh conditions required for sulfonation.
This guide is designed to provide practical, field-proven insights to help you navigate common experimental hurdles and optimize your reaction yield and purity. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt the protocol to your specific laboratory conditions.
Core Synthesis Workflow: Sulfonation of 3-Aminobenzotrifluoride
The most direct and common pathway to this compound is the electrophilic sulfonation of 3-aminobenzotrifluoride (also known as 3-(trifluoromethyl)aniline). The amino group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director. Their combined influence preferentially directs the incoming sulfonyl group to the C4 position (ortho to -NH₂ and meta to -CF₃), yielding the desired product.
Below is a foundational experimental protocol. Subsequent sections will address common deviations and problems encountered with this workflow.
Experimental Protocol: Baseline Synthesis
Materials:
-
3-Aminobenzotrifluoride (≥99% purity)
-
Fuming Sulfuric Acid (Oleum, 20-30% free SO₃)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully charge 1.0 equivalent of 3-aminobenzotrifluoride.
-
Initial Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Sulfonating Agent: Slowly add 3.0-4.0 equivalents of fuming sulfuric acid (20% oleum) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The aniline will protonate to form the anilinium salt, which is more resistant to oxidation.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reaction Quenching: Once the reaction is complete, cool the mixture back to room temperature and then carefully pour it over a sufficient amount of crushed ice in a separate beaker with vigorous stirring. This step is highly exothermic.
-
Product Isolation: The product, being a zwitterionic sulfonic acid, will precipitate out of the cold, diluted acidic solution. Allow the mixture to stand in an ice bath for 1-2 hours to maximize precipitation.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake sequentially with small portions of ice-cold deionized water and then with a cold non-polar solvent (e.g., hexane) to remove residual starting material and non-polar impurities.
-
Drying: Dry the purified solid under vacuum at 60-70 °C to a constant weight.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is very low or I recovered mostly starting material. What went wrong?
This is the most frequent challenge. Low yield typically points to incomplete sulfonation, substrate degradation, or poor product isolation.
Answer:
Let's break down the potential causes:
-
Cause A: Incomplete Sulfonation. The benzene ring in 3-aminobenzotrifluoride is deactivated towards electrophilic substitution. The strongly electron-withdrawing -CF₃ group and the protonation of the amino group in the strong acidic medium (-NH₃⁺) both pull electron density from the ring, making it less nucleophilic.
-
Troubleshooting Steps:
-
Verify Sulfonating Agent Strength: Fuming sulfuric acid (oleum) is highly hygroscopic. If it has absorbed atmospheric moisture, its concentration of free SO₃, the active electrophile, will be lower. Use fresh, properly stored oleum.
-
Optimize Reaction Temperature & Time: A common error is insufficient heating. While the initial addition must be cold to prevent runaway reactions and oxidation, the sulfonation itself requires thermal energy. If 80-90 °C for 6 hours shows significant starting material, consider incrementally increasing the temperature to 100-110 °C or extending the reaction time, while carefully monitoring for byproduct formation.
-
-
-
Cause B: Substrate or Product Degradation. Aggressive reaction conditions can lead to charring (oxidation) of the organic material.
-
Troubleshooting Steps:
-
Strict Temperature Control: Ensure the initial addition of oleum is done slowly and with efficient cooling. Overheating during this stage can cause localized "hot spots" leading to degradation.
-
Avoid Excessive Temperatures: Pushing the reaction temperature too high (e.g., >130 °C) can lead to decomposition and disulfonation, reducing the yield of the desired product.
-
-
-
Cause C: Poor Product Isolation. The product is a zwitterion, making it highly polar and possessing some solubility in water, especially if the volume of quench water is too large.
-
Troubleshooting Steps:
-
Minimize Quench Volume: Use the minimum amount of ice/water necessary to quench the reaction and fully precipitate the product. A good starting point is 5-10 times the volume of the reaction mixture.
-
Ensure Complete Precipitation: After quenching, allow the slurry to stir in an ice bath for at least 1-2 hours before filtration. This maximizes the recovery of the solid product. Check the pH of the filtrate; it should be strongly acidic.
-
-
| Parameter | Recommendation for Low Yield | Rationale |
| Sulfonating Agent | Use 20-30% fuming sulfuric acid (oleum). | Provides a high concentration of the active electrophile (SO₃) needed to sulfonate the deactivated ring. |
| Reaction Temperature | Stepwise heating: 0-10 °C for addition, then slowly to 80-110 °C. | Balances the need for controlled initiation and sufficient thermal energy to drive the reaction to completion. |
| Reaction Time | 4-8 hours, guided by reaction monitoring (TLC/HPLC). | Ensures the reaction proceeds to completion without significant byproduct formation. |
| Workup | Quench on a minimum volume of ice; allow for extended precipitation time at 0-5 °C. | Maximizes the recovery of the polar, zwitterionic product by minimizing its solubility in the aqueous phase. |
Q2: My final product is impure. What are the likely byproducts and how can I prevent them?
Impurity is often due to the formation of isomers or over-sulfonation.
Answer:
The primary impurities are typically regioisomers, disulfonated products, or unreacted starting material.
-
Byproduct A: Regioisomers. While the combination of the -NH₂ and -CF₃ groups strongly favors sulfonation at the C4 position, minor amounts of other isomers can form, particularly 2-amino-5-(trifluoromethyl)benzenesulfonic acid.
-
Prevention & Removal:
-
Kinetic vs. Thermodynamic Control: Lower reaction temperatures (e.g., 70-80 °C) tend to favor the formation of the thermodynamically more stable C4 isomer. Higher temperatures can sometimes lead to a less selective reaction.
-
Purification: Regioisomers can often be separated by careful recrystallization from an appropriate solvent system, such as aqueous ethanol. The different isomers may exhibit slight variations in solubility.
-
-
-
Byproduct B: Disulfonated Products. Using a large excess of oleum or excessively high reaction temperatures can force a second sulfonation onto the ring.
-
Prevention:
-
Control Stoichiometry: Avoid using a large excess of fuming sulfuric acid. A 3-4 fold molar excess is typically sufficient.
-
Moderate Temperature: Avoid prolonged heating at temperatures above 120 °C.
-
-
Directing Effects in Sulfonation
The regiochemical outcome is a direct result of the electronic properties of the substituents. This diagram illustrates why the C4 position is favored.
Caption: Influence of substituents on the regioselectivity of sulfonation.
References
-
3-(Trifluoromethyl)aniline . Wikipedia. [Link]
- Process for producing meta-aminobenzotrifluoride.
-
Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols . National Institutes of Health (NIH). [Link]
- Preparation of trifluoromethylanilines.
Sources
common side products in the synthesis of 2-amino-4-(trifluoromethyl)benzenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-amino-4-(trifluoromethyl)benzenesulfonic acid. As Senior Application Scientists, we understand that navigating the complexities of electrophilic aromatic substitution on highly functionalized rings requires a nuanced understanding of reaction mechanisms and conditions. This guide is structured to address common challenges and provide scientifically grounded solutions to optimize your synthesis and minimize the formation of unwanted side products.
Troubleshooting Guide: Common Side Products and Their Mitigation
The synthesis of this compound, typically achieved through the sulfonation of 4-(trifluoromethyl)aniline, is a robust reaction. However, the interplay of the activating amino group and the deactivating, meta-directing trifluoromethyl group can lead to the formation of several impurities. Understanding the origin of these side products is key to their prevention.
Issue 1: Presence of an Isomeric Impurity - 4-Amino-2-(trifluoromethyl)benzenesulfonic Acid
Question: My post-reaction analysis (e.g., HPLC-MS) shows a significant peak with the same mass as my target compound but a different retention time. What is this likely to be, and how can I avoid it?
Answer: This is a common issue and the peak likely corresponds to the isomeric byproduct, 4-amino-2-(trifluoromethyl)benzenesulfonic acid .
Causality: The synthesis of the target compound involves the sulfonation of 4-(trifluoromethyl)aniline. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the trifluoromethyl group, substitution is directed to the positions ortho to the amino group (positions 2 and 6). The trifluoromethyl group is a deactivating group and a meta-director. Therefore, the primary substitution occurs at the position ortho to the amino group and meta to the trifluoromethyl group, which is position 2.
However, under certain conditions, a smaller amount of sulfonation can occur at the other ortho position (position 3, which is ortho to the amino group and ortho to the trifluoromethyl group), leading to the formation of 3-amino-4-(trifluoromethyl)benzenesulfonic acid. More commonly, rearrangement of the initially formed N-sulfonated intermediate or kinetic vs. thermodynamic control can lead to the formation of the thermodynamically more stable isomer. While the desired product is the major isomer due to steric hindrance from the bulky trifluoromethyl group, the formation of the other isomer is often unavoidable.
Mitigation Strategies:
-
Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which is often the desired 2-amino isomer. Running the sulfonation at or below room temperature can help minimize the formation of the thermodynamic byproduct.
-
Choice of Sulfonating Agent: Using a milder sulfonating agent, such as chlorosulfonic acid followed by hydrolysis, might offer better regioselectivity compared to harsher conditions with oleum (fuming sulfuric acid).
-
Purification: If the formation of the isomer cannot be completely suppressed, careful purification by recrystallization or chromatography is necessary. The difference in polarity between the two isomers should allow for their separation.
Issue 2: Evidence of Polysulfonation
Question: My mass spectrometry data indicates the presence of species with higher molecular weights than my target compound, suggesting the addition of more than one sulfonic acid group. How can I prevent this?
Answer: You are likely observing the formation of polysulfonated byproducts , such as 2-amino-4-(trifluoromethyl)benzene-1,5-disulfonic acid.
Causality: The aniline ring, being activated by the amino group, is susceptible to further electrophilic substitution, especially under forcing reaction conditions. If the concentration of the sulfonating agent is high or the reaction temperature is elevated, a second sulfonation can occur on the already sulfonated ring.
Mitigation Strategies:
-
Stoichiometry of the Sulfonating Agent: Carefully control the molar ratio of the sulfonating agent to the 4-(trifluoromethyl)aniline. Using a slight excess (e.g., 1.05-1.1 equivalents) of the sulfonating agent is often sufficient for complete conversion without promoting polysulfonation.
-
Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed. Avoid prolonged reaction times and high temperatures, which favor the formation of the thermodynamically stable, and often polysulfonated, products.
-
Gradual Addition: Add the sulfonating agent to the solution of 4-(trifluoromethyl)aniline slowly and with efficient stirring. This helps to maintain a low instantaneous concentration of the electrophile and reduces the likelihood of multiple substitutions on the same molecule.
Issue 3: Reaction Mixture Darkening and Formation of Insoluble Materials
Question: My reaction mixture turns dark brown or black, and I'm observing the formation of insoluble, tar-like materials. What is causing this, and what can I do?
Answer: This is often indicative of oxidation of the aniline .
Causality: Anilines are susceptible to oxidation, especially in the presence of strong oxidizing agents like concentrated sulfuric acid or oleum, which are common in sulfonation reactions. The oxidation of anilines can lead to the formation of a complex mixture of colored, polymeric byproducts.
Mitigation Strategies:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation by atmospheric oxygen.
-
Temperature Control: As with other side reactions, maintaining a low reaction temperature is crucial. Exothermic sulfonation reactions should be cooled appropriately.
-
Purity of Starting Materials: Ensure that the 4-(trifluoromethyl)aniline is pure and free from any easily oxidizable impurities.
-
Protecting Group Strategy: In some cases, protecting the amino group as an acetamide before sulfonation can prevent oxidation. The acetyl group can then be removed by hydrolysis after the sulfonation step. However, this adds extra steps to the synthesis.
Issue 4: Low Yield and Presence of Starting Material Post-Reaction
Question: My reaction is incomplete, and I have a significant amount of unreacted 4-(trifluoromethyl)aniline remaining. What could be the reason?
Answer: This could be due to desulfonation or insufficient reaction conditions.
Causality: Sulfonation is a reversible reaction.[1][2] The reverse reaction, desulfonation, is favored by high temperatures and the presence of water (dilute acid). If the reaction mixture is heated for too long or if there is a significant amount of water present, the product can revert to the starting material.
Mitigation Strategies:
-
Use of Dehydrating Conditions: Employing a sulfonating agent that also acts as a dehydrating agent, such as fuming sulfuric acid (oleum), can drive the equilibrium towards the sulfonated product.
-
Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents if applicable.
-
Temperature and Reaction Time: While high temperatures can favor desulfonation, a certain activation energy is required for sulfonation. Therefore, an optimal temperature and reaction time must be determined experimentally to ensure complete conversion without promoting side reactions.
-
Sufficient Sulfonating Agent: Ensure that at least a stoichiometric amount of the sulfonating agent is used to drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction pathway for the synthesis of this compound?
A1: A common laboratory-scale synthesis involves the direct sulfonation of 4-(trifluoromethyl)aniline using a sulfonating agent such as concentrated sulfuric acid, fuming sulfuric acid (oleum), or chlorosulfonic acid. The reaction is an electrophilic aromatic substitution where the sulfonic acid group is introduced onto the benzene ring. An industrial method may involve the nitration of trifluorotoluene, followed by reduction of the nitro group to an amino group, and then sulfonation.[2]
Q2: How does the trifluoromethyl group influence the reaction?
A2: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. It is also a meta-director. In the case of 4-(trifluoromethyl)aniline, its deactivating effect is overcome by the strong activating and ortho,para-directing effect of the amino group. The primary role of the trifluoromethyl group in directing the substitution is to sterically hinder the adjacent position, thus favoring sulfonation at the 2-position.
Q3: Is the trifluoromethyl group stable under sulfonation conditions?
A3: Generally, the trifluoromethyl group is chemically robust and stable under the acidic conditions of sulfonation. However, under very harsh basic conditions, it can be susceptible to hydrolysis to a carboxylic acid group. This is not typically a concern during the acidic sulfonation reaction itself but should be considered during workup if a basic quench is used.
Q4: What analytical techniques are best for monitoring the reaction and analyzing the final product?
A4:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for monitoring the disappearance of the starting material and the formation of the product and byproducts. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) is typically effective for separating the starting material, product, and isomeric impurities.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of the components in the reaction mixture by their mass-to-charge ratio, which is invaluable for identifying unexpected side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for the structural elucidation and purity assessment of the final isolated product.
Experimental Protocol: Sulfonation of 4-(Trifluoromethyl)aniline
This protocol provides a general procedure for the synthesis of this compound. Note: This is a representative protocol and may require optimization.
Materials:
-
4-(Trifluoromethyl)aniline
-
Fuming sulfuric acid (20% SO3, oleum)
-
Ice
-
Saturated sodium chloride solution
-
Deionized water
Procedure:
-
In a fume hood, carefully add 4-(trifluoromethyl)aniline (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add fuming sulfuric acid (1.1 eq) dropwise to the stirred aniline over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by HPLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate out of the solution. If necessary, add a saturated sodium chloride solution to aid in precipitation ("salting out").
-
Collect the solid product by vacuum filtration and wash it with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum to a constant weight.
-
The crude product can be further purified by recrystallization from hot water or an appropriate solvent system.
Visualization of Reaction Pathways
Main Reaction and Side Product Formation
Caption: Reaction scheme for the synthesis of this compound and the formation of common side products.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Sources
stability issues of 2-amino-4-(trifluoromethyl)benzenesulfonic acid in solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-amino-4-(trifluoromethyl)benzenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the handling and stability of this compound in solution. Our goal is to provide you with the technical insights and practical methodologies necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in aqueous solutions?
This compound is a relatively stable organic acid. Like many sulfonic acids, it exhibits high thermal stability due to the robust carbon-sulfur (C-S) and sulfur-oxygen (S-O) bonds within the sulfonyl group[1][2]. The presence of the trifluoromethyl (-CF₃) group generally enhances the metabolic stability and lipophilicity of the molecule, a desirable trait in drug development[3]. However, its stability in solution can be compromised by several factors, including pH, exposure to strong oxidizing agents, and prolonged exposure to high temperatures or UV light.
Q2: How does pH affect the stability of the compound in solution?
While sulfonic acids themselves are strong acids and stable across a wide pH range, the presence of the amino group on the benzene ring introduces pH-dependent stability concerns.
-
Acidic Conditions: The compound is generally stable in neutral to moderately acidic conditions. However, under strongly acidic conditions combined with high temperatures, cleavage of the sulfonate group can occur, although this typically requires harsh conditions like refluxing in 48% HBr[4].
-
Alkaline Conditions: In basic solutions, the amino group is deprotonated and becomes more susceptible to oxidation. The rate of oxidative degradation can increase significantly in the presence of dissolved oxygen or other oxidizing species at higher pH values.
Q3: Is this compound susceptible to oxidation?
Yes. The primary site of oxidative susceptibility is the amino group (-NH₂). Strong oxidizing agents can lead to the formation of corresponding nitroso or nitro derivatives, or even polymerization[3]. This is a critical consideration when formulating solutions or designing reactions that involve oxidizing reagents. Forced degradation studies often use agents like hydrogen peroxide to assess this vulnerability[5].
Q4: What are the signs of degradation in my solution?
Visual inspection is the first step. Common signs of degradation include:
-
A change in color (e.g., development of a yellow or brown tint).
-
The formation of a precipitate or turbidity.
-
A noticeable change in the solution's pH over time.
For quantitative assessment, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are essential. Degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Q5: What are the recommended storage conditions for solutions of this compound?
To maximize shelf life, solutions should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) is recommended for short-to-medium-term storage. For long-term storage, freezing (-20 °C or lower) may be appropriate, but perform freeze-thaw stability studies to ensure the compound does not degrade upon cycling.
-
Protected from light: Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation[6].
-
Stored under an inert atmosphere: For sensitive applications or long-term storage, purging the solution and vial headspace with an inert gas like argon or nitrogen can displace oxygen and minimize oxidative degradation.
-
Buffered at a slightly acidic pH: If compatible with your experimental design, maintaining a pH between 4 and 6 can help improve stability by keeping the amino group protonated and less susceptible to oxidation.
Troubleshooting Guide: Investigating Solution Instability
If you suspect your compound is degrading, a systematic approach is necessary to identify the cause. This guide provides workflows for diagnosing and mitigating stability issues.
Troubleshooting Workflow for Unexpected Results
This decision tree outlines a logical process for identifying the source of potential degradation.
Caption: Troubleshooting logic for investigating instability.
Protocol 1: How to Conduct a Forced Degradation Study
A forced degradation (or stress testing) study is the definitive way to identify the degradation pathways and intrinsic stability of a drug substance[7]. This involves subjecting the compound to harsh conditions to accelerate degradation.
Experimental Workflow Diagram
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology
-
Prepare a Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a 50:50 mixture of water and methanol).
-
Aliquot for Stress Conditions: Dispense aliquots of the stock solution into separate, clearly labeled vials for each stress condition. Include a control sample kept at 2-8°C and protected from light.
-
Apply Stress Conditions: Expose the aliquots to the conditions outlined in the table below. The duration should be sufficient to achieve 5-20% degradation of the active substance. Monitor at several time points (e.g., 2, 8, 24 hours).
| Stress Condition | Reagent / Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 2-24 hours | To assess stability against acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 2-24 hours | To assess stability against alkaline environments. |
| Oxidation | 3% H₂O₂ at room temp. | 2-24 hours | To evaluate susceptibility to oxidative degradation[5]. |
| Thermal Degradation | Heat solution at 80 °C | 24-72 hours | To determine thermal lability in solution[2]. |
| Photolytic Degradation | Expose to UV/Vis light (ICH Q1B) | 24-72 hours | To determine light sensitivity[7]. |
-
Sample Quenching and Neutralization:
-
For acid/base hydrolysis samples, cool to room temperature and neutralize with an equivalent amount of base/acid (e.g., 0.1 M NaOH for the acid sample) to a pH of ~7 before analysis.
-
For other samples, simply cool to room temperature.
-
-
Analysis: Analyze all samples (including the T=0 control) using a stability-indicating analytical method, such as the HPLC protocol below.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the sulfonic acid and amino groups are in a consistent protonation state, improving peak shape. |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting the compound. |
| Gradient | Start at 5% B, ramp to 95% B over 20 min | A gradient is crucial for separating the polar parent compound from potentially less polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves reproducibility. |
| Detection | UV at 254 nm | Aromatic compounds typically absorb well at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | Standard volume; adjust based on concentration and detector sensitivity. |
Data Analysis
-
Calculate % Degradation: Compare the peak area of the parent compound in the stressed sample (Area_stressed) to the control sample (Area_control). % Degradation = (1 - (Area_stressed / Area_control)) * 100
-
Assess Mass Balance: Sum the peak areas of the parent and all degradation products. This sum should be close to the initial peak area of the parent compound in the control sample, indicating that all major degradants are being detected.
By following these guidelines, researchers can confidently assess the stability of this compound, troubleshoot unexpected results, and ensure the integrity and reproducibility of their experimental data.
References
- Benchchem. (n.d.). This compound | 1513-44-6.
- Capital Resin Corporation. (2023, September 26). Understanding 7 Key Properties of Sulfonic Acid.
- Poulin, F., & Schneider, C. S. (2009).
- Locher, H. H., et al. (1989). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. PubMed.
- Patsnap. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry.
- Thermo Fisher Scientific. (2021, December 22). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide.
- Science.gov. (n.d.). forced degradation study: Topics by Science.gov.
- BLD Pharm. (n.d.). 1513-44-6 | this compound.
- Thermo Fisher Scientific. (2021, October 29). Safety Data Sheet: 4-Amino-3-hydroxy-1-naphthalenesulfonic acid.
- ResearchGate. (2023, August 7). The Stability of Bisulfite and Sulfonate Ions in Aqueous Solution Characterized by Hydration Structure and Dynamics.
- BLD Pharmatech. (n.d.). Safety Data Sheet: 4-(Trifluoromethyl)benzenesulfonic acid.
- ResearchGate. (n.d.). Degradation of benzenesulfonic and p-toluenesulfonic acids by strains pseudomonas putida BS1331.
- Santos, J. L., et al. (2022, August 23). Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. PubMed.
- ResearchGate. (2023, August 5). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Scribd. (n.d.). Benzenesulfonic Acids and Their Derivatives: 1. General Aspects.
- PubChem. (n.d.). 4-Amino-3-(trifluoromethyl)benzenesulfonic acid.
- Gackowska, M., et al. (2022). Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. MDPI.
- Schleheck, D., et al. (2004).
- Copley, S. D. (2009). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. NIH Public Access.
- Plé, K., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
- Dougherty, D. G., & Schelar, V. M. (1995).
- PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)benzenesulfonic acid.
- Drugfuture. (n.d.). This compound.
- Google Patents. (n.d.). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.
- Johnson, C. E., et al. (1992). Stability of fluconazole and amino acids in parenteral nutrient solutions. PubMed.
Sources
- 1. capitalresin.com [capitalresin.com]
- 2. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. forced degradation study: Topics by Science.gov [science.gov]
removal of impurities from commercial 2-amino-4-(trifluoromethyl)benzenesulfonic acid
An essential component in the synthesis of specialized azo dyes, pharmaceuticals, and agrochemicals, 2-amino-4-(trifluoromethyl)benzenesulfonic acid, demands high purity for reliable downstream applications.[1] However, commercial grades of this intermediate often contain impurities stemming from the synthetic route, which can include residual starting materials, regioisomers, and byproducts from side reactions.[1][2]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of these impurities. It combines theoretical explanations with practical, field-proven protocols to ensure the consistent attainment of high-purity material.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a practical question-and-answer format.
Question 1: My final product is discolored (e.g., yellow, brown, or pink). What is the cause and how can I fix it?
Answer: Discoloration typically indicates the presence of trace amounts of oxidized species or highly conjugated organic impurities. These often arise from side reactions during synthesis, such as nitration at unintended positions or incomplete reduction of a nitro group.
Immediate Solution: Activated Charcoal Treatment The most direct method to remove colored impurities is treatment with activated charcoal. Its high surface area and porous structure allow it to adsorb large, colored molecules effectively.
-
Causality: Activated charcoal has a high affinity for planar, aromatic, and chromophoric molecules. It binds these impurities, removing them from the solution so that the desired, less-colored compound can be crystallized in a purer form.
Recommended Protocol:
-
During the recrystallization process (see Protocol 1), after the crude acid is fully dissolved in the hot solvent, remove the flask from the heat source.
-
Add a small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Add charcoal cautiously to a hot solution to avoid violent boiling.
-
Swirl the mixture for 2-5 minutes.
-
Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal.[3]
-
Allow the clarified filtrate to cool and crystallize as per the standard recrystallization protocol.
Question 2: After recrystallization, I see little to no crystal formation upon cooling. What went wrong?
Answer: This issue usually points to one of two problems: the solution is not sufficiently saturated, or it is supersaturated but nucleation has not been initiated.
Troubleshooting Steps:
-
Insufficient Saturation: The solvent may be too effective, keeping the compound soluble even at low temperatures.[3]
-
Solution: In an appropriate fume hood, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the sulfonic acid. Allow it to cool again.[3]
-
-
Failure to Nucleate: The solution is supersaturated, but the crystals need a starting point to grow.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[3]
-
Solution 2 (Seeding): If available, add a single, tiny crystal of pure this compound to the supersaturated solution. This "seed" provides a template for further crystal growth.[3]
-
Solution 3 (For Mixed Solvents): If using a solvent pair like ethanol/water, you can sometimes induce crystallization by adding a small amount of the "anti-solvent" (water) dropwise.[3]
-
Question 3: My product "oiled out" during cooling instead of forming crystals. How do I proceed?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, often due to a high concentration of impurities lowering the mixture's melting point.[3]
Corrective Actions:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent to slightly dilute the solution.
-
Allow the solution to cool much more slowly. Insulating the flask (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature) can promote the formation of well-ordered crystals instead of an oil.[3]
-
If the problem persists, the chosen solvent system may be inappropriate. A solvent with a lower boiling point should be considered.
Question 4: My purified product contains inorganic salts (e.g., NaCl, Na₂SO₄). How can I remove them?
Answer: Inorganic salts are a common byproduct, especially if bases or acids were used during the synthesis or workup. Due to the high water solubility of the sulfonic acid, simple water washing is often ineffective.
Recommended Methods:
-
Method 1: Slurry Wash: For aryl sulfonates, a slurry wash can effectively remove more soluble inorganic impurities. This involves suspending the solid in a minimal amount of a solvent (like water) where the impurity is highly soluble but the product has limited solubility.[4]
-
Method 2: Reverse-Phase Chromatography (Desalting): A C18 silica cartridge can be used to desalt the compound. The sulfonic acid will have some retention on the nonpolar stationary phase, while the inorganic salts will pass through with a water wash. The desired product can then be eluted with a solvent containing an organic modifier like methanol or acetonitrile.[2]
-
Method 3: Recrystallization from an Organic Solvent System: Recrystallizing from a solvent system with low water content, such as an ethanol/water mixture, can leave most inorganic salts behind as they are insoluble in the organic solvent.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Impurities typically originate from the synthetic pathway, which often involves the nitration of trifluorotoluene, followed by reduction and sulfonation.[1] Potential impurities include:
-
Isomers: Regioisomers formed during the sulfonation or amination steps.
-
Starting Materials: Unreacted precursors like 3-aminobenzotrifluoride.
-
Byproducts: D sulfonated products or products from other side reactions.
-
Inorganic Salts: Residual salts from neutralization or workup steps.
| Impurity Type | Potential Source | Recommended Removal Method |
| Colored Organics | Oxidation, Nitration Byproducts | Activated Charcoal Treatment during Recrystallization |
| Isomeric Impurities | Non-selective Sulfonation/Amination | Fractional Recrystallization, Preparative HPLC |
| Inorganic Salts | Synthesis/Workup Reagents | Slurry Wash, Recrystallization, Desalting (C18) |
| Unreacted Intermediates | Incomplete Reaction | Recrystallization, Ion-Exchange Chromatography |
Q2: Which purification method should I try first?
A2: Recrystallization is the most common and often sufficient first-line method for purifying solid organic compounds.[1][4] It is effective at removing a wide range of impurities with different solubility profiles. For this specific compound, a mixed solvent system like ethanol/water is a good starting point.[1]
Purification Strategy Selection
The following workflow provides a decision-making framework for selecting the appropriate purification technique.
Caption: Decision workflow for purifying this compound.
Q3: How do I properly assess the purity of my final product?
A3: A combination of methods should be used for a comprehensive assessment:
-
Melting Point Analysis: A pure compound will have a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities typically cause the melting point to be lower and the range to be broader.[3]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column is often suitable. The purity can be determined by the area percentage of the main peak. Specialized methods for sulfonic acids may be required for optimal separation.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of the aromatic protons. More powerfully, ¹⁹F NMR is highly sensitive to the electronic environment of the trifluoromethyl group and can be an excellent tool for detecting and quantifying fluorine-containing impurities.[1]
Detailed Experimental Protocols
Protocol 1: Recrystallization using an Ethanol/Water Solvent System
This protocol is designed for the general purification of the title compound from common organic impurities and some salts.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Add a minimal amount of 95% ethanol and begin heating the mixture on a stirrer hotplate to near boiling.
-
Continue adding hot 95% ethanol in small portions until the solid is completely dissolved. Aim to use the minimum amount of hot solvent necessary to create a saturated solution.
-
(Optional - Decolorization): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and proceed as described in the Troubleshooting Guide (Question 1).
-
Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise while stirring until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water solution to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification via Ion-Exchange Chromatography (IEX)
This method is particularly useful for removing neutral organic impurities and for separating compounds with different acidic strengths.[2]
-
Resin Selection & Preparation: Select a weakly basic anion exchange resin. Prepare a column with the resin according to the manufacturer's instructions, typically by washing with water and then equilibrating with a weak acid buffer.
-
Sample Loading: Dissolve the crude sulfonic acid in a minimal amount of the equilibration buffer or deionized water. Load the solution onto the top of the column.
-
Washing: Wash the column with several column volumes of deionized water. This will elute any neutral or weakly bound impurities.
-
Elution: Elute the desired this compound from the column using a weak, volatile acid solution, such as a gradient of 0-1 M formic acid. The sulfonic acid, being a strong acid, will be displaced from the resin by the eluting acid.
-
Collection & Isolation: Collect fractions and monitor them by TLC or HPLC. Combine the pure fractions.
-
Solvent Removal: Remove the volatile acid and water by lyophilization (freeze-drying) or rotary evaporation to yield the purified product.
Recrystallization Principle
The effectiveness of recrystallization relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.
Caption: The principle of purification by recrystallization.
References
- Google Patents. (2002). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
-
Reddit. (2023). Question on purifying aryl Sulfonic acids. r/Chempros. Retrieved from [Link]
- Google Patents. (2016). CN106008341B - A kind of purification process of benzene sulfonic acid along bent storehouse ammonium.
-
SIELC Technologies. (n.d.). HPLC Separation of Alkyl Sulfonic Acids. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 5. HPLC Separation of Alkyl Sulfonic Acids | SIELC Technologies [sielc.com]
- 6. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
Technical Support Center: Industrial Scale-Up of 2-Amino-4-(Trifluoromethyl)Benzenesulfonic Acid Production
Welcome to the technical support center for the industrial scale-up of 2-amino-4-(trifluoromethyl)benzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory to an industrial setting. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established chemical engineering principles and safety protocols.
I. Overview of the Synthesis Pathway
The industrial production of this compound typically involves the direct sulfonation of 4-(trifluoromethyl)aniline. This electrophilic aromatic substitution reaction is highly exothermic and requires careful control of process parameters to ensure high yield, purity, and safety.
The primary reaction is as follows:
While seemingly straightforward, the scale-up of this process introduces significant challenges related to heat and mass transfer, byproduct formation, and product isolation. This guide will provide practical solutions to these issues.
Diagram of the Synthesis Pathway
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific problems that may be encountered during the scale-up of this compound production.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient sulfonating agent or reaction time. | Increase the molar ratio of the sulfonating agent (oleum or concentrated sulfuric acid) to 4-(trifluoromethyl)aniline. Extend the reaction time and monitor the progress using in-process controls like HPLC. |
| Decomposition of the product due to excessive reaction temperature. | Implement a robust cooling system to maintain the optimal reaction temperature. For highly exothermic reactions, consider a semi-batch process where the sulfonating agent is added gradually.[1] | |
| Reversibility of the sulfonation reaction (desulfonation).[2][3][4][5][6] | Use a strong sulfonating agent like oleum (fuming sulfuric acid) to drive the equilibrium towards the product.[5][7][8] Avoid excess water in the reaction mixture, as this can promote desulfonation. | |
| High Impurity Levels | Formation of isomeric byproducts (e.g., 3-amino-4-(trifluoromethyl)benzenesulfonic acid). | Optimize the reaction temperature. Lower temperatures generally favor the formation of the kinetic product, which in this case is the desired 2-isomer due to the directing effect of the amino group. |
| Formation of sulfones and other oxidation byproducts. | Maintain strict temperature control to prevent side reactions.[2] The use of a milder sulfonating agent can sometimes reduce the formation of these byproducts, but this may also lower the reaction rate. | |
| Residual starting material. | As with low yield, ensure a sufficient excess of the sulfonating agent and adequate reaction time. | |
| Poor Product Color | Charring or degradation of the organic material at high temperatures. | Improve heat dissipation in the reactor. For large-scale production, consider using a falling film reactor which provides a large surface area for efficient heat transfer.[9][10][11] |
| Presence of colored impurities from side reactions. | Optimize the purification process. Multiple recrystallizations from a suitable solvent system may be necessary. The use of activated carbon during recrystallization can also help to remove colored impurities. | |
| Difficult Product Isolation | The product is highly soluble in the reaction mixture. | After quenching the reaction on ice, the product should precipitate out. If the solubility is still too high, consider adjusting the pH or adding a salt to decrease its solubility in the aqueous medium. |
| Fine particle size of the precipitate, leading to slow filtration. | Control the precipitation conditions. A slower, more controlled precipitation (e.g., by gradual cooling or slow addition of an anti-solvent) can lead to larger crystals that are easier to filter. | |
| Inconsistent Batch-to-Batch Quality | Poor mixing leading to localized "hot spots" and non-uniform reaction conditions. | Ensure efficient agitation in the reactor. For viscous reaction mixtures, a high-torque mechanical stirrer is essential. The design of the reactor and impellers should be optimized for the specific reaction mass.[12] |
| Variations in the quality of raw materials. | Implement stringent quality control checks for all incoming raw materials, including the 4-(trifluoromethyl)aniline and the sulfonating agent. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the production of this compound.
III. Frequently Asked Questions (FAQs)
Q1: What is the best sulfonating agent for this reaction on an industrial scale?
For industrial-scale production, oleum (fuming sulfuric acid) is generally preferred over concentrated sulfuric acid. Oleum is a solution of sulfur trioxide (SO₃) in sulfuric acid and is a more powerful sulfonating agent.[5][7][8] This helps to drive the reaction to completion and minimize the reaction time. The concentration of free SO₃ in the oleum should be carefully chosen and controlled to balance reactivity with safety and cost.
Q2: How critical is temperature control during the sulfonation process?
Temperature control is arguably the most critical parameter in this process. The sulfonation of aromatic compounds is highly exothermic, and poor heat management can lead to a runaway reaction, decomposition of the product, and the formation of unwanted byproducts such as sulfones.[1][2][9] On an industrial scale, this requires a reactor with a high heat transfer coefficient, such as a jacketed reactor with efficient agitation or a falling film reactor.[9][10][11]
Q3: What are the primary safety concerns when handling oleum and concentrated sulfuric acid?
Both oleum and concentrated sulfuric acid are extremely corrosive and can cause severe burns upon contact with skin or eyes.[13][14][15][16] Oleum also releases sulfur trioxide fumes, which are toxic upon inhalation and react violently with moisture to form sulfuric acid mist.[13][15][17]
Essential Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, aprons, and face shields or goggles.[13][14][16][17]
-
Ventilation: Work in a well-ventilated area, and for large quantities, use a closed-system transfer to minimize fumes.[13]
-
Handling: Add acid to other substances slowly and with cooling. Never add water to concentrated acid, as this can cause a violent exothermic reaction and splashing.[14][15][16]
-
Spill Response: Have appropriate spill kits containing a neutralizer (such as sodium bicarbonate) readily available.
Q4: How can I control the formation of isomers during the reaction?
The directing effects of the substituents on the aniline ring play a crucial role in determining the position of sulfonation. The amino group (-NH₂) is an ortho-, para- director, while the trifluoromethyl group (-CF₃) is a meta-director. In 4-(trifluoromethyl)aniline, the powerful activating and ortho-directing effect of the amino group will dominate, leading primarily to sulfonation at the 2-position. However, to maximize the yield of the desired 2-isomer, it is important to maintain a low to moderate reaction temperature. Higher temperatures can lead to the formation of the thermodynamically more stable isomers.
Q5: What are the most effective methods for purifying the final product on a large scale?
The primary method for purifying this compound is recrystallization. However, due to its high polarity, finding a suitable and cost-effective solvent system can be challenging.
Purification Strategies:
-
Aqueous Recrystallization: The crude product can often be recrystallized from hot water. The solubility of the sulfonic acid will decrease significantly upon cooling, allowing for its isolation.
-
Salting Out: If the product is too soluble in water, its precipitation can be induced by adding a saturated solution of a salt, such as sodium chloride.[2]
-
Solvent Extraction: In some cases, it may be possible to extract the product into an organic solvent after converting it to a salt.[18]
-
Ion-Exchange Chromatography: For very high purity requirements, ion-exchange chromatography can be employed, although this is generally a more expensive and complex option for large-scale production.[19][20]
Q6: Which analytical techniques are recommended for in-process and final product quality control?
A robust quality control program is essential for ensuring consistent product quality.
Recommended Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most powerful tool for monitoring the progress of the reaction, identifying and quantifying impurities, and determining the purity of the final product.
-
Titration: The sulfonic acid content can be determined by titration with a standardized base.[21]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the identity of the product by identifying the characteristic absorption bands of the sulfonic acid and other functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and confirm the isomeric purity of the product.
IV. References
-
Method for the purification of aryl sulfonic acids and salts. (n.d.). Google Patents. Retrieved January 12, 2026, from
-
Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. (2025, May 23). ASIA Chemical. Retrieved January 12, 2026, from [Link]
-
Oleum. (n.d.). SafeRack. Retrieved January 12, 2026, from [Link]
-
Acid/Oleum Safety. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sulfonation and Sulfation Processes. (n.d.). Chemithon. Retrieved January 12, 2026, from [Link]
-
Oleum, Sulfur Trioxide, and Sulfuric Acid. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sulfuric Acid (and Oleum). (1986, June 1). Fire Engineering. Retrieved January 12, 2026, from [Link]
-
Sulfonation/Sulfation Processing Technology for Anionic Surfactant Manufacture. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Temperature control of sulfonation reaction in a semi-batch reactor. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
-
The mixing sensitivity of toluene and ethylbenzene sulfonation using fuming sulfuric acid studied in a rotor-stator spinning disc reactor. (2021, March). University of Twente Research Information. Retrieved January 12, 2026, from [Link]
-
OLEUM FUMING SULFURIC ACID. (2023, August 8). Ecovyst. Retrieved January 12, 2026, from [Link]
-
IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. (2021, January 13). European Patent Office. Retrieved January 12, 2026, from [Link]
-
Question on purifying aryl Sulfonic acids. (2024, December 21). Reddit. Retrieved January 12, 2026, from [Link]
-
aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3. (n.d.). Doc Brown's Chemistry. Retrieved January 12, 2026, from [Link]
-
Purification of sulfonic acids. (n.d.). Google Patents. Retrieved January 12, 2026, from
-
Aromatic sulfonation. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
10.7. Reaction: Sulfonation. (n.d.). Saskoer.ca. Retrieved January 12, 2026, from [Link]
-
EAS-Sulfonation. (n.d.). OpenOChem Learn. Retrieved January 12, 2026, from [Link]
-
Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Sulfonation of alkylbenzene using liquid sulfonating agent in rotating packed bed: Experimental and numerical study. (n.d.). OUCI. Retrieved January 12, 2026, from [Link]
-
Aromatic sulfonation reactions. (n.d.). Google Patents. Retrieved January 12, 2026, from
-
Sulfonation of Benzene. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
-
METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION. (n.d.). Google Patents. Retrieved January 12, 2026, from
-
Sulphonation of aromatic amines. (n.d.). Google Patents. Retrieved January 12, 2026, from
-
Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. (n.d.). Pharmaguideline. Retrieved January 12, 2026, from [Link]
-
Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Synthesis in pilot plant scale and physical properties of sulfonated polystyrene. (n.d.). SciELO. Retrieved January 12, 2026, from [Link]
-
4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. (2020, June 21). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Retrieved January 12, 2026, from [Link]
-
Electrophilic Aromatic Sulfonation with SO3: Concerted or Classic SEAr Mechanism? (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Method for ageing the reaction mixture in a sulfonation process. (2015, April 23). Google Patents. Retrieved January 12, 2026, from
-
Sulfonation process. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sulfonation/Sulfation Processing Technology for Anionic Surfactant Manufacture. (2012, March 23). Enviro Wiki. Retrieved January 12, 2026, from [Link]
-
Sulphonation. (n.d.). Phoenix Equipment. Retrieved January 12, 2026, from [Link]
-
Preparation of trifluoromethylanilines. (n.d.). Google Patents. Retrieved January 12, 2026, from
-
ANALYTICAL METHODS & QUALITY CONTROL. (n.d.). Chesapeake Bay Program. Retrieved January 12, 2026, from [Link]
-
The sulfonation of aromatic and heteroaromatic polycyclic compounds. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024, March 23). NIH. Retrieved January 12, 2026, from [Link]
-
An improved 2,4,6-trinitrobenzenesulfonic acid method for the determination of amines. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Quality control in clinical chemistry. Part 2. Assessment of analytical methods for routine use. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 4. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 5. One moment, please... [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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- 11. researchgate.net [researchgate.net]
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- 14. sulphuric-acid.com [sulphuric-acid.com]
- 15. peac.aristatek.com [peac.aristatek.com]
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- 17. ecovyst.com [ecovyst.com]
- 18. DE3718314A1 - METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION - Google Patents [patents.google.com]
- 19. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 20. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 21. Sulfonation process [exiraso.com]
Validation & Comparative
A Comparative Analysis of 2-Amino-4-(trifluoromethyl)benzenesulfonic Acid and Other Aromatic Sulfonic Acids for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of 2-amino-4-(trifluoromethyl)benzenesulfonic acid with other key aromatic sulfonic acids, namely sulfanilic acid and p-toluenesulfonic acid. This analysis is designed to assist researchers, scientists, and drug development professionals in selecting the optimal sulfonic acid for their specific applications, with a focus on physicochemical properties, catalytic activity, and synthetic utility. The information presented is supported by experimental data and established scientific principles.
The unique structure of this compound, featuring both an electron-donating amino group and a potent electron-withdrawing trifluoromethyl group, results in a distinct electronic profile that significantly influences its reactivity and utility.[1] This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and azo dyes.[1] The trifluoromethyl group is particularly noteworthy for its ability to enhance metabolic stability, lipophilicity, and bioavailability in drug candidates.[1][2]
Physicochemical Properties: A Comparative Overview
The properties of aromatic sulfonic acids are heavily influenced by the substituents on the benzene ring. The following table summarizes key physicochemical properties of this compound and its counterparts.
| Property | This compound | Sulfanilic Acid (4-Aminobenzenesulfonic Acid) | p-Toluenesulfonic Acid (PTSA) |
| Molecular Formula | C₇H₆F₃NO₃S | C₆H₇NO₃S | C₇H₈O₃S |
| Molar Mass | 241.19 g/mol [3] | 173.19 g/mol [4] | 172.20 g/mol [5] |
| Melting Point | 333-334 °C (decomposes)[6] | 288 °C (decomposes)[4] | 103-106 °C (monohydrate) |
| Acidity (pKa) | ~1.5 (estimated)[1] | 3.23[4] | -2.8 to -0.43[5][7] |
| Appearance | Off-white solid | Off-white solid[4] | White solid |
The strong electron-withdrawing nature of the trifluoromethyl group in this compound is expected to significantly increase its acidity (lower pKa) compared to sulfanilic acid.[1] This enhanced acidity can translate to higher catalytic activity in acid-catalyzed reactions.[1] While p-toluenesulfonic acid is a strong acid, the presence of the amino group in this compound modulates its electronic properties, making it a unique candidate for specific catalytic applications.
Catalytic Activity in Organic Synthesis
Aromatic sulfonic acids are widely used as catalysts in a variety of organic transformations, including esterification and multi-component reactions.[5][8][9] The catalytic efficacy of these acids is primarily dictated by their acidity.[5]
Comparative Catalytic Performance in Esterification
Esterification is a key reaction in the synthesis of fine chemicals and pharmaceuticals. The catalytic activity of sulfonic acids in these reactions is a critical performance metric. For instance, in the esterification of glycerol with oleic acid, a reaction relevant to biofuel production, sulfonic acid catalysts have demonstrated high conversion rates.[10][11][12][13]
Comparative studies have shown that sulfonic acids with electron-withdrawing groups exhibit enhanced catalytic activity.[1] For example, in biofuel synthesis, the trifluoromethyl group in sulfonic acids can lead to 10-15% higher yields compared to benzenesulfonic acid and p-toluenesulfonic acid due to its inductive effects.[1]
Below is a generalized experimental protocol for comparing the catalytic activity of different sulfonic acids in an esterification reaction.
Experimental Protocol: Comparative Catalytic Esterification
This protocol outlines a procedure for comparing the catalytic efficiency of this compound, sulfanilic acid, and p-toluenesulfonic acid in the esterification of a model carboxylic acid with an alcohol.
Materials:
-
Carboxylic acid (e.g., acetic acid)
-
Alcohol (e.g., n-butanol)
-
This compound
-
Sulfanilic acid
-
p-Toluenesulfonic acid (monohydrate)
-
Toluene (or other suitable solvent)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Gas chromatograph (GC) for analysis
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser.
-
To the flask, add the carboxylic acid (1.0 eq), alcohol (1.2 eq), and the sulfonic acid catalyst (e.g., 1 mol%).
-
Add a suitable solvent such as toluene to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux and monitor the reaction progress by collecting the water formed in the Dean-Stark trap.
-
After a set reaction time (e.g., 4 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and analyze the conversion to the ester product by Gas Chromatography (GC).
-
Repeat the experiment under identical conditions for each of the sulfonic acid catalysts to be compared.
Synthesis and Functionalization
This compound is a valuable building block due to the presence of two reactive functional groups: the amino group and the sulfonic acid group.[1]
Synthesis of this compound
A common synthetic route involves the nitration of trifluorotoluene, followed by reduction of the nitro group to an amino group, and subsequent sulfonation to introduce the sulfonic acid moiety.[1] Industrial production often employs specific catalysts and controlled reaction conditions to maximize yield and purity.[1]
Chemical Reactivity and Derivatization
The amino group can undergo diazotization followed by various coupling reactions, making it a key component in the synthesis of azo dyes.[1] The sulfonic acid group can be converted into sulfonyl chlorides, which are precursors to sulfonamides, a common pharmacophore in many drug molecules.[1] This versatility allows for the incorporation of the 2-amino-4-(trifluoromethyl)benzenesulfonyl moiety into a wide range of complex molecules.
Visualization of Key Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Molecular Structures
Caption: Comparison of aromatic sulfonic acids.
General Experimental Workflow for Catalyst Comparison
Caption: Workflow for catalytic esterification.
Conclusion
This compound presents a unique combination of properties that make it a highly valuable compound in research and development. Its enhanced acidity, attributed to the electron-withdrawing trifluoromethyl group, suggests superior catalytic activity in many acid-catalyzed reactions compared to sulfanilic acid.[1] While p-toluenesulfonic acid remains a benchmark strong acid catalyst, the presence of the versatile amino group in this compound opens up a wider range of possibilities for its use as a synthetic intermediate, particularly in the pharmaceutical and agrochemical industries.[1] The choice of sulfonic acid will ultimately depend on the specific requirements of the application, including desired reactivity, solubility, and potential for further functionalization. This guide provides the foundational knowledge and experimental framework to make an informed decision.
References
-
ResearchGate. (n.d.). Esterification of glycerol with fatty acids such as oleic and lauric.... Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of oleic acid with methanol and glycerol in the presence of catalyst propyl sulfonic acid functionalized SBA-15. Retrieved from [Link]
-
ResearchGate. (2017). Esterification Reaction of Glycerol and Palm Oil Oleic Acid Using Methyl Ester Sulfonate Acid Catalyst as Drilling Fluid Formulation. Retrieved from [Link]
-
RSC Publishing. (n.d.). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
PubMed. (2019, April 10). Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity. Retrieved from [Link]
-
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzenesulfonic Acids: Properties, Performance, and Applications
This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzenesulfonic acids, designed for researchers, scientists, and drug development professionals. We will explore the fundamental differences in their chemical properties, catalytic performance, and stability, supported by experimental data and established protocols. The objective is to furnish a clear, evidence-based framework to inform the selection and application of these critical reagents in synthesis and materials science.
Introduction: The Impact of Fluorination on Aromatic Sulfonic Acids
Benzenesulfonic acid (C₆H₅SO₃H) is the simplest aromatic sulfonic acid, a class of strong organic acids widely employed as catalysts, intermediates in dye and pharmaceutical synthesis, and as precursors to detergents.[1][2][3][4] The introduction of fluorine atoms onto the benzene ring or an alkyl substituent dramatically alters the molecule's electronic properties, leading to profound changes in acidity, thermal stability, and reactivity. This guide dissects these changes, offering a comparative look at a standard non-fluorinated acid, p-toluenesulfonic acid (PTSA), and the principles of its fluorinated counterparts, exemplified by the superacid trifluoromethanesulfonic acid (TfOH, triflic acid).[5][6] While TfOH is aliphatic, its properties represent the extreme effects of fluorination that are directionally consistent for fluorinated aromatic systems.
Molecular Structure and Physicochemical Properties
The core difference stems from the high electronegativity of fluorine, which initiates a cascade of electronic effects through the molecule's framework.
Caption: Structural and property overview of PTSA and TfOH.
Comparative Performance Analysis
The substitution of hydrogen with fluorine creates significant, measurable differences in performance metrics critical for chemical applications.
Acidity and the Inductive Effect
The most dramatic consequence of fluorination is the substantial increase in acidity. This is attributed to the powerful electron-withdrawing inductive effect of fluorine atoms.[7][8]
-
Mechanism: Fluorine atoms pull electron density away from the sulfonic acid group. This effect stabilizes the resulting sulfonate anion (conjugate base) after the proton is donated. By delocalizing and dispersing the negative charge, the anion is less likely to recombine with a proton, making the parent acid stronger.[5][8]
-
Causality: The stability of the conjugate base is the determining factor in acid strength. A more stable conjugate base corresponds to a stronger acid and a lower pKa value.[8] The C-F bonds are highly polarized, making the attached carbon atom electron-deficient, an effect that is transmitted through the sigma bonds of the molecule.
Caption: The causal chain from fluorination to increased acidity.
Table 1: Comparison of Acidity
| Compound | Formula | Type | pKa Value | Source(s) |
| Benzenesulfonic Acid | C₆H₅SO₃H | Non-Fluorinated | -2.8 | [1][3][4][9] |
| p-Toluenesulfonic Acid | CH₃C₆H₄SO₃H | Non-Fluorinated | -2.8 | [10] |
| Trifluoromethanesulfonic Acid | CF₃SO₃H | Fluorinated (Superacid) | -14.7 ± 2.0 | [5][6][11] |
As the data shows, the presence of the trifluoromethyl group makes TfOH approximately 10¹² times more acidic than its non-fluorinated counterparts.
Thermal and Chemical Stability
Fluorinated sulfonic acids exhibit superior thermal and chemical stability.
-
Thermal Stability: Triflic acid is thermally stable, boiling at 162°C.[5][12][13] Its conjugate base, the triflate anion, is also highly stable and resists oxidation and reduction.[6] In contrast, non-fluorinated benzenesulfonic acids can undergo desulfonation when heated in water at temperatures around 200°C.[1] The high strength of the C-F bond contributes significantly to the overall stability of perfluorinated compounds.[14]
-
Chemical Stability: A key advantage of acids like TfOH is that they are non-oxidizing and do not sulfonate substrates, a common side reaction with sulfuric acid or even p-toluenesulfonic acid under harsh conditions.[6] The low nucleophilicity of the triflate anion makes it an excellent "non-coordinating" anion, which is highly desirable in catalysis to avoid interference with reactive intermediates.[5][15]
Table 2: Comparative Stability and Reactivity
| Property | Non-Fluorinated (e.g., PTSA) | Fluorinated (e.g., TfOH) | Rationale |
| Thermal Stability | Moderate; can desulfonate at ~200°C. | High; boils at 162°C without decomposition. | Strong C-F bonds and stable triflate anion. |
| Oxidizing Potential | Non-oxidizing. | Non-oxidizing. | The sulfur atom is in its highest oxidation state (+6). |
| Substrate Sulfonation | Can occur under certain conditions. | Does not sulfonate substrates. | High stability of the acid and its conjugate base. |
| Anion Nucleophilicity | Moderately nucleophilic. | Very low (non-coordinating). | Charge is highly delocalized by fluorine atoms. |
Solubility
Fluorination significantly alters solubility profiles. Benzenesulfonic acid is soluble in water and polar organic solvents like ethanol but insoluble in non-polar solvents such as diethyl ether.[1][2] Triflic acid is also soluble in water and many polar organic solvents.[5][12] However, extensive fluorination, as seen in long-chain perfluorinated sulfonic acids (PFSAs), imparts unique properties, making them both hydrophobic (water-repelling) and lipophobic (oil-repelling). This distinct solubility behavior is exploited in the creation of surfactants and specialized materials.[16]
Synthesis Approaches
The methods for synthesizing these acids differ significantly in complexity and reagent requirements.
-
Non-Fluorinated Benzenesulfonic Acids: The most common method is direct aromatic sulfonation, reacting benzene or a substituted benzene with fuming sulfuric acid (oleum). This is a well-established and industrially significant electrophilic aromatic substitution reaction.[1][4]
-
Fluorinated Benzenesulfonic Acids: Synthesis is more challenging. It can involve the sulfonation of a pre-fluorinated aromatic ring or the conversion of other functional groups. An alternative route involves preparing a sulfonyl halide intermediate. For instance, benzenesulfonic acids can be converted to benzenesulfonyl chlorides, which are then fluorinated using reagents like potassium fluoride.[17] The synthesis of perfluoroalkanesulfonic acids often starts with electrochemical fluorination of their hydrocarbon analogues.[6][18]
Experimental Protocols for Comparative Evaluation
To validate the performance differences between these acids, standardized experimental protocols are essential.
Experimental Workflow: A Comparative Study
Caption: A logical workflow for comparing acid performance.
Protocol 1: Determination of Acidity (pKa) by Potentiometric Titration
This method measures the change in pH of an acidic solution as a strong base is added, allowing for the determination of the acid dissociation constant.[19]
-
Preparation: Prepare equimolar solutions (e.g., 0.01 M) of the non-fluorinated and fluorinated sulfonic acids in a suitable solvent (e.g., deionized water or acetonitrile for very strong acids).
-
Calibration: Calibrate a pH meter with standard buffer solutions.
-
Titration: Place a known volume (e.g., 25.0 mL) of the acid solution in a beaker. Add a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1 mL).
-
Measurement: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). For superacids, this method is often performed in non-aqueous solvents, and specialized techniques are required.[20][21]
Protocol 2: Analysis and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying sulfonic acids.[22][23][24]
-
Column Selection: Use an appropriate column. Anion-exchange chromatography is effective for separating these strong anions.[23] Reversed-phase C18 columns can also be used with ion-pairing agents.
-
Mobile Phase: For anion-exchange, a buffered mobile phase (e.g., ammonium acetate in water/acetonitrile) is used with a gradient to elute the analytes.
-
Sample Preparation: Dissolve accurately weighed samples of the acids in the mobile phase to create standard solutions of known concentrations. Prepare the unknown sample in the same diluent.
-
Injection and Detection: Inject equal volumes of the standard and sample solutions. Detection can be achieved using a UV detector (for aromatic acids) or a conductivity detector.[24][25]
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the equation of the line to determine the concentration of the unknown sample.
Applications in Research and Development
The choice between fluorinated and non-fluorinated benzenesulfonic acids is dictated by the specific requirements of the application.
Table 3: Summary of Applications
| Application Area | Non-Fluorinated (e.g., PTSA, Besylates) | Fluorinated (e.g., TfOH, PFSAs) |
| Catalysis | Widely used as a strong, solid acid catalyst for reactions like esterification, alkylation, and protection group chemistry.[4][26] | Used as a superacid catalyst for challenging transformations that require extremely high acidity, such as Friedel-Crafts reactions with deactivated rings.[5][12][15] |
| Pharmaceuticals | Used to form stable, water-soluble salts of basic drug molecules (e.g., amlodipine besylate), enhancing bioavailability.[24] | Used in the synthesis of complex pharmaceutical intermediates. Fluorine substitution is a key strategy in drug design to modulate pKa, lipophilicity, and metabolic stability.[27] |
| Materials Science | Precursors for surfactants and detergents (linear alkylbenzene sulfonates).[4] | Monomers and components for high-performance polymers, such as proton-exchange membranes (e.g., Nafion) for fuel cells, which rely on the acidity and stability of the perfluorinated sulfonic acid groups.[28] |
| Organic Synthesis | Acts as a protecting group for alcohols and a reagent for dehydration reactions.[1] | Triflic acid and its anhydride are powerful reagents for generating reactive electrophiles and promoting difficult cyclization reactions.[13][15] |
Conclusion
Fluorination is a transformative tool in the design of benzenesulfonic acids. It provides a pathway to dramatically enhance acidity, thermal stability, and chemical inertness, albeit at the cost of more complex and expensive synthetic routes.
-
Non-fluorinated benzenesulfonic acids , like PTSA, remain indispensable as cost-effective, strong acid catalysts and versatile intermediates for a vast range of industrial applications, from detergents to pharmaceuticals.
-
Fluorinated sulfonic acids represent a class of high-performance specialty chemicals. Their unparalleled acidity and stability enable reactions and materials that are inaccessible with conventional acids, positioning them as critical enablers in advanced catalysis, materials science, and medicinal chemistry.
For the practicing scientist, understanding the fundamental trade-offs between these two classes is paramount for designing efficient, robust, and successful chemical processes.
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The Trifluoromethyl Group at the Helm: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-(trifluoromethyl)benzenesulfonic Acid Analogs
A Deep Dive into a Privileged Scaffold for Drug Discovery
For researchers, scientists, and drug development professionals, the benzenesulfonamide scaffold is a familiar and highly valued starting point in the quest for novel therapeutics. Its versatile nature has led to the development of drugs across a wide range of applications, from antimicrobial and anti-inflammatory agents to potent enzyme inhibitors targeting cancer and other diseases. This guide focuses on a specific, highly functionalized member of this family: 2-amino-4-(trifluoromethyl)benzenesulfonic acid. The strategic placement of an amino group, a strongly electron-withdrawing trifluoromethyl group, and a sulfonic acid moiety creates a unique electronic and structural landscape ripe for exploration and optimization.
This technical guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs of this compound. We will explore how modifications to this core structure influence its biological activity, with a particular focus on its roles as a carbonic anhydrase and kinase inhibitor. By synthesizing data from various studies on related compounds, this guide aims to provide a predictive framework for the rational design of more potent and selective therapeutic agents.
The Core Moiety: Understanding the Roles of Key Functional Groups
The this compound scaffold is a testament to the power of strategic functionalization. Each group plays a critical role in the molecule's overall biological profile.
-
The Benzenesulfonamide Core: This fundamental structure is a well-established pharmacophore. The sulfonamide group (-SO₂NH₂) is a key zinc-binding group in metalloenzymes like carbonic anhydrases and can also participate in hydrogen bonding interactions within the active sites of various enzymes, including kinases.
-
The 2-Amino Group: The amino group (-NH₂) at the ortho position can serve as a crucial hydrogen bond donor and acceptor, influencing the molecule's orientation within a binding pocket. Its presence and potential for substitution offer a key handle for modifying selectivity and potency.
-
The 4-Trifluoromethyl Group: The trifluoromethyl (-CF₃) group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature can significantly impact the acidity of the sulfonamide proton, enhancing its binding to target enzymes. Furthermore, the -CF₃ group increases lipophilicity, which can improve cell membrane permeability and metabolic stability.
-
The Sulfonic Acid Group: While often seen as a bioisostere of a carboxylic acid, the sulfonic acid (-SO₃H) group has distinct properties. It is a strong acid and can form strong ionic interactions. However, its high polarity can sometimes hinder cell permeability. For this reason, bioisosteric replacement of the sulfonic acid with groups like tetrazoles or acylsulfonamides is a common strategy in drug design to improve pharmacokinetic profiles.
Structure-Activity Relationship Insights from Analog Studies
Carbonic Anhydrase Inhibition: Targeting Hypoxic Tumors
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Benzenesulfonamides are classic CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.
Key SAR Observations for CA Inhibition:
-
The Unsubstituted Sulfonamide is Crucial: For potent CA inhibition, a primary sulfonamide group (-SO₂NH₂) is generally required for effective coordination with the catalytic zinc ion. N-substitution on the sulfonamide often leads to a significant decrease or complete loss of inhibitory activity.
-
The Trifluoromethyl Group Enhances Potency: The presence of the electron-withdrawing -CF₃ group at the para position is known to increase the acidity of the sulfonamide proton, leading to stronger binding to the zinc ion and enhanced inhibitory potency against various CA isoforms.
-
Modifications of the Amino Group for Selectivity: While the 2-amino group itself can contribute to binding, its substitution provides a key avenue for achieving isoform selectivity. By introducing various substituents, it is possible to exploit differences in the amino acid residues lining the active site cavity of different CA isoforms. For instance, bulky or aromatic substituents on the amino group can lead to selective inhibition of tumor-associated CA IX and XII over the ubiquitous cytosolic isoforms CA I and II.[1]
-
Bioisosteric Replacement of the Sulfonic Acid Group: While the sulfonic acid itself is not the primary zinc-binding group in this context (the sulfonamide is), its high polarity can be a liability. In prodrug strategies or for targeting intracellular CAs, converting the sulfonic acid to a more lipophilic ester or amide could improve cell penetration.
Table 1: Predicted Structure-Activity Relationship of this compound Analogs as Carbonic Anhydrase Inhibitors
| Modification | Predicted Effect on Activity | Rationale |
| N-Substitution of the Sulfonamide | Decreased Activity | The primary sulfonamide is essential for zinc binding in the active site. |
| Removal of the Trifluoromethyl Group | Decreased Potency | The electron-withdrawing nature of the -CF₃ group enhances the acidity of the sulfonamide, leading to stronger zinc coordination. |
| Substitution on the 2-Amino Group | Modulated Potency and Selectivity | Substituents can interact with amino acid residues in the active site, allowing for the tuning of isoform selectivity. |
| Bioisosteric Replacement of Sulfonic Acid | Improved Pharmacokinetics | Replacing the highly polar sulfonic acid with less polar groups like esters or amides could enhance cell permeability. |
Kinase Inhibition: A Promising Avenue for Anticancer Activity
The benzenesulfonamide scaffold is also found in a number of potent kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of cancer. Benzenesulfonamide-based inhibitors often target the ATP-binding pocket of kinases.
Key SAR Observations for Kinase Inhibition:
-
N-Substitution on the Amino Group is Key: In contrast to CA inhibitors, for many kinase inhibitors, the 2-amino group serves as a crucial attachment point for larger, often heterocyclic, moieties that extend into the ATP-binding site and interact with key residues. The nature of this substituent is a primary determinant of both potency and selectivity.
-
The Sulfonamide as a Hydrogen Bond Acceptor/Donor: The sulfonamide group can form critical hydrogen bonds with the hinge region of the kinase, a common feature of many ATP-competitive inhibitors.
-
The Trifluoromethyl Group's Role in Binding and Physicochemical Properties: The -CF₃ group can contribute to binding through hydrophobic and electrostatic interactions within the kinase active site. Its impact on lipophilicity and metabolic stability is also a significant factor in the overall drug-like properties of the inhibitor.
-
Bioisosteric Replacement of the Sulfonic Acid for Improved Properties: Similar to the case for CA inhibitors, the sulfonic acid group's polarity can be a disadvantage for kinase inhibitors targeting intracellular enzymes. Replacing it with bioisosteres such as tetrazoles, carboxylic acids, or acylsulfonamides can lead to improved cell-based activity and oral bioavailability.
Table 2: Predicted Structure-Activity Relationship of this compound Analogs as Kinase Inhibitors
| Modification | Predicted Effect on Activity | Rationale |
| Substitution on the 2-Amino Group | Crucial for Potency and Selectivity | Large, heterocyclic substituents are often required to occupy the ATP-binding pocket and interact with key residues. |
| Modification of the Sulfonamide Group | Can Modulate Potency | The sulfonamide group often forms key hydrogen bonds with the kinase hinge region. |
| The Trifluoromethyl Group | Can Enhance Potency and Improve Pharmacokinetics | Contributes to binding through various interactions and improves drug-like properties. |
| Bioisosteric Replacement of Sulfonic Acid | Improved Cell-Based Activity and Bioavailability | Replacing the polar sulfonic acid can enhance cell permeability and lead to better in vivo efficacy. |
Experimental Protocols for Activity Assessment
To empirically determine the structure-activity relationships of this compound analogs, robust and reproducible in vitro assays are essential. Below are detailed, step-by-step methodologies for assessing carbonic anhydrase and kinase inhibitory activity.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.
Principle: The assay measures the rate of CO₂ hydration catalyzed by CA, which leads to a change in pH. This pH change is monitored using a colorimetric indicator.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound analogs
-
CO₂-saturated water
-
Buffer (e.g., Tris-SO₄, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA enzymes and the test compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In one syringe of the stopped-flow instrument, prepare a solution containing the CA enzyme, the pH indicator, and the desired concentration of the inhibitor in the buffer. Allow this mixture to incubate for a defined period to ensure enzyme-inhibitor binding.
-
Substrate Solution: In the second syringe, prepare a CO₂-saturated solution in the same buffer.
-
Initiation of Reaction: Rapidly mix the contents of the two syringes. The hydration of CO₂ will cause a decrease in pH, which is detected as a change in the absorbance of the pH indicator.
-
Data Acquisition: Record the change in absorbance over time. The initial rate of the reaction is determined from the slope of the linear portion of the curve.
-
IC₅₀ Determination: Perform the assay with a range of inhibitor concentrations. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for determining carbonic anhydrase inhibition.
Kinase Inhibition Assay (Luminescent Kinase Assay)
This is a common high-throughput screening method for identifying and characterizing kinase inhibitors.
Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity.
Materials:
-
Purified kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
This compound analogs
-
Kinase assay buffer
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup: In the wells of a 384-well plate, add the kinase, the substrate, and the test compound in the kinase assay buffer.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ATP Detection: Add the luminescent ATP detection reagent to each well. This reagent will lyse the cells (if a cell-based assay) and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Data Acquisition: Measure the luminescence of each well using a luminometer. The luminescent signal is inversely proportional to the kinase activity.
-
IC₅₀ Determination: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for determining kinase inhibition.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel enzyme inhibitors with potential therapeutic applications, particularly in oncology. The strategic positioning of the amino, trifluoromethyl, and sulfonic acid/sulfonamide groups provides a rich platform for SAR exploration.
Future research should focus on the systematic synthesis and evaluation of analogs to build a more comprehensive and quantitative SAR model. Key areas for investigation include:
-
Extensive N-substitution of the 2-amino group: Exploring a wide range of substituents, from small alkyl groups to large heterocyclic systems, will be crucial for optimizing potency and selectivity against both carbonic anhydrases and kinases.
-
Bioisosteric replacement of the sulfonic acid: Investigating various bioisosteres will be essential for improving the pharmacokinetic profiles of lead compounds, particularly for targeting intracellular enzymes.
-
Positional Isomers of the Trifluoromethyl Group: Evaluating the impact of moving the -CF₃ group to other positions on the benzene ring could reveal important insights into its role in binding and overall activity.
By combining rational drug design with robust biological evaluation, the full therapeutic potential of this compound and its analogs can be unlocked, paving the way for the next generation of targeted therapies.
References
-
Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemMedChem, 12(2), 120-128. [Link]
-
Krasinskas, E., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. European Journal of Medicinal Chemistry, 225, 113797. [Link]
Sources
A Senior Application Scientist's Guide to Purity Assessment of 2-Amino-4-(trifluoromethyl)benzenesulfonic Acid by HPLC: A Comparative Analysis
Introduction
2-Amino-4-(trifluoromethyl)benzenesulfonic acid is a critical aromatic sulfonic acid derivative. Its unique structure, featuring both an electron-donating amino group and a potent electron-withdrawing trifluoromethyl group, makes it an indispensable building block in the synthesis of specialized azo dyes, pharmaceuticals, and agrochemicals.[1] The trifluoromethyl (–CF₃) group, in particular, is known to enhance metabolic stability and binding affinity, making this compound highly valuable in drug development.[1]
Given its role as a key intermediate, the purity of this compound is paramount. Even trace impurities can have significant downstream effects on reaction yield, product safety, and efficacy. The analytical challenge lies in the compound's highly polar nature, conferred by the sulfonic acid and amino functional groups. This polarity makes retention and sharp peak shapes on traditional reversed-phase (RP) C18 columns difficult to achieve, often resulting in elution near the solvent front with poor resolution from other polar impurities.[2][3]
This guide provides an in-depth comparison of three robust High-Performance Liquid Chromatography (HPLC) methodologies for the accurate purity assessment of this challenging analyte: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC). We will delve into the causality behind experimental choices, provide detailed protocols, and offer field-proven insights to guide researchers in selecting the optimal method for their specific needs.
Comparative Analysis of HPLC Methodologies
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): The Workhorse Adapted
Principle & Rationale: Standard reversed-phase chromatography struggles with highly polar, charged analytes like sulfonic acids. IP-RP-HPLC overcomes this by introducing an "ion-pairing" reagent into the mobile phase.[4][5] For our anionic sulfonic acid, a cationic ion-pairing agent, such as tetrabutylammonium (TBA), is used. The mechanism involves the formation of a neutral, more hydrophobic ion pair between the analyte and the TBA cation.[5][6] This newly formed complex has a greater affinity for the non-polar stationary phase (e.g., C18), resulting in increased retention and improved separation from impurities.[5] The choice of the ion-pairing agent and its concentration is critical for controlling retention and selectivity.[4]
Experimental Protocol: IP-RP-HPLC
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 10 mM Tetrabutylammonium bisulfate in Water, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% B
-
30-31 min: 60% to 20% B
-
31-40 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the synthesized compound in a 50:50 mixture of water and acetonitrile.
Data Presentation: Performance Metrics (Hypothetical Data)
| Parameter | This compound | Potential Impurity A (Starting Material) | Potential Impurity B (Isomer) |
| Retention Time (min) | 15.2 | 8.5 | 14.1 |
| Resolution (Rs) | - | 8.2 | 1.8 |
| Tailing Factor (Tf) | 1.1 | 1.2 | 1.3 |
Workflow Diagram: IP-RP-HPLC
Sources
- 1. benchchem.com [benchchem.com]
- 2. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. itwreagents.com [itwreagents.com]
- 6. US4042327A - Ion-pairing chromatography - Google Patents [patents.google.com]
A Technical Guide to the Comparative Performance of Azo Dyes Synthesized from 2-Amino-4-(trifluoromethyl)benzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic dyes, the incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, has emerged as a pivotal strategy for enhancing key performance characteristics. This guide provides an in-depth comparative analysis of azo dyes synthesized from 2-amino-4-(trifluoromethyl)benzenesulfonic acid, offering a technical exploration of their synthesis, performance attributes, and a comparative perspective against non-fluorinated and alternatively substituted analogs.
The Trifluoromethyl Advantage: Enhancing Dye Performance
The trifluoromethyl group is a potent electron-withdrawing moiety that significantly influences the electronic and physical properties of a dye molecule. Its introduction can lead to a range of desirable enhancements, including:
-
Increased Photostability: The strong carbon-fluorine bonds and the electron-withdrawing nature of the CF₃ group can enhance the dye's resistance to photodegradation, a critical factor for applications requiring long-term color stability.
-
Modulated Electronic Properties: The CF₃ group can alter the energy levels of the dye's molecular orbitals, leading to shifts in absorption and emission spectra. This allows for the fine-tuning of the dye's color and fluorescence characteristics.
-
Enhanced Solubility and Lipophilicity: The presence of a trifluoromethyl group can increase the lipophilicity of a molecule, which can be advantageous for applications in non-aqueous media or for cellular imaging. The sulfonic acid group, conversely, imparts water solubility.
-
Improved Molar Extinction Coefficients: Trifluoromethyl substitution can lead to an enhancement of the molar extinction coefficient, resulting in more intense coloration at lower concentrations.
This guide will delve into these aspects, supported by experimental data and detailed protocols, to provide a comprehensive understanding of the value proposition of azo dyes derived from this compound.
Synthesis of Azo Dyes from this compound: A Step-by-Step Protocol
The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization followed by azo coupling.[1]
Protocol 1: Diazotization of this compound
This initial step converts the primary aromatic amine into a highly reactive diazonium salt.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a beaker, create a suspension of this compound in a mixture of distilled water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring. Maintaining this low temperature is crucial for the stability of the diazonium salt.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension. The addition should be slow enough to maintain the temperature below 5 °C.
-
Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization reaction.
-
The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.
Caption: Workflow for the diazotization of this compound.
Protocol 2: Azo Coupling
The electrophilic diazonium salt is then reacted with an electron-rich coupling component to form the azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
Coupling component (e.g., N,N-dimethylaniline, 2-naphthol, etc.)
-
Sodium Hydroxide (NaOH) solution or Acetic Acid
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the chosen coupling component in an appropriate solvent. For phenols and naphthols, an aqueous solution of sodium hydroxide is typically used. For aromatic amines, an acidic solution may be employed.
-
Cool the solution of the coupling partner to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring. A colored precipitate of the azo dye will form.
-
Maintain the reaction mixture at a low temperature and continue stirring for a period of time to ensure the completion of the coupling reaction.
-
The pH of the reaction mixture may need to be adjusted to optimize the coupling reaction.
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid product with cold water to remove any unreacted starting materials and salts.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Caption: General workflow for the azo coupling reaction.
Comparative Performance Analysis
The true measure of a dye's utility lies in its performance characteristics. This section provides a comparative overview of azo dyes derived from this compound against other azo dyes. The data presented is a compilation from various sources and is intended to provide a general performance comparison.
Spectroscopic Properties
The color of a dye is determined by its absorption of light in the visible spectrum. The trifluoromethyl group can influence the absorption maximum (λmax) of the dye.
| Dye Structure (General) | Diazo Component | Coupling Component | λmax (nm) | Solvent | Reference |
| Trifluoromethylated Azo Dye | This compound | N,N-dimethylaniline | ~450-480 | Varies | [2] |
| Non-fluorinated Analog | 2-Aminobenzenesulfonic acid | N,N-dimethylaniline | ~420-450 | Varies | [3] |
| Nitro-substituted Analog | 2-Amino-4-nitrobenzenesulfonic acid | N,N-dimethylaniline | ~480-510 | Varies | [4] |
Analysis: The electron-withdrawing trifluoromethyl group generally leads to a bathochromic (red) shift in the absorption maximum compared to the non-fluorinated analog. This effect is often more pronounced with the even stronger electron-withdrawing nitro group. This allows for the tuning of the dye's color by selecting the appropriate substituent on the diazo component.
Photostability
Photostability, or the resistance to fading upon exposure to light, is a critical parameter for many applications.
| Dye Type | General Observation on Photostability | Supporting Evidence |
| Trifluoromethylated Azo Dyes | Generally exhibit enhanced photostability. | The C-F bond is significantly stronger than C-H, making the molecule more resistant to photodegradation. The electron-withdrawing nature of the CF₃ group can also stabilize the molecule.[5] |
| Conventional Azo Dyes | Photostability varies widely depending on the specific structure and substituents. | Susceptible to photo-oxidation and photo-reduction, leading to the cleavage of the azo bond. |
| Azo Dyes with ESIPT characteristics | Can exhibit very high photostability. | Excited State Intramolecular Proton Transfer provides an efficient non-radiative decay pathway, dissipating energy that would otherwise lead to photodegradation.[6] |
Fluorescence Quantum Yield
For fluorescent dye applications, the quantum yield (ΦF), which represents the efficiency of converting absorbed photons into emitted photons, is a key metric.
| Dye Type | Typical Quantum Yield Range | Factors Influencing Quantum Yield |
| Trifluoromethylated Dyes | Can vary significantly. The CF₃ group can either enhance or quench fluorescence depending on the molecular structure. | The electron-withdrawing nature can sometimes provide a non-radiative decay pathway, reducing the quantum yield. However, in other cases, it can increase rigidity and reduce non-radiative decay, thus increasing the quantum yield. |
| Standard Fluorescent Dyes (e.g., Rhodamines, Fluoresceins) | 0.3 - 0.9 | High structural rigidity and the presence of specific auxochromes are key to high quantum yields. |
| Azo Dyes | Generally low to negligible. | Azo dyes are typically non-fluorescent due to efficient non-radiative decay pathways, including rapid E/Z photoisomerization.[7] |
Analysis: Azo dyes are not typically known for their fluorescence. However, the introduction of a trifluoromethyl group, in combination with other structural modifications, could potentially be explored to develop novel fluorescent azo dyes. The primary advantage of the CF₃ group in azo dyes remains in the modulation of color and enhancement of photostability.
Experimental Protocols for Performance Characterization
Objective comparison of dye performance requires standardized experimental protocols.
Protocol 3: Determination of Molar Extinction Coefficient
Objective: To quantify the light-absorbing capacity of the dye at its λmax.
Workflow:
Caption: Workflow for determining the molar extinction coefficient.
Protocol 4: Assessment of Photostability
Objective: To measure the rate of dye degradation upon exposure to a light source.
Workflow:
Caption: Workflow for assessing dye photostability.
Protocol 5: Measurement of Fluorescence Quantum Yield
Objective: To determine the efficiency of fluorescence emission. The comparative method using a known standard is common.[8]
Workflow:
Caption: Workflow for measuring fluorescence quantum yield using the comparative method.
Conclusion
Azo dyes synthesized from this compound represent a promising class of colorants with enhanced performance characteristics. The strategic incorporation of the trifluoromethyl group offers a powerful tool for tuning the spectroscopic properties and significantly improving the photostability of these dyes. This guide has provided a framework for understanding the synthesis and comparative performance of these dyes, supported by detailed experimental protocols. For researchers and professionals in drug development and materials science, these trifluoromethylated azo dyes present a valuable addition to the molecular toolkit for the design of advanced materials and probes with superior stability and tailored optical properties. Further research focusing on direct, side-by-side comparative studies will be invaluable in fully elucidating the quantitative advantages of this class of dyes.
References
- Google Patents. (n.d.). WO2012084417A1 - Disperse azo dyes.
-
ResearchGate. (2022). Fluorescent acid azo dyes from 3-(1,3-benzothiazol-2-yl)naphthalen-2-ol and comparison with 2-naphthol analogs. [Link]
-
ResearchGate. (2015). Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators. [Link]
-
Journal of University of Shanghai for Science and Technology. (2020). Synthesis, Characterization of Azo Dyes and their Biological Studies. [Link]
-
OPUS. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. [Link]
-
Heriot-Watt Research Portal. (2009). Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators. [Link]
-
ResearchGate. (2022). Comparisons between azo dyes and Schiff bases having the same benzothiazole/phenol skeleton: Syntheses, crystal structures and spectroscopic properties. [Link]
-
UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
-
MDPI. (2014). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. [Link]
-
Royal Society of Chemistry. (2004). Synthesis and photophysical properties of a highly fluorescent azo derivative. [Link]
-
PubMed. (2021). Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6- diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT. [Link]
-
FUW Trends in Science & Technology Journal. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. [Link]
-
ResearchGate. (n.d.). Azo Dyes. [Link]
-
Impact Factor. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. [Link]
-
PMC. (2020). Classifications, properties, recent synthesis and applications of azo dyes. [Link]
-
ResearchGate. (2024). Azo Dyes: From Historical Synthesis to Photoisomerization Applications and Spectral Property Studies. [Link]
-
PMC. (2023). Synthesis, characterization, and application of novel aryldiazenyl disperse dyes on polyester fabrics. [Link]
-
MDPI. (2013). New Azo Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers. [Link]
-
Bartleby. (n.d.). Synthesis Of Azo Dyes Lab Report. [Link]
-
PMC. (2024). Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide. [Link]
-
ResearchGate. (2014). A comparative study of the azo dye reactive black 5 degradation by UV/TiO2and photo-fenton processes. [Link]
-
ResearchGate. (n.d.). Stability, Photoinduced Destabilization, and Photoswitchability of Azo-CTAB-Based Emulsions. [Link]
-
OUCI. (n.d.). Structural characterisation of the photoisomers of reactive sulfonated azo dyes by NMR spectroscopy and DFT calculations. [Link]
Sources
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- 2. Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6- diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis Of Azo Dyes Lab Report - 1161 Words | Bartleby [bartleby.com]
- 4. ftstjournal.com [ftstjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Biological Efficacy of Drugs Derived from 2-Amino-4-(trifluoromethyl)benzenesulfonic Acid
This guide provides an in-depth comparison of the biological efficacy of key drug molecules structurally derived from the versatile chemical intermediate, 2-amino-4-(trifluoromethyl)benzenesulfonic acid. The inclusion of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and target binding affinity. This guide will explore the distinct mechanisms of action and present comparative experimental data for two prominent derivatives: the anti-inflammatory agent Celecoxib and the adenosine receptor agonist BAY 60-6583. The information herein is intended for researchers, scientists, and professionals in the field of drug development.
The Strategic Importance of the Trifluoromethylbenzenesulfonic Acid Scaffold
The this compound moiety serves as a critical building block in modern medicinal chemistry. Its structure combines an amino group, which can be readily functionalized, with a strongly electron-withdrawing trifluoromethyl group. This trifluoromethylation is pivotal, as it often improves the metabolic stability and bioavailability of drug candidates. The benzenesulfonamide linkage, a common feature in drugs derived from this scaffold, is a key pharmacophore that contributes to the biological activity of these molecules, including enzyme inhibition.
Section 1: Celecoxib - A Selective COX-2 Inhibitor
Celecoxib is a widely recognized nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. Its chemical structure, featuring a pyrazole ring attached to a sulfonamide-bearing phenyl group with a trifluoromethyl moiety, is key to its selectivity and efficacy.
Mechanism of Action: Targeting the Inflammatory Cascade
Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid. The cyclooxygenase (COX) enzymes are central to this process. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is an inducible enzyme that is significantly upregulated at sites of inflammation.[1][2] Celecoxib's therapeutic effect stems from its high selectivity for inhibiting COX-2, thereby blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2) and subsequent production of inflammatory prostaglandins like PGE2.[1][3][4] This targeted inhibition allows for potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5]
Biological Efficacy Data
The efficacy of Celecoxib and its derivatives is quantified through both in vitro enzyme inhibition assays and in vivo models of inflammation.
| Compound | Target | Assay Type | Efficacy Metric | Value | Reference |
| Celecoxib | Human Recombinant COX-2 | In Vitro Enzyme Inhibition | IC50 | 40 nM | [6][7] |
| Celecoxib | Human COX-1 | In Vitro Enzyme Inhibition | IC50 | 2800 nmol/l | [5] |
| Celecoxib | Carrageenan-Induced Hyperalgesia | In Vivo (Rat Model) | ED30 | 0.81 mg/kg | [5] |
| Compound 16 (Celecoxib Derivative) | Carrageenan-Induced Paw Edema | In Vivo (Rat Model) | ED30 (at 4h) | 5.7 mg/kg | [8] |
Table 1: Comparative biological efficacy data for Celecoxib and a derivative.
The data clearly demonstrates Celecoxib's high selectivity for COX-2 over COX-1. Furthermore, its potent anti-inflammatory and analgesic effects are confirmed in established in vivo models.[5] Studies on derivatives, such as compound 16, show that modifications to the parent structure can yield even greater in vivo potency.[8]
Section 2: BAY 60-6583 - A Potent Adenosine A2B Receptor Agonist
BAY 60-6583 represents a different therapeutic approach, acting as a potent and selective agonist for the adenosine A2B receptor (A2BAR). This G-protein coupled receptor is involved in a variety of physiological processes, including cardioprotection and the modulation of inflammation.[9][10][11]
Mechanism of Action: Modulating Cellular Signaling
The A2BAR is one of four adenosine receptor subtypes. Upon activation by an agonist like BAY 60-6583, it can couple to Gs and Gq proteins.[12][13] This coupling initiates downstream signaling cascades, primarily leading to an increase in intracellular cyclic AMP (cAMP) via adenylyl cyclase activation (Gs pathway) or an increase in intracellular calcium and activation of protein kinase C (PKC) (Gq pathway).[12][13][14] These pathways can have diverse cellular effects, including the suppression of pro-inflammatory cytokine release, such as TNF-α, and cardioprotective effects in models of myocardial ischemia.[9][10]
Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay is fundamental for determining the inhibitory potency (IC50) of compounds like Celecoxib against the COX-2 enzyme. The causality behind this choice is its direct measurement of the drug's interaction with its intended target.
Principle: The assay measures the activity of recombinant human COX-2 by detecting the generation of Prostaglandin G2, an intermediate product. A fluorometric probe reacts with this intermediate to produce a fluorescent signal. An inhibitor will reduce the rate of fluorescence generation. [15] Step-by-Step Methodology:
-
Reagent Preparation: Prepare COX Assay Buffer, reconstitute recombinant human COX-2 enzyme, COX Probe, and Arachidonic Acid substrate as per the manufacturer's instructions. [15][16]2. Compound Dilution: Prepare a serial dilution of the test compound (e.g., Celecoxib) in a suitable solvent like DMSO. A known COX-2 inhibitor (e.g., Celecoxib standard) should be used as a positive control. [15]3. Assay Plate Setup: In a 96-well white opaque plate, add the following to designated wells:
-
Enzyme Control: 10 µl Assay Buffer.
-
Inhibitor Control: 10 µl of the standard inhibitor.
-
Test Sample: 10 µl of the diluted test compound.
-
-
Reaction Mix: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µl of this mix to each well. [16]5. Enzyme Addition: Add 10 µl of diluted COX-2 enzyme to all wells except for a "no enzyme" background control.
-
Pre-incubation: Incubate the plate for 10 minutes at 25-37°C to allow the inhibitor to bind to the enzyme. [17][18]7. Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µl of the Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette. [16]8. Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes. [15][16]9. Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each well. The percent inhibition is calculated relative to the enzyme control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory drugs. [19][20]The rationale for its use is that it mimics key aspects of the inflammatory response, including edema, which is quantifiable.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling indicates its anti-inflammatory activity. [21][22] Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer. [22]3. Compound Administration: The test compound (e.g., Celecoxib) or vehicle (control) is administered to the rats, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection, 30-60 minutes before the carrageenan injection. [22][23]4. Induction of Inflammation: 100 µl of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw of each rat. [20][22]5. Edema Measurement: The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). [22]6. Data Analysis: The degree of edema is calculated as the difference between the paw volume at each time point and the initial baseline volume. The percentage inhibition of edema by the test compound is calculated using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Statistical Analysis: Data are typically analyzed using an appropriate statistical test, such as a t-test or ANOVA, to determine the significance of the anti-inflammatory effect. [21]The ED30 or ED50 (the dose that produces 30% or 50% of the maximal effect) can then be calculated. [5]
Conclusion
The this compound scaffold provides a fertile ground for the development of potent and selective therapeutic agents. By targeting distinct biological pathways, derivatives like the COX-2 inhibitor Celecoxib and the A2BAR agonist BAY 60-6583 demonstrate significant efficacy in preclinical and clinical settings. Celecoxib effectively mitigates inflammation by selectively blocking prostaglandin synthesis, while BAY 60-6583 modulates cellular signaling to produce anti-inflammatory and cytoprotective effects. The rigorous application of standardized in vitro and in vivo experimental protocols is paramount for accurately comparing the biological efficacy of these and future drug candidates derived from this important chemical framework.
References
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-amino-4-(trifluoromethyl)benzenesulfonic acid
This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-amino-4-(trifluoromethyl)benzenesulfonic acid. Tailored for researchers, scientists, and drug development professionals, this document offers a detailed framework to ensure personal safety and regulatory compliance in the laboratory. The information herein is synthesized from established safety data for structurally related compounds and general chemical safety principles.
Hazard Assessment: Understanding the Risks
-
Corrosivity: Sulfonic acids are known to be corrosive and can cause severe skin burns and eye damage.[1]
-
Irritation: Aromatic amines and trifluoromethylated compounds can cause skin, eye, and respiratory irritation.[2][3]
-
Toxicity: Depending on the specific structure, related compounds can be harmful if swallowed or inhaled.[4]
Therefore, it is prudent to handle this compound as a corrosive and irritant substance with potential toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE regimen is mandatory to prevent exposure through skin contact, inhalation, and eye contact.[4] The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. | To prevent skin contact with the corrosive and irritant chemical.[5] |
| Eye/Face Protection | Safety goggles and face shield | ANSI Z87.1-rated goggles and a full-face shield. | To protect against splashes and airborne particles that can cause severe eye damage.[5][6] |
| Body Protection | Chemical-resistant lab coat or apron | Flame-retardant and chemically impervious material. | To shield skin and personal clothing from spills and splashes.[7][8] |
| Respiratory Protection | NIOSH-approved respirator | An air-purifying respirator with acid gas cartridges, especially when handling the solid form or generating aerosols. | To prevent inhalation of dust or vapors that may cause respiratory irritation.[6] |
Operational Plan: A Step-by-Step Handling Procedure
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][8]
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that a safety shower and eyewash station are readily accessible and unobstructed.[2]
-
Don all required PPE as specified in the table above.
-
Assemble all necessary equipment and reagents to minimize movement and the potential for spills.
-
-
Handling and Use:
-
When weighing the solid, do so in the fume hood to contain any dust.
-
If preparing a solution, slowly add the acid to the solvent to control any exothermic reaction.
-
Keep containers closed when not in use.
-
-
Post-Handling:
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and its associated waste must comply with local, state, and federal regulations.[7]
-
Waste Segregation:
-
Collect all solid waste, including contaminated gloves, wipes, and containers, in a designated, clearly labeled hazardous waste container.[9]
-
Liquid waste containing this chemical should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Management:
-
Ensure waste containers are kept closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area.
-
-
Final Disposal:
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11]
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a designated hazardous waste container. Decontaminate the spill area.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: Logical workflow for PPE selection and operational controls.
References
-
North Carolina Department of Health and Human Services. Occupational Safety Resources on Sulfuric Acid. 2019. Available from: [Link]
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CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. Available from: [Link]
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Capital Resin Corporation. Strategies for the Safe Handling of Sulfonic Acid. 2022. Available from: [Link]
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SULPHONIC ACID, 90% Safety Data Sheet. 2018. Available from: [Link]
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MP Biomedicals. 4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride Safety Data Sheet. 2022. Available from: [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
